6-Aminofluorescein
描述
Structure
3D Structure
属性
IUPAC Name |
5-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c21-10-1-4-13-16(7-10)20(26-19(13)24)14-5-2-11(22)8-17(14)25-18-9-12(23)3-6-15(18)20/h1-9,22-23H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAWSYSKQHLFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199588 | |
| Record name | Fluoresceinamine isomer II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51649-83-3 | |
| Record name | 6-Amino-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51649-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoresceinamine isomer II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051649833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoresceinamine isomer II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 6-Aminofluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminofluorescein is a pivotal fluorescent probe and a vital building block in the synthesis of more complex fluorescent molecules utilized extensively in biological research, diagnostics, and drug development. Its bright, stable fluorescence and reactive primary amine group make it an ideal candidate for labeling proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in their endeavors.
Synthesis of this compound: A Two-Stage Process
The most prevalent and established method for synthesizing this compound is a two-stage process that begins with the creation of a nitrofluorescein intermediate, followed by the reduction of the nitro group to a primary amine.
Stage 1: Synthesis of 5- and 6-Nitrofluorescein
The initial step involves the condensation of 4-nitrophthalic acid with resorcinol (B1680541). This reaction typically yields a mixture of two structural isomers: 5-nitrofluorescein and 6-nitrofluorescein. The reaction is generally carried out at high temperatures, with or without a dehydrating agent or catalyst. Common catalysts include methanesulfonic acid or orthophosphoric acid, which facilitate the Friedel-Crafts acylation reaction.
A general workflow for the synthesis of the nitrofluorescein isomer mixture is depicted below.
Stage 2: Reduction of 6-Nitrofluorescein to this compound
Following the separation of the desired 6-nitrofluorescein isomer (details in the purification section), the nitro group is reduced to an amine. A common method for this reduction is the use of sodium sulfide (B99878) or a mixture of sodium sulfide and sodium hydrosulfide (B80085) in an aqueous solution.[1][2]
Purification of this compound
The purification process is critical and multi-stepped, focusing first on the separation of the 5- and 6-nitrofluorescein isomers, followed by the purification of the final this compound product.
Isomer Separation: Fractional Crystallization of Acylated Derivatives
A robust method for separating the 5- and 6-nitrofluorescein isomers involves their conversion to diacetate or dipropionate derivatives.[1][2][3] This chemical modification alters their solubility properties, allowing for their separation by fractional crystallization. For instance, the O-diacetyl derivatives can be crystallized from a mixture of ethanol (B145695) and toluene.[1][2] Similarly, dipropionate derivatives have been separated using crystallization from benzene (B151609).[3] After separation, the acyl groups are hydrolyzed to regenerate the nitrofluorescein isomers.
The general workflow for isomer separation is illustrated below.
Final Purification: Recrystallization and HPLC
After reduction of the purified 6-nitrofluorescein, the resulting this compound is typically purified by recrystallization.[4][5][6] The choice of solvent is critical and should be determined empirically to ensure high purity and yield.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product.[7] Reversed-phase HPLC, often using a C18 column, is commonly employed.
Quantitative Data Summary
The following tables summarize the quantitative data gathered from various sources regarding the synthesis and properties of this compound.
Table 1: Synthesis Yields
| Synthesis Step | Product | Reported Yield | Citation(s) |
| Condensation of 4-nitrophthalic acid and resorcinol | Mixture of 5- and 6-nitrofluorescein | 80-90% | [1][2][3] |
| Reduction and purification | This compound | ~60% (from mixed nitro isomers) | [1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation(s) |
| Molecular Formula | C₂₀H₁₃NO₅ | |
| Molecular Weight | 347.32 g/mol | |
| Excitation Maximum (λex) | ~490 nm | |
| Emission Maximum (λem) | ~520 nm (in 0.1 M Tris pH 9.0) | |
| Purity (by HPLC) | ≥95% to ≥98% | [7][8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5- and 6-Nitrofluorescein Mixture
Materials:
-
4-Nitrophthalic acid
-
Resorcinol
-
Methanesulfonic acid or Orthophosphoric acid (90%)
-
Distilled water
Procedure:
-
Combine 4-nitrophthalic acid and resorcinol in a 1:2 molar ratio.[3]
-
Slowly add methanesulfonic acid or orthophosphoric acid as the catalyst and solvent.[3][9]
-
Heat the reaction mixture to 135°C (with orthophosphoric acid) or 95-100°C (with methanesulfonic acid) and maintain for several hours (e.g., 3.5 hours).[3][9]
-
Monitor the reaction progress by HPLC to ensure the consumption of starting materials.[9]
-
After completion, cool the mixture and precipitate the crude product by pouring it into water.[3][9]
-
Filter the precipitate, wash with water, and dry to obtain the mixture of 5- and 6-nitrofluorescein. A yield of approximately 90% can be expected.[3]
Protocol 2: Separation of 6-Nitrofluorescein via Dipropionate Derivative
Materials:
-
Mixture of 5- and 6-nitrofluorescein
-
Propionic anhydride (B1165640)
-
Ethyl alcohol
-
Benzene
Procedure:
-
Reflux the mixture of nitrofluorescein isomers with an excess of propionic anhydride (e.g., 1:8 molar ratio) for approximately 2.5 hours.[3]
-
Cool the reaction mixture to allow the 5-nitrofluorescein dipropionate to precipitate.[3]
-
Filter the precipitate and wash it with ethyl alcohol. The filtrate contains the 6-nitrofluorescein dipropionate.[3]
-
Treat the filtrate with distilled water to precipitate the crude 6-nitrofluorescein dipropionate as an oily residue, which can be crystallized by grinding.[3]
-
Filter the crystalline precipitate, wash with ethanol, and recrystallize from benzene to obtain pure 6-nitrofluorescein dipropionate.[3]
-
Hydrolyze the purified 6-nitrofluorescein dipropionate to yield pure 6-nitrofluorescein.
Protocol 3: Reduction of 6-Nitrofluorescein
Materials:
-
Purified 6-nitrofluorescein derivative (e.g., dipropionate)
-
Sodium sulfide
-
Water
-
Acetic acid
Procedure:
-
Boil the purified 6-nitrofluorescein derivative in an aqueous solution of sodium sulfide (e.g., 1:3.3 molar ratio) for about 2 hours.[3]
-
Cool the solution to room temperature and filter to remove any precipitated sulfur.[3]
-
Acidify the filtrate with acetic acid to precipitate the this compound.[3]
-
Filter the precipitate, wash, and dry to obtain the final product.
Protocol 4: HPLC Purity Analysis
Objective: To assess the purity of the final this compound product.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).[10]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.[11]
-
Sample of synthesized this compound dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO).
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved sample of this compound.
-
Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% B over 20-30 minutes).
-
Monitor the elution profile at the absorbance maximum of this compound (~490 nm).
-
Assess the purity by integrating the peak area of the main product and any impurities. A pure sample should exhibit a single major peak.[12][13]
Application: Visualizing Receptor-Mediated Endocytosis
This compound is not a signaling molecule itself but is a versatile tool for fluorescently labeling ligands to study signaling pathways and cellular processes like receptor-mediated endocytosis.[9][14]
The workflow below illustrates the use of a this compound-labeled ligand to visualize its uptake into a cell via receptor-mediated endocytosis.
This workflow allows researchers to track the internalization and subsequent trafficking of the ligand-receptor complex within the cell, providing valuable insights into cellular signaling and drug delivery mechanisms.
References
- 1. Real-time endocytosis imaging as a rapid assay of ligand-GPCR binding in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Fluorescein 5(6)-isothiocyanate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. veeprho.com [veeprho.com]
- 9. molbiolcell.org [molbiolcell.org]
- 10. hplc.eu [hplc.eu]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 13. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 14. Quantitative visualization of endocytic trafficking through photoactivation of fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Aminofluorescein: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 6-aminofluorescein (6-AF). It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent markers in their work. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of its structure and application workflows.
Core Chemical Properties
This compound is a highly stable and versatile fluorescent dye widely used for labeling biomolecules.[1] Its bright fluorescence and solubility in aqueous solutions make it an invaluable tool in biological imaging, flow cytometry, and various analytical assays.[1]
The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₀H₁₃NO₅ | [1][2][3] |
| Molecular Weight | 347.32 g/mol | [2][3][4] |
| Appearance | Yellow to orange powder/solid | [1][2][4] |
| Melting Point | 285 °C (decomposes) | [2][5] |
| Excitation Maximum (λex) | ~490 nm | [4][6] |
| Emission Maximum (λem) | ~515-520 nm | [4][6] |
| Solubility | Methanol: 1 mg/mL | [2] |
| DMSO: 90 mg/mL | [7] | |
| Water: 50 mg/mL | ||
| Acetone: Soluble | ||
| Purity | ≥98% (HPLC) | [1][2] |
| CAS Number | 51649-83-3 | [2][3][4] |
Chemical Structure
This compound is an amine-reactive derivative of fluorescein (B123965), characterized by an amino group on the benzene (B151609) ring, which allows for its covalent conjugation to other molecules.[8][9] This functional group is key to its utility as a labeling reagent.
Caption: Chemical structure and identifiers of this compound.
Experimental Protocols
This compound is primarily used as a fluorescent labeling reagent for various biomolecules, including proteins and glycoproteins.[3][10] The amine group allows for covalent attachment to target molecules. The following protocols provide detailed methodologies for common applications.
This protocol outlines the general steps for labeling a target molecule with this compound.
-
Preparation of 6-AF Solution: Prepare a stock solution of this compound in an appropriate solvent like DMSO or PBS, typically at a concentration of 1–10 mM.[7]
-
Target Molecule Preparation: Dissolve the target molecule (e.g., protein, antibody) in a suitable buffer. The buffer should be free of primary amines (e.g., Tris) which can compete with the labeling reaction.[11]
-
Labeling Reaction: Add the 6-AF stock solution to the target molecule solution. The final concentration of 6-AF is typically in the range of 1–100 µM.[7] The reaction is often carried out at an alkaline pH (8.5-9.5) to facilitate the reaction with primary amines.[12]
-
Incubation: Incubate the reaction mixture for a set period (e.g., 1-2 hours at room temperature or overnight at 4°C), protected from light.[12]
-
Purification: Remove unreacted this compound from the labeled conjugate using size exclusion chromatography (e.g., Sephadex G-25 column).[4][12]
-
Analysis: Analyze the fractions to confirm labeling, for instance, by measuring fluorescence at the emission maximum of ~520 nm.[4]
Caption: General workflow for fluorescently labeling molecules with 6-AF.
Fluorescein isothiocyanate (FITC) is a derivative of fluorescein commonly used for antibody conjugation.[9][13] Its protocol is analogous to how this compound can be used after conversion to an isothiocyanate or other amine-reactive form.
-
Antibody Preparation: Prepare a solution of the purified antibody (1-2 mg/mL) in an amine-free buffer, such as 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0).[9][11] If the initial buffer contains amines like Tris, dialyze the antibody against PBS.[11]
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1-5 mg/mL.[9][11]
-
Conjugation Reaction: Slowly add the FITC solution to the antibody solution while gently stirring. A common starting point is a 10:1 to 20:1 molar ratio of FITC to antibody.[12]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
Stopping the Reaction: Optionally, add a quenching reagent like NH₄Cl to a final concentration of 50 mM to stop the reaction.[11]
-
Purification: Separate the FITC-conjugated antibody from unreacted FITC using a gel filtration column (e.g., Sephadex G-25) equilibrated with a storage buffer like PBS.[12]
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC) to calculate the fluorescein-to-protein (F/P) molar ratio.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. alkemix.eu [alkemix.eu]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS#: 51649-83-3 [m.chemicalbook.com]
- 6. 6-氨基荧光素 BioReagent, suitable for fluorescence, ~95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound | 51649-83-3 [chemicalbook.com]
- 9. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. This compound fluorescence, BioReagent, 95 HPLC 51649-83-3 [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. drmr.com [drmr.com]
6-Aminofluorescein: A Versatile Tool in Biological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
6-Aminofluorescein (6-AF) is a derivative of the widely recognized fluorophore, fluorescein (B123965). Possessing a reactive primary amine group, 6-AF serves as a versatile building block for the synthesis of a wide array of fluorescent probes. Its excellent photophysical properties, including strong absorption of blue light and emission of bright green fluorescence, make it an invaluable tool in various biological research and drug development applications. This guide provides a comprehensive overview of the core uses of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Core Applications in Biological Research
This compound is predominantly utilized as a fluorescent labeling reagent.[1][2] Its primary amine allows for straightforward conjugation to various biomolecules and surfaces, enabling researchers to visualize, track, and quantify biological processes.
Key application areas include:
-
Bioconjugation and Labeling: The most common application of this compound is the fluorescent labeling of proteins, peptides, and other biomolecules.[1][2] The amine group can be readily coupled to carboxylic acids, aldehydes, ketones, and other reactive groups on the target molecule. These labeled molecules are then used in a multitude of downstream applications.
-
Immunoassays: 6-AF and its derivatives are frequently employed in various immunoassay formats, most notably in Fluorescence Polarization Immunoassays (FPIA).[3][4] FPIA is a homogeneous assay technique that allows for the rapid and sensitive quantification of antigens or antibodies in solution.[3]
-
Enzyme Activity Assays: this compound can be incorporated into substrates for various enzymes, such as proteases.[5][6] Cleavage of the substrate by the enzyme results in a change in the fluorescent signal, enabling the quantification of enzyme activity.
-
Biological Imaging: As a bright and stable fluorophore, this compound is used in fluorescence microscopy to visualize cellular structures and processes.[7]
-
pH Sensing: Like its parent compound fluorescein, this compound's fluorescence is pH-sensitive, making it a useful indicator for measuring intracellular pH.
Quantitative Data
The photophysical properties of this compound are crucial for its application in fluorescence-based assays. While the exact values can be influenced by the solvent environment and conjugation state, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Conditions |
| Maximum Excitation Wavelength (λex) | ~490-495 nm | In 0.1 M Tris pH 9.0 or 0.1 N NaOH[8][9] |
| Maximum Emission Wavelength (λem) | ~515-520 nm | In 0.1 M Tris pH 9.0[8][10] |
| Molecular Weight | 347.32 g/mol | [1][11] |
| Fluorescence Quantum Yield (ΦF) | ~0.925 (for Fluorescein) | In 0.1 N NaOH[1] |
| Molar Extinction Coefficient (ε) | Not definitively reported for 6-isomer | For Fluorescein: ~70,000-90,000 M⁻¹cm⁻¹ at ~490 nm |
Experimental Protocols
Protein Labeling with this compound
This protocol describes the covalent labeling of a protein with this compound using a carbodiimide (B86325) crosslinker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, MES, HEPES)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare EDC/NHS Solution: Immediately before use, dissolve EDC and NHS in anhydrous DMSO to a final concentration of 100 mg/mL each.
-
Activation of this compound:
-
Combine 10 µL of the this compound solution with 10 µL of the EDC/NHS solution.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups on the protein for reaction with the amine of this compound.
-
-
Labeling Reaction:
-
Add the activated this compound mixture to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume.
Fluorescence Polarization Immunoassay (FPIA)
This protocol outlines a competitive FPIA for the detection of a small molecule antigen.
Materials:
-
Antibody specific to the antigen of interest
-
This compound labeled antigen (tracer)
-
Unlabeled antigen (standard and sample)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Black, low-binding 96-well or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the antibody and the this compound labeled tracer to their optimal concentrations in Assay Buffer. These concentrations need to be determined empirically through titration experiments.
-
Prepare a serial dilution of the unlabeled antigen standard in Assay Buffer.
-
-
Assay Setup:
-
To each well of the microplate, add:
-
25 µL of Assay Buffer (for blanks) or unlabeled antigen standard/sample.
-
25 µL of the diluted antibody solution.
-
-
Mix gently and incubate for 15-30 minutes at room temperature.
-
-
Tracer Addition: Add 50 µL of the diluted this compound labeled tracer to all wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (in mP units) of each well using a plate reader with appropriate excitation (~485 nm) and emission (~520 nm) filters.
-
Data Analysis:
-
Subtract the average mP value of the blank wells from all other readings.
-
Plot the mP values against the concentration of the unlabeled antigen standard to generate a standard curve.
-
Determine the concentration of the antigen in the samples by interpolating their mP values on the standard curve.
-
Caspase-3 Activity Assay
This protocol describes a fluorometric assay to measure the activity of caspase-3, a key enzyme in apoptosis, using a this compound-labeled peptide substrate. A substrate such as Ac-DEVD-AFC (where AFC is 7-amino-4-fluorocoumarin, a derivative of this compound) can be used.
Materials:
-
Cell lysate or purified caspase-3
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Black 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and keep it on ice.
-
Reconstitute the caspase-3 substrate in DMSO to a stock concentration of 10 mM.
-
-
Prepare Samples:
-
Induce apoptosis in cell culture, if measuring activity from cell lysates.
-
Prepare cell lysates according to standard protocols.
-
Determine the protein concentration of the lysates.
-
-
Assay Reaction:
-
To each well of the black microplate, add 50 µL of cell lysate (containing 50-100 µg of protein) or purified caspase-3.
-
Prepare a reaction mix by diluting the caspase-3 substrate to a final concentration of 50 µM in the Assay Buffer.
-
Initiate the reaction by adding 50 µL of the reaction mix to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorescence plate reader with excitation at ~400 nm and emission at ~505 nm (wavelengths may vary depending on the specific AFC derivative).
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each sample.
-
The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase-3 activity.
-
Mandatory Visualizations
Caption: Workflow for labeling a protein with this compound.
Caption: Workflow for a competitive Fluorescence Polarization Immunoassay.
Caption: Workflow for a Caspase-3 activity assay using a 6-AF derivative.
References
- 1. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput fluorescence polarization immunoassay by using a portable fluorescence polarization imaging analyzer - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound fluorescence, BioReagent, 95 HPLC 51649-83-3 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. nanomicronspheres.com [nanomicronspheres.com]
- 11. biorbyt.com [biorbyt.com]
An In-Depth Technical Guide to the Fluorescence Mechanism of 6-Aminofluorescein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the core mechanism governing the fluorescence of 6-Aminofluorescein (6-AF). It delves into the photophysical properties, the profound influence of pH on its fluorescent behavior, and its practical application in bioconjugation. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile fluorophore in their work.
Core Fluorescence Mechanism of this compound
The fluorescence of this compound, a derivative of fluorescein (B123965), is intrinsically linked to its molecular structure and the surrounding chemical environment, most notably the pH. The core of its fluorescence emanates from the rigid xanthene ring system, which provides a conjugated π-electron system. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of this excited state. The subsequent return to the ground state (S₀) can occur through the emission of a photon, a process known as fluorescence.
The efficiency of this fluorescence is highly dependent on the ionic form of the this compound molecule, which is governed by the pH of the solution. Like its parent molecule, fluorescein, this compound can exist in several ionic states: a cation at very low pH, a neutral lactone form, a monoanion, and a dianion at alkaline pH. The dianionic form is the most fluorescent species.[1]
The presence of the amino group at the 6-position of the phthalic acid moiety influences the electronic properties of the molecule. In aqueous solutions, the dianions of aminofluoresceins are practically non-fluorescent.[2][3] This is a significant deviation from fluorescein itself. However, in non-hydrogen bond-donating solvents, the quantum yields of aminofluoresceins are considerably higher.[2][3][4][5] This suggests that in aqueous environments, the amino group may participate in quenching mechanisms, possibly through interactions with water molecules.
The key to unlocking the fluorescence of this compound in biological applications, which are typically in aqueous buffers, is to maintain a pH that favors the dianionic form, where both the hydroxyl and carboxyl groups are deprotonated. In this state, the molecule adopts a more planar and rigid conformation, which minimizes non-radiative decay pathways and maximizes fluorescent output.
Quantitative Photophysical Data
Quantitative data on the pH-dependent photophysical properties of this compound is not extensively available in the literature. However, the behavior of fluorescein provides a well-studied model to understand the principles. The following tables summarize the available data for this compound and the pH-dependent properties of fluorescein as a reference.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Excitation Maximum (λex) | 490 nm | 0.1 M Tris, pH 9.0 |
| Emission Maximum (λem) | 520 nm | 0.1 M Tris, pH 9.0 |
| Molecular Weight | 347.32 g/mol | - |
| Appearance | Yellow to orange powder | - |
Data sourced from product datasheets.[6]
Table 2: pH-Dependent Photophysical Properties of Fluorescein (as a proxy)
| pH | Ionic Form | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| < 2 | Cation | ~11,000 at ~435 nm | Very Low |
| 4.3 | Neutral/Monoanion | ~29,000 at ~453/472 nm | 0.20 - 0.35 |
| 6.4 | Monoanion/Dianion | - | Increases significantly |
| > 8 | Dianion | ~76,900 at ~490 nm | ~0.92 |
This data is for the parent fluorescein molecule and serves to illustrate the pH-dependent trend.[1][7]
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of this compound relative to a standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.92).
Materials:
-
This compound
-
Fluorescein sodium salt (as standard)
-
Spectroscopy grade solvent (e.g., 0.1 M NaOH for the standard, and a series of buffers for the sample to test pH dependence)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescein standard in 0.1 M NaOH.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the desired aqueous buffers of varying pH.
-
-
Preparation of Working Solutions:
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each working solution at the chosen excitation wavelength (e.g., 490 nm).
-
-
Fluorescence Measurement:
-
Using the fluorometer, record the fluorescence emission spectrum for each working solution, using the same excitation wavelength as in the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φf_sample) is calculated using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (for dilute aqueous solutions, this ratio is often assumed to be 1).
-
-
Protocol 2: Protein Labeling with this compound
This protocol outlines a general procedure for labeling a protein with this compound. The amino group of 6-AF can be coupled to carboxyl groups on a protein using a carbodiimide (B86325) crosslinker like EDC.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., MES or HEPES)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
DMSO (for dissolving 6-AF)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
-
Activation of Carboxyl Groups:
-
Add a molar excess of EDC and NHS (or Sulfo-NHS) to the protein solution. Incubate for 15-30 minutes at room temperature. The NHS ester intermediate increases the efficiency of the reaction.
-
-
Preparation of this compound:
-
Dissolve this compound in a minimal amount of DMSO to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add a molar excess of the this compound solution to the activated protein solution. The optimal molar ratio of dye to protein should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to consume any unreacted NHS esters. Incubate for 30 minutes.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column. The protein-dye conjugate will elute first.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 490 nm (for 6-AF).
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Simplified Jablonski diagram for this compound fluorescence.
Caption: Influence of pH on the ionic forms and fluorescence of this compound.
Caption: Experimental workflow for protein conjugation with this compound.
References
- 1. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminofluoresceins Versus Fluorescein: Peculiarity of Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence of aminofluoresceins as an indicative process allowing one to distinguish between micelles of cationic surfactants and micelle-like aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-アミノフルオレセイン BioReagent, suitable for fluorescence, ~95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
6-Aminofluorescein: A Technical Guide to its Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminofluorescein is a derivative of the highly versatile fluorescent dye, fluorescein (B123965). It is widely utilized as a fluorescent labeling reagent for proteins and other biomolecules, finding applications in fluorescence microscopy, flow cytometry, and fluorescent antibody techniques.[1] Its utility stems from its bright, yellow-green fluorescence and the presence of a reactive primary amine group that allows for covalent attachment to target molecules. This guide provides an in-depth overview of the core spectral properties of this compound, detailed experimental protocols for their determination, and visual workflows to aid in experimental design.
Core Spectral Properties
| Parameter | Value | Conditions | Source |
| Excitation Maximum (λex) | ~490-495 nm | General | [2] |
| 490 nm | For labeling buckysomes | [2] | |
| 490 nm | In 0.1 M Tris, pH 9.0 | [3] | |
| 495 nm | General | ||
| Emission Maximum (λem) | ~515-525 nm | General | [2] |
| 515 nm | For labeling buckysomes | [2] | |
| 520 nm | In 0.1 M Tris, pH 9.0 | [3] | |
| 525 nm | General | ||
| Molar Extinction Coefficient (ε) | Data not available for this compound. For Fluorescein: 92,300 cm⁻¹M⁻¹ | In basic ethanol (B145695) (at 500.2 nm) | [4] |
| Fluorescence Quantum Yield (Φf) | Data not available for this compound. Dianions of aminofluoresceins are practically non-fluorescent in water, and quantum yields are low in alcohols. For 5-Aminofluorescein: 0.22. For Fluorescein: 0.97 | In water and alcohols. In Ethanol with 1 mM NaOH. In basic ethanol. | [5] |
Experimental Protocols
Accurate determination of the spectral properties of this compound is crucial for its effective use in quantitative fluorescence-based assays. Below are detailed methodologies for key experiments.
Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for determining the optimal excitation and emission wavelengths of this compound using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, or a relevant buffer like 0.1 M Tris pH 9.0)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO).
-
Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution in the same solvent. The absorbance of this solution at the excitation maximum should be below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Determination of Emission Spectrum:
-
Place a cuvette with the solvent blank in the spectrofluorometer and record a blank scan over the expected emission range (e.g., 480-700 nm) while exciting at a known wavelength (e.g., 490 nm).
-
Replace the blank with the this compound solution.
-
Set the excitation wavelength to an estimated maximum (e.g., 490 nm).
-
Scan the emission monochromator over a range of wavelengths (e.g., 500-700 nm) to obtain the emission spectrum.
-
The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).
-
Subtract the blank spectrum from the sample spectrum to correct for solvent Raman scattering and other background signals.
-
-
Determination of Excitation Spectrum:
-
Set the emission monochromator to the determined emission maximum (λem).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 400-510 nm) to obtain the excitation spectrum.
-
The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).
-
Determination of Molar Extinction Coefficient (ε)
This protocol describes how to determine the molar extinction coefficient of this compound using a UV-Visible spectrophotometer, based on the Beer-Lambert law (A = εcl).
Materials:
-
This compound
-
Spectroscopic grade solvent
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution with at least five different concentrations. The absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Absorbance Measurement:
-
Set the spectrophotometer to scan a range of wavelengths (e.g., 350-550 nm).
-
Use the solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum for each dilution.
-
Identify the wavelength of maximum absorbance (λmax). This should correspond to the excitation maximum.
-
-
Data Analysis:
-
For each concentration, record the absorbance at the λmax.
-
Plot a graph of absorbance at λmax (A) versus concentration (c).
-
Perform a linear regression on the data points. The plot should be a straight line passing through the origin.
-
The slope of the line is equal to the molar extinction coefficient (ε) multiplied by the path length of the cuvette (l, typically 1 cm).
-
Calculate ε using the formula: ε = slope / l. The units of ε are M⁻¹cm⁻¹.
-
Determination of Fluorescence Quantum Yield (Φf)
This protocol describes the relative method for determining the fluorescence quantum yield of this compound by comparing it to a well-characterized standard with a known quantum yield.
Materials:
-
This compound
-
A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., fluorescein in 0.1 N NaOH, Φf = 0.925).[6]
-
Spectroscopic grade solvent (the same for both sample and standard if possible)
-
Spectrofluorometer
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of dilutions of both this compound and the fluorescence standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept low (ideally between 0.01 and 0.1) to minimize inner filter effects.
-
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring to use the same excitation wavelength, slit widths, and other instrument settings for all measurements.
-
-
Data Analysis:
-
For each spectrum, integrate the area under the fluorescence emission curve.
-
Plot a graph of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the standard.
-
Determine the slope (gradient, Grad) of the linear fit for both plots.
-
-
Quantum Yield Calculation:
-
The quantum yield of the this compound (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining the spectral properties of this compound.
Conclusion
This compound is a valuable tool for fluorescent labeling in various research and development applications. A thorough understanding of its spectral properties is essential for its effective and quantitative use. This guide provides a summary of its known spectral characteristics and detailed protocols for their experimental determination. Researchers are encouraged to perform these measurements under their specific experimental conditions to ensure the accuracy and reliability of their results.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound fluorescence, BioReagent, 95 HPLC 51649-83-3 [sigmaaldrich.com]
- 4. omlc.org [omlc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Aminofluorescein: An In-depth Technical Guide to Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminofluorescein (6-AF) is a versatile and widely utilized fluorescent dye belonging to the fluorescein (B123965) family. Its robust fluorescent properties, including a high quantum yield and strong absorption in the visible spectrum, make it an invaluable tool for labeling a diverse range of biomolecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical and fluorescent properties, detailed protocols for labeling proteins, antibodies, and nucleic acids, and its applications in various research and drug development contexts.
Physicochemical and Fluorescent Properties of this compound
This compound is characterized by its amine-reactive group, which allows for covalent conjugation to various functional groups on target molecules. Its fluorescence is characterized by a distinct excitation and emission profile, making it suitable for detection with standard fluorescence microscopy and flow cytometry equipment.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₃NO₅ | [1] |
| Molecular Weight | 347.32 g/mol | [1][2] |
| Appearance | Yellow to orange powder | [1][3] |
| Excitation Maximum (λex) | ~490 nm | |
| Emission Maximum (λem) | ~520 nm | |
| Solubility | Soluble in methanol (B129727) and DMSO | [4] |
| Purity | ≥98% (HPLC) | [1][3] |
Principles of this compound Labeling
The primary amine group on the this compound molecule is the key to its utility as a labeling reagent. This amine group can be covalently coupled to various functional groups on biomolecules, most commonly carboxyl groups and aldehyde groups. The choice of coupling chemistry depends on the target molecule and the available functional groups.
For instance, in the presence of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxyl groups on a protein can be activated to form a reactive intermediate that readily couples with the amine group of 6-AF, forming a stable amide bond.
Caption: General workflow for labeling a protein with this compound using EDC chemistry.
Experimental Protocols
The following are detailed protocols for labeling proteins, antibodies, and nucleic acids with this compound. These protocols are intended as a starting point and may require optimization based on the specific biomolecule and experimental conditions.
Protein Labeling with this compound
This protocol describes the labeling of a generic protein with available carboxyl groups using EDC chemistry.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., MES or PBS)
-
This compound (6-AF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to enhance coupling efficiency)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare 6-AF Solution: Dissolve this compound in a minimal amount of DMSO to create a stock solution (e.g., 10 mg/mL).
-
Prepare EDC/NHS Solution: Immediately before use, prepare a 10 mg/mL solution of EDC and, if used, NHS in the Reaction Buffer.
-
Activation of Protein: Add a 10-20 fold molar excess of EDC (and NHS) to the protein solution. Incubate for 15 minutes at room temperature.
-
Labeling Reaction: Add a 10-20 fold molar excess of the 6-AF solution to the activated protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes.
-
Purification: Separate the labeled protein from unreacted 6-AF and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 490 nm (for 6-AF).
Antibody Labeling with this compound
This protocol is a modification of the general protein labeling protocol, optimized for antibodies.[5]
Materials:
-
Antibody (in amine-free buffer like PBS)
-
This compound
-
EDC and Sulfo-NHS
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
DMSO
-
Desalting column
Procedure:
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.
-
Prepare Reagents: Prepare stock solutions of 6-AF in DMSO (10 mg/mL) and EDC/Sulfo-NHS in water (10 mg/mL) immediately before use.
-
Reaction Setup: In a microcentrifuge tube, combine the antibody solution with a 20-fold molar excess of EDC and Sulfo-NHS.
-
Add 6-AF: Immediately add a 10 to 20-fold molar excess of the 6-AF stock solution to the antibody mixture.
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted dye and reagents using a desalting column equilibrated with PBS.
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
Nucleic Acid Labeling with this compound
This protocol describes a method for labeling DNA with this compound, which often involves the introduction of an amine group to the DNA first.[6]
Materials:
-
Amine-modified DNA
-
This compound
-
EDC and Sulfo-NHS
-
Labeling Buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)
-
DMSO
-
Ethanol
-
3 M Sodium Acetate
Procedure:
-
Prepare Amine-Modified DNA: Synthesize or purchase DNA with a 5' or 3' amine modification.
-
Prepare 6-AF Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare EDC/Sulfo-NHS Solution: Prepare a fresh solution of EDC and Sulfo-NHS in the Labeling Buffer.
-
Labeling Reaction:
-
Dissolve the amine-modified DNA in the Labeling Buffer.
-
Add a 50-fold molar excess of the 6-AF solution.
-
Add a 20-fold molar excess of the EDC/Sulfo-NHS solution.
-
-
Incubation: Incubate the reaction for 4-16 hours at room temperature in the dark.
-
Purification:
-
Precipitate the labeled DNA by adding 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the DNA, wash with 70% ethanol, and resuspend in a suitable buffer (e.g., TE buffer).
-
Alternatively, purify using a suitable chromatography column.
-
Applications of this compound Labeled Biomolecules
This compound labeled molecules are instrumental in a variety of biological and biomedical research applications.
Fluorescence Microscopy and Cellular Imaging
6-AF labeled antibodies and other probes are widely used in immunofluorescence to visualize the localization of specific proteins within cells and tissues.[3][7][8][9] The bright fluorescence of 6-AF allows for high-contrast imaging of cellular structures.
Caption: A typical workflow for indirect immunofluorescence using a 6-AF labeled secondary antibody.
Flow Cytometry
In flow cytometry, 6-AF labeled antibodies are used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.[3]
Immunoassays (ELISA)
This compound can be used in the development of fluorescence-based Enzyme-Linked Immunosorbent Assays (ELISAs). In this format, a 6-AF labeled detection antibody provides a fluorescent signal that is proportional to the amount of analyte present.
Visualizing Receptor-Ligand Interactions
Fluorescently labeled ligands, using dyes like this compound, are powerful tools for studying receptor-ligand binding events on the cell surface.[10][11][12][13] This allows for the visualization and quantification of receptor distribution and dynamics.
Caption: A simplified signaling pathway illustrating the use of a 6-AF labeled ligand to study receptor binding and downstream events.
Conclusion
This compound remains a cornerstone fluorescent dye for the labeling of biomolecules in a wide array of research and diagnostic applications. Its favorable spectral properties, coupled with straightforward and versatile conjugation chemistries, ensure its continued relevance in the fields of cell biology, immunology, and drug discovery. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their experimental workflows.
References
- 1. alkemix.eu [alkemix.eu]
- 2. 6-氨基荧光素 | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical methods of DNA and RNA fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nano-fluorophores as enhanced diagnostic tools to improve cellular imaging [nmj.mums.ac.ir]
- 8. Editorial on the Special Issue “Fluorescence Imaging and Analysis of Cellular Systems” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multispectral live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme-based visualization of receptor-ligand binding in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
6-Aminofluorescein: A Comprehensive Technical Guide for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive introduction to 6-aminofluorescein, a versatile fluorescent probe, for professionals in research, science, and drug development who are new to fluorescence microscopy. This document outlines its core properties, provides detailed experimental protocols, and illustrates key concepts through diagrams to facilitate a deeper understanding of its application.
Introduction to Fluorescence Microscopy and this compound
Fluorescence microscopy is a powerful imaging technique that utilizes the phenomenon of fluorescence to visualize specific molecules or structures within a sample.[1][2] In essence, a fluorescent molecule, or fluorophore, absorbs light at a specific wavelength (excitation) and, after a brief interval, emits light at a longer wavelength (emission).[1] This emitted light is then detected by the microscope, allowing for high-contrast imaging of the labeled components against a dark background.[3]
This compound is a derivative of the well-known fluorophore, fluorescein (B123965). It is widely used as a fluorescent labeling reagent in various biological applications due to its bright, yellow-green fluorescence and its amine-reactive nature, which allows for its covalent attachment to biomolecules.[4][5] Its utility spans across biological imaging, flow cytometry, diagnostic assays, and drug development research.
Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₃NO₅ | [5] |
| Molecular Weight | 347.32 g/mol | [5][6] |
| Appearance | Yellow to orange powder | |
| Excitation Maximum (λex) | ~490 - 495 nm | [4][7] |
| Emission Maximum (λem) | ~515 - 525 nm | [3][7] |
| Molar Extinction Coefficient (ε) | ~92,300 cm⁻¹M⁻¹ (for Fluorescein) | |
| Quantum Yield (Φ) | ~0.92 (for Fluorescein dianion) | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in methanol, DMSO, and acetone | |
| Storage | Store at 0-8 °C, protected from light |
Note on pH Sensitivity: The fluorescence of fluorescein and its derivatives, including this compound, is known to be pH-dependent. The monoanion and dianion forms, which are prevalent at neutral to alkaline pH, are the primary fluorescent species. Acidic environments can protonate the molecule, leading to a significant decrease in fluorescence. Therefore, maintaining a pH between 7 and 9 is crucial for optimal fluorescence.
Key Applications in Research and Drug Development
This compound's versatility makes it a valuable tool in a multitude of applications:
-
Biological Imaging: Its primary use is as a fluorescent label for visualizing cellular components with high clarity in fluorescence microscopy.
-
Immunofluorescence: It can be conjugated to antibodies to specifically label and visualize target proteins within cells and tissues.
-
Protein and Nucleic Acid Labeling: The amine group on this compound allows for its covalent attachment to proteins, peptides, and amine-modified oligonucleotides.[5]
-
Flow Cytometry: It serves as a fluorescent marker for the detection and quantification of biomolecules in flow cytometry.
-
Drug Development: Researchers utilize this compound to study drug interactions, cellular uptake, and for the development of fluorescent-based assays.
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
General Protein Labeling with an Amine-Reactive Dye
This protocol is a general guideline for conjugating an amine-reactive fluorescein derivative to a protein, such as an antibody. The principle involves the reaction of the amine group on the protein with an activated form of the dye.
Materials:
-
Protein solution (e.g., antibody) at 1-2 mg/mL in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, dialyze the protein against the reaction buffer overnight at 4°C.
-
Dye Preparation: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Activation (if necessary): If not using a pre-activated ester form of fluorescein, activate the carboxyl group of a related derivative (like carboxyfluorescein) by incubating it with EDC and Sulfo-NHS. For direct conjugation using the amine group of this compound to a carboxyl group on a target, the target molecule's carboxyl groups would be activated.
-
Labeling Reaction: Slowly add the dissolved dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution and incubate for another 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS. The first colored band to elute will be the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~495 nm (for the fluorescein).
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Indirect Immunofluorescence Staining of Cultured Cells
This protocol describes the use of a this compound-conjugated secondary antibody to detect a primary antibody bound to a specific cellular target.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody (specific to the target of interest)
-
This compound-conjugated secondary antibody (recognizes the primary antibody)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Rinse the cells on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the this compound-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filters for fluorescein (excitation ~495 nm, emission ~520 nm).
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the chemical structure of this compound, a typical workflow for its use in indirect immunofluorescence, and a simplified schematic of a fluorescence microscope.
Caption: Chemical structure of this compound.
Caption: A typical experimental workflow for indirect immunofluorescence.
Caption: Simplified light path in an epifluorescence microscope.
Conclusion
This compound is a robust and versatile fluorescent dye that serves as an excellent entry point for researchers beginning their work in fluorescence microscopy. Its bright fluorescence, well-characterized spectral properties, and straightforward conjugation chemistry make it a reliable tool for a wide range of applications in biological research and drug development. By understanding its fundamental properties and following established protocols, researchers can effectively utilize this compound to generate high-quality, specific fluorescent images and data.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-アミノフルオレセイン | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. alkemix.eu [alkemix.eu]
- 6. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
6-Aminofluorescein: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Applications of 6-Aminofluorescein for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of this compound (6-AF), a widely utilized fluorescent probe in biological and chemical research. This document details its core physicochemical properties, provides in-depth experimental protocols for its application in biomolecule labeling and the detection of oxidative protein damage, and presents visual workflows to facilitate experimental design.
Core Properties of this compound
This compound is a derivative of fluorescein, a well-known fluorophore. The presence of an amine group allows for its covalent conjugation to various biomolecules.
| Property | Value | References |
| CAS Number | 51649-83-3 | [1][2][3][4][5][6][7] |
| Molecular Weight | 347.32 g/mol | [1][2][3][5][6][7] |
| Molecular Formula | C₂₀H₁₃NO₅ | [1][3][4][5] |
| Appearance | Yellow to orange solid/powder | [1][2][4] |
| Excitation Wavelength (λex) | ~490-495 nm | [1][6][7] |
| Emission Wavelength (λem) | ~515-520 nm | [1][2][6][7] |
| Solubility | Soluble in methanol, DMSO, and acetone. | [2][7] |
Experimental Protocols
General Protocol for Fluorescent Labeling
This protocol provides a general guideline for the use of this compound as a fluorescent probe.[7]
Materials:
-
This compound (6-AF)
-
Dimethyl sulfoxide (B87167) (DMSO) or Phosphate-Buffered Saline (PBS)
-
Target molecules (e.g., proteins, enzymes, metabolites)
-
Reaction buffer
-
Fluorometer or microplate reader
Procedure:
-
Preparation of 6-AF Stock Solution: Prepare a 1–10 mM stock solution of 6-AF in an appropriate solvent such as DMSO or PBS.[7]
-
Preparation of Target Molecules: Prepare the target molecules in a suitable buffer for the labeling reaction.
-
Labeling Reaction: Add the 6-AF stock solution to the target molecule solution to a final concentration of 1–100 µM.[7] The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for a sufficient time to allow for conjugation. The incubation time and temperature will depend on the specific application and the reactivity of the target molecule.
-
Detection: Record the fluorescence signal using a fluorometer or microplate reader with an excitation wavelength of approximately 495 nm and an emission wavelength of around 515 nm.[7]
-
Data Analysis: Compare the fluorescence intensity of the labeled sample to a negative control to confirm successful labeling and to quantify the extent of the reaction.[7]
Protocol for Labeling of Fullerene-Based Liposomes ('Buckysomes')
This compound can be used as a fluorescent labeling reagent for fullerene-based liposome (B1194612) nanostructures.[8]
Materials:
-
This compound-labeled buckysomes
-
Human Coronary Artery Endothelial Cells
-
8-chamber tissue culture slides
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
4% Paraformaldehyde
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow Human Coronary Artery Endothelial Cells in 8-chamber tissue culture slides.[8]
-
Incubation with Labeled Buckysomes: Expose the cells to this compound-labeled buckysomes for 18 hours at 37°C in a 5% CO₂ incubator.[8]
-
Washing: Wash the cells with DPBS to remove unbound buckysomes.[8]
-
Fixation: Fix the cells with 4% Paraformaldehyde for 20 minutes, followed by two washes with DPBS.[8]
-
Mounting: Remove the chambers, dry the slides, and mount the fixed cells using an antifade reagent containing DAPI.[8]
-
Microscopy: Observe the cells using a fluorescence microscope to visualize the labeled buckysomes.[8]
Detection of Oxidative Protein Damage
Aldehyde groups, which are formed as a result of oxidative damage to proteins, can be detected by conjugation with decarboxylated this compound.
Materials:
-
This compound
-
6 N Hydrochloric Acid (HCl)
-
Oxidized protein sample
-
Spectrophotometer
Procedure:
-
Decarboxylation of this compound: Prepare decarboxylated this compound by dissolving it in 6 N HCl and boiling at 110°C for 24 hours.
-
Conjugation Reaction: Incubate the oxidized protein sample with the decarboxylated this compound solution to allow for the conjugation to aldehyde groups present on the damaged proteins.
-
Quantification: The amount of conjugated this compound can be quantified by measuring the absorbance at a maximum of 454 nm using a spectrophotometer. This provides a measure of the extent of oxidative protein damage.
Visualized Workflows
Caption: A logical workflow for the fluorescent labeling of proteins using this compound.
Caption: A streamlined process for the detection of aldehyde groups on oxidatively damaged proteins.
References
The Solubility Profile of 6-Aminofluorescein: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of 6-aminofluorescein, a widely used fluorescent marker in biological research and drug development. The document is intended for researchers, scientists, and professionals in the field who utilize this compound for applications such as fluorescent labeling of proteins and other biomolecules.
Executive Summary
This compound is a versatile fluorescent dye valued for its utility in various biochemical and cellular assays. A comprehensive understanding of its solubility in common laboratory solvents is critical for accurate and reproducible experimental outcomes. This guide outlines the quantitative solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for its application in protein conjugation and fluorescent labeling.
Quantitative Solubility Data
The solubility of this compound varies significantly across different solvents. DMSO is a highly effective solvent for preparing concentrated stock solutions. The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 90 - 100 | 259.13 - 287.92 | Sonication or gentle heating may be required. Use of hygroscopic DMSO can impact solubility.[1] |
| Methanol | 1 | 2.88 | Results in a clear, yellow to very dark yellow-orange solution.[2][3][4] |
| Aqueous Buffer (pH ≥ 9.0) | Soluble | Not specified | Solubility in aqueous solutions is pH-dependent. |
| Acetone | Soluble | Not specified | Qualitative data indicates solubility.[5][6] |
| Water | 50 | Not specified | Results in a clear, dark yellow solution.[3][7] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 3.3 | 9.5 | A common formulation for in vivo studies; sonication is recommended.[1] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of saturation and can be adapted for various solvents and temperatures.
3.1 Materials
-
This compound powder
-
Solvent of interest (e.g., DMSO, methanol)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Thermostatically controlled shaker or water bath
-
Microcentrifuge
-
Spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
3.2 Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a known volume of the solvent in a series of vials. The exact amount should be more than the anticipated solubility.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solution should appear saturated with undissolved solid remaining.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
For further clarification, the supernatant can be filtered through a 0.22 µm syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Measure the absorbance of the standard solutions and the saturated supernatant at the maximum absorbance wavelength of this compound (approximately 490 nm).
-
Alternatively, use a validated HPLC method to determine the concentration.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated supernatant.
-
3.3 Data Analysis
-
The concentration determined in the saturated supernatant represents the solubility of this compound in that solvent at the specified temperature.
-
The experiment should be performed in triplicate to ensure reproducibility.
Visualization of Experimental Workflow
The primary application of this compound is as a fluorescent label. The following diagram illustrates a typical workflow for conjugating this compound to a protein and its subsequent use in fluorescent labeling applications.
Caption: Workflow for Protein Conjugation with this compound.
Conclusion
This technical guide provides essential information on the solubility of this compound in DMSO and other solvents, a standardized protocol for its determination, and a clear workflow for its application in fluorescent labeling. This information is intended to support researchers in the effective use of this important fluorescent marker, leading to more reliable and reproducible experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. scribd.com [scribd.com]
- 4. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
6-Aminofluorescein: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 6-aminofluorescein (6-AF). Understanding these parameters is critical for ensuring the reliability and reproducibility of experimental results in research, diagnostics, and drug development applications. This guide summarizes key stability data, offers detailed experimental protocols for stability assessment, and visualizes relevant workflows and biological pathways.
Core Principles of this compound Stability
This compound, a derivative of fluorescein (B123965), is a widely used fluorescent label. Its stability is influenced by several factors, including temperature, pH, light exposure, and the solvent in which it is dissolved. As a xanthene dye, it is susceptible to photodegradation, and its fluorescence intensity is pH-dependent.
Quantitative Stability and Storage Data
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms, based on information from various suppliers and stability studies on fluorescein derivatives.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 0-8°C | Store in a cool, dry place. | ||
| Room Temperature | For shorter periods. | ||
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Protect from light. |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mg/mL (287.92 mM) | Sonication may be required for dissolution. |
| Methanol | ~1 mg/mL | |
| Acetone | Soluble | |
| Aqueous Buffers | pH-dependent | Solubility increases at higher pH. |
Factors Affecting Stability
pH: The fluorescence of this compound is highly dependent on pH. The fluorescence intensity of fluorescein, its parent compound, is known to be stable in the pH range of 7 to 9. Below pH 6, the fluorescence significantly decreases. For quantitative applications, it is crucial to use a well-buffered solution to maintain a constant pH.
Light: Exposure to light, particularly high-intensity light, can lead to photodegradation of this compound. This process, also known as photobleaching, results in an irreversible loss of fluorescence.[1] It is recommended to store solutions in the dark and minimize light exposure during experiments. The rate of photodegradation is influenced by the light intensity and the composition of the solution.[1]
Temperature: For long-term storage, it is recommended to keep this compound, especially in solution, at low temperatures (-20°C or -80°C) to minimize thermal degradation.[2] While solid this compound is relatively stable at room temperature, prolonged storage at elevated temperatures can lead to degradation.
Degradation Pathways
The primary degradation pathway for fluorescein and its derivatives is photodegradation. This process can involve the generation of reactive oxygen species that subsequently react with the dye molecule, leading to its decomposition. While the specific degradation products of this compound are not extensively documented in readily available literature, studies on fluorescein suggest that degradation can lead to the formation of non-fluorescent compounds.
Experimental Protocols
Protocol 1: Determination of Photostability (Photobleaching Half-Life)
This protocol outlines a method to quantify the photostability of this compound by determining its photobleaching half-life using fluorescence microscopy.[3]
Materials:
-
This compound solution (e.g., 1 µM in PBS, pH 7.4)
-
Fluorescence microscope with a stable light source (e.g., LED or laser)
-
Appropriate filter set for this compound (Excitation: ~490 nm, Emission: ~520 nm)
-
Sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Prepare a thin film of the this compound solution on a microscope slide and allow it to air dry to immobilize the molecules. Alternatively, embed the dye in a transparent polymer matrix.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes.
-
Select the filter set appropriate for this compound.
-
Set the illumination intensity to a constant and reproducible level. It is crucial to use the same intensity for all comparative experiments.
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (time = 0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without the dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity against time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t½). For more detailed analysis, the decay curve can be fitted to an exponential decay function.
-
Protocol 2: Purity Assessment and Identification of Degradation Products by HPLC and Mass Spectrometry
This protocol provides a general workflow for assessing the purity of a this compound sample and identifying potential degradation products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[4]
Materials:
-
This compound sample
-
HPLC system with a UV-Vis or fluorescence detector
-
Mass spectrometer (e.g., ESI-MS)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Solvents for sample preparation (e.g., methanol, acetonitrile)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient to elute the compounds (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile using a UV-Vis detector at the absorbance maximum of this compound (~490 nm) and/or a fluorescence detector (Ex: 490 nm, Em: 520 nm).
-
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC can be directly introduced into the mass spectrometer.
-
Acquire mass spectra in positive or negative ion mode to determine the molecular weight of the eluting peaks.
-
-
Data Analysis:
-
HPLC Chromatogram: A pure sample of this compound should show a single major peak. The presence of additional peaks may indicate impurities or degradation products.
-
Mass Spectrum: The mass spectrum of the main peak should correspond to the theoretical molecular weight of this compound (C₂₀H₁₃NO₅, MW: 347.32 g/mol ). The mass-to-charge ratio (m/z) of other peaks can be used to identify potential degradation products.
-
Visualizations
The following diagrams illustrate key concepts related to the use and analysis of this compound.
Caption: General experimental workflow for using this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Signaling pathway for apoptosis detection using a fluorescent probe.
Conclusion
The stability of this compound is a critical factor for its successful application in various scientific fields. By adhering to the recommended storage conditions, particularly protection from light and storage at low temperatures for solutions, researchers can ensure the integrity and performance of this valuable fluorescent tool. The provided protocols offer a framework for assessing the stability and purity of this compound, contributing to more reliable and reproducible experimental outcomes.
References
An In-depth Technical Guide to the Isomers of Aminofluorescein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of aminofluorescein, focusing on their synthesis, separation, spectral properties, and applications in biomedical research and drug development.
Introduction to Aminofluorescein Isomers
Aminofluorescein is a derivative of the highly fluorescent molecule fluorescein (B123965). The addition of an amine group allows for its covalent attachment to various biomolecules, making it a valuable tool for fluorescent labeling. The synthesis of aminofluorescein typically results in a mixture of two structural isomers: 5-aminofluorescein (B15267) and 6-aminofluorescein. While often used as a mixture, the pure isomers can exhibit different properties and may be required for specific applications.[1]
Physicochemical and Spectral Properties
The spectral properties of 5- and this compound are crucial for their application in fluorescence-based assays. The following table summarizes the key quantitative data for these isomers.
| Property | 5-Aminofluorescein | This compound | 5(6)-Aminofluorescein (Mixture) |
| Molecular Formula | C₂₀H₁₃NO₅[2] | C₂₀H₁₃NO₅[3] | C₂₀H₁₃NO₅[4] |
| Molecular Weight | 347.32 g/mol [2] | 347.32 g/mol [3] | 347.32 g/mol [4] |
| Excitation Maximum (λex) | ~490 nm | ~490 nm[3] | ~381 nm, ~234 nm (in acetonitrile)[4] |
| Emission Maximum (λem) | ~520 nm | ~520 nm (in 0.1 M Tris pH 9.0)[3] | ~470 nm[4] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ (in 0.1N NaOH, estimated based on fluorescein)[5] | ~80,000 cm⁻¹M⁻¹ (in 0.1N NaOH, estimated based on fluorescein)[5] | Not specified |
| Quantum Yield (Φ) | 0.008 (in water), 0.67 (in DMSO)[6] | Data not readily available, but expected to be low in aqueous solutions. | Not specified |
Experimental Protocols
Synthesis and Separation of 5- and this compound
The synthesis of aminofluorescein isomers involves the nitration of fluorescein followed by reduction of the nitro group. The separation of the 5- and 6-isomers is a critical step for obtaining pure compounds.
Protocol: Synthesis of 5- and 6-Nitrofluorescein Mixture [4][7]
-
Reaction Setup: In a suitable reaction vessel, fuse 4-nitrophthalic acid and resorcinol (B1680541) (1:2 molar ratio) at 190-200°C for 6 hours in a medium of orthophosphoric acid (1:2.5 weight ratio to 4-nitrophthalic acid).
-
Precipitation: Cool the reaction mixture to 100°C and pour it into hot distilled water (80°C).
-
Purification: Stir the suspension for 1 hour, filter the precipitate, and boil it in distilled water for another hour. Filter the hot solution and dry the precipitate in a vacuum oven at 110°C to obtain a mixture of 5- and 6-nitrofluoresceins.
Protocol: Separation of 5- and 6-Nitrofluorescein Isomers via Acetylation [7]
-
Acetylation: Acetylate the mixture of nitrofluorescein isomers using acetic anhydride.
-
Fractional Crystallization: Perform fractional crystallization of the O-diacetyl derivatives from an ethanol-toluene solvent system to separate the 5- and 6-isomers.
Protocol: Reduction to 5- and this compound [7]
-
Hydrolysis: Hydrolyze the separated diacetyl derivatives.
-
Reduction: Reduce the nitro group of each isomer to an amino group using an aqueous solution of sodium sulfide (B99878) (Na₂S) and sodium hydrosulfide (B80085) (NaHS).
-
Purification: Purify the resulting 5-aminofluorescein and this compound by crystallization.
Protein Labeling with Aminofluorescein
The primary amine group of aminofluorescein allows for its conjugation to proteins, typically through the formation of a stable thiourea (B124793) linkage with an isothiocyanate-modified protein or by reacting with activated carboxyl groups on the protein.
Protocol: General Protein Labeling with Fluorescein Isothiocyanate (FITC) [8]
This protocol describes the labeling of a protein with FITC, a derivative of aminofluorescein.
-
Protein Preparation: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 9.0) at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Dye Preparation: Immediately before use, dissolve FITC in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring the protein solution, slowly add the reactive dye solution. A typical starting molar ratio is 10-20 moles of dye to 1 mole of protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous stirring.
-
Purification: Remove the unreacted dye from the labeled protein using a desalting column (e.g., Sephadex G-25) or by dialysis.
Visualizations of Workflows and Pathways
Synthesis and Application of 5-Aminofluorescein-HSA Conjugate for Glioma Staining
5-aminofluorescein conjugated to human serum albumin (HSA) has been successfully used for fluorescence-guided surgery of malignant brain tumors.[9] The following diagrams illustrate the workflow for the preparation of this conjugate and its application in a clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Aminofluorescein | C20H13NO5 | CID 76845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound fluorescence, BioReagent, 95 HPLC 51649-83-3 [sigmaaldrich.com]
- 4. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]
- 5. Extinction Coefficient [Fluorescein] | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youdobio.com [youdobio.com]
- 9. Intraoperative fluorescence staining of malignant brain tumors using 5-aminofluorescein-labeled albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Principles of 6-Aminofluorescein Conjugation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of 6-aminofluorescein conjugation chemistry. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this versatile fluorescent probe in their work. We will delve into the core reaction mechanisms, provide detailed experimental protocols, and present quantitative data to optimize conjugation strategies.
Introduction to this compound
This compound (6-AF) is a derivative of the widely used fluorophore, fluorescein (B123965). It possesses a reactive primary amine group, making it suitable for covalent attachment to various biomolecules.[1][2][3] Upon conjugation, it imparts its fluorescent properties to the target molecule, enabling detection and analysis in a multitude of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.[3][4][5] 6-AF exhibits an excitation maximum at approximately 490-495 nm and an emission maximum around 515-525 nm, resulting in a bright green fluorescence.[6][7][8]
Fundamental Conjugation Chemistries
The primary amine of this compound is a nucleophile that can readily react with various electrophilic functional groups to form stable covalent bonds. The most common conjugation strategies target carboxylic acids or involve amine-reactive crosslinkers like N-hydroxysuccinimide (NHS) esters and isothiocyanates.
Carbodiimide-Mediated Amide Bond Formation (EDC/NHS Chemistry)
One of the most prevalent methods for conjugating this compound to biomolecules containing carboxyl groups (e.g., proteins with aspartic and glutamic acid residues) is through the use of a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[6][9][10] This reaction proceeds by activating the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of this compound to form a stable amide bond. To improve the efficiency and stability of this reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester.[6][10]
Figure 1: EDC/NHS conjugation workflow.
N-Hydroxysuccinimide (NHS) Ester Chemistry
Molecules can be pre-activated with NHS esters to create amine-reactive sites. These NHS esters readily react with the primary amine of this compound in a simple and efficient manner to form a stable amide bond.[4][11][12][13] This is a widely adopted method for labeling proteins and other biomolecules.[4] The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[12][14][15] A competing reaction is the hydrolysis of the NHS ester, which increases at higher pH.[11][16]
Figure 2: NHS ester conjugation with this compound.
Isothiocyanate Chemistry
Fluorescein isothiocyanate (FITC) is a derivative of fluorescein that contains an isothiocyanate group (-N=C=S) instead of a primary amine. This group reacts with primary amines, such as those on lysine (B10760008) residues of proteins, to form a stable thiourea (B124793) linkage.[15] While this compound itself does not contain an isothiocyanate group, it is important to understand this chemistry as FITC is a very common reagent for amine labeling and provides a useful comparison.[15][17] The reaction with isothiocyanates is also favored at alkaline pH (typically pH > 9).[15]
Quantitative Data for Optimal Conjugation
The success of a conjugation reaction is dependent on several factors. The following tables summarize key quantitative parameters to guide experimental design.
Table 1: Optimal Reaction Conditions for Amine-Reactive Chemistries
| Parameter | EDC/NHS Chemistry | NHS Ester Chemistry | Isothiocyanate Chemistry |
| Optimal pH | 7.0 - 7.5 (for NHS ester formation) | 7.2 - 8.5[14] | > 9.0[15] |
| Reaction Buffer | Amine-free (e.g., PBS, MES) | Amine-free (e.g., Borate, Bicarbonate)[4][11] | Carbonate/Bicarbonate, Borate |
| Molar Excess of Reagent | 10-fold or higher (EDC and NHS over carboxyls)[10] | 10 to 20-fold (NHS ester over amine)[4] | Varies, often empirically determined |
| Reaction Time | 2 hours to overnight[6] | 1 - 2 hours at room temperature[4][18] | 2 hours to overnight |
| Temperature | Room Temperature or 4°C | Room Temperature or on ice[4] | Room Temperature or 4°C |
Table 2: Spectroscopic Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~490 - 495 nm[7][8][19] |
| Emission Maximum (λem) | ~515 - 525 nm[6][7][8][19] |
| Molar Extinction Coefficient (ε) at ~494 nm | ~75,000 cm⁻¹M⁻¹[18] |
Detailed Experimental Protocols
The following are generalized protocols for the conjugation of this compound to proteins. Optimization is often necessary for specific applications.
Protocol for Protein Labeling via EDC/NHS Chemistry
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS)
-
This compound solution (dissolved in DMSO or DMF)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add a 10-fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution.
-
Adjust the pH to 7.2-7.5 with the Conjugation Buffer if necessary.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.[16][17]
Protocol for Antibody Labeling with Fluorescein-NHS Ester
This protocol is adapted for a generic fluorescein-NHS ester, which would be the reaction product of 6-carboxyfluorescein (B556484) and NHS, but the principle of reacting with the amine on the antibody is the same as how this compound would react with a pre-activated molecule.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer like PBS)[16]
-
Fluorescein-NHS ester (dissolved in anhydrous DMSO or DMF)[4]
-
Conjugation Buffer (e.g., 50mM Sodium Borate or 100mM Sodium Bicarbonate, pH 8.0-9.0)[4]
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)[16]
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the Conjugation Buffer.[4][19]
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the Fluorescein-NHS ester in anhydrous DMSO or DMF.[4]
-
Conjugation Reaction:
-
Purification:
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~494 nm (for fluorescein).[16]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the conjugation and purification processes.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. alkemix.eu [alkemix.eu]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. What are the 2 methods for labelling antibodies? | TRACER [tracercro.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound fluorescence, BioReagent, 95 HPLC 51649-83-3 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. mcgill.ca [mcgill.ca]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 16. benchchem.com [benchchem.com]
- 17. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
6-Aminofluorescein as a Fluorescent Marker for Nanostructures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 6-Aminofluorescein (6-AF) as a fluorescent marker for nanostructures. It covers the fundamental properties of 6-AF, detailed protocols for its conjugation to various nanoparticle platforms, and methods for the characterization and application of the resulting fluorescent nanoconjugates in biological systems.
Introduction to this compound (6-AF)
This compound is a derivative of the widely used fluorescent dye, fluorescein (B123965). The presence of a primary amine group on the fluorescein core allows for its covalent attachment to a variety of nanostructures through standard bioconjugation chemistries. This makes 6-AF a valuable tool for researchers needing to fluorescently label nanoparticles for applications in bioimaging, drug delivery, and diagnostics. The key advantage of using 6-AF lies in its bright green fluorescence, good photostability, and the well-established protocols for its conjugation.
Physicochemical and Spectroscopic Properties of this compound
A thorough understanding of the properties of 6-AF is crucial for its effective use as a fluorescent marker. The key characteristics are summarized in the table below. It is important to note that while the free dye has specific properties, these can be altered upon conjugation to a nanoparticle surface due to changes in the local microenvironment.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₃NO₅ | [1] |
| Molecular Weight | 347.32 g/mol | [1] |
| Excitation Maximum (λex) | ~490 nm | [1] |
| Emission Maximum (λem) | ~520 nm (in 0.1 M Tris pH 9.0) | [1] |
| Appearance | Yellow to orange powder | |
| Solubility | Soluble in methanol, acetone, and DMSO | [1] |
Experimental Protocols: Covalent Conjugation of this compound to Nanoparticles
The primary amine group of 6-AF allows for its covalent attachment to nanostructures that possess complementary functional groups, most commonly carboxylic acids. The following section details a general yet robust protocol for the conjugation of 6-AF to carboxylated nanoparticles using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Conjugation of 6-AF to Carboxylated Polymeric Nanoparticles
This protocol is suitable for a wide range of nanoparticles with surface carboxyl groups, such as polystyrene beads or poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
Carboxylated nanoparticles
-
This compound (6-AF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 50 mM Borate buffer, pH 8.5 or 1X PBS, pH 7.4
-
Quenching Buffer: 10 mg/mL Bovine Serum Albumin (BSA) in 1x PBS or 50 mM Tris-HCl, pH 7.4
-
Storage Buffer: 50 mM Borate, 0.1% BSA, 0.05% ProClin 300, pH 7.4 or 1x PBS with 0.02% sodium azide
-
Ultrasonic bath
-
Centrifuge
-
Rotator or orbital shaker
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.[2]
-
Sonicate the suspension in a bath sonicator for 5-10 minutes to ensure a homogeneous dispersion.[2]
-
Wash the nanoparticles by centrifuging the suspension (e.g., 14,000 x g for 15 minutes, adjust according to nanoparticle specifications), removing the supernatant, and resuspending the pellet in fresh Activation Buffer. Repeat this washing step twice.[2][3]
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.[2][4][5]
-
To the washed nanoparticle suspension, add the EDC solution followed immediately by the NHS/Sulfo-NHS solution. A 10-fold molar excess of EDC and NHS relative to the surface carboxyl groups is a common starting point for optimization.[2]
-
Incubate the reaction mixture for 15-30 minutes at room temperature on a rotator or orbital shaker.[2][6]
-
-
Conjugation with this compound:
-
Centrifuge the activated nanoparticle suspension to remove excess EDC and NHS.
-
Resuspend the activated nanoparticles in the Coupling Buffer.
-
Prepare a solution of 6-AF in the Coupling Buffer. A 5 to 10-fold molar excess of 6-AF relative to the nanoparticles is a recommended starting point.
-
Add the 6-AF solution to the activated nanoparticle suspension.[2]
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing. Protect the reaction from light to prevent photobleaching.[2]
-
-
Quenching and Purification:
-
Add the Quenching Buffer to the reaction mixture and incubate for 30 minutes to deactivate any unreacted NHS-esters.[3]
-
Purify the 6-AF labeled nanoparticles by repeated centrifugation and resuspension in Storage Buffer. This should be repeated at least three times to remove unreacted 6-AF and byproducts.
-
Workflow for EDC/NHS Conjugation of 6-AF to Carboxylated Nanoparticles:
Caption: Workflow for the covalent conjugation of this compound to carboxylated nanoparticles.
Characterization of 6-AF Labeled Nanoparticles
After conjugation, it is essential to characterize the resulting fluorescent nanoparticles to confirm the success of the labeling and to understand their properties for downstream applications.
Confirmation of Covalent Conjugation
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the formation of an amide bond between the carboxyl groups of the nanoparticle and the amine group of 6-AF. The appearance of a new amide I band around 1650 cm⁻¹ and an amide II band around 1550 cm⁻¹ is indicative of successful conjugation.
Quantification of Conjugated 6-AF
UV-Vis Spectroscopy: The amount of 6-AF conjugated to the nanoparticles can be quantified by measuring the absorbance of the 6-AF in the supernatant before and after the conjugation reaction at its maximum absorbance wavelength (~490 nm).[1] A standard curve of known 6-AF concentrations should be used for accurate quantification.
Physicochemical Characterization
The conjugation of 6-AF to the surface of nanoparticles can alter their physical properties. These changes should be monitored to ensure the stability and suitability of the nanoparticles for their intended application.
| Parameter | Method | Expected Change After Conjugation |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase due to the addition of the 6-AF molecule. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | May slightly increase, but should remain low (<0.3) for a stable formulation. |
| Zeta Potential | Laser Doppler Velocimetry | Change in surface charge, typically becoming less negative after conjugation of the amine-containing 6-AF to negatively charged carboxylated nanoparticles. |
| Fluorescence Intensity | Fluorometry | Significant increase in fluorescence at the emission maximum of 6-AF. |
Applications in Cellular Imaging and Drug Delivery
6-AF labeled nanoparticles are powerful tools for visualizing the interaction of nanostructures with biological systems. A common application is to track the cellular uptake and intracellular trafficking of nanoparticles.
Workflow for Cellular Uptake Studies
The following workflow outlines a typical experiment to study the cellular uptake of 6-AF labeled nanoparticles using fluorescence microscopy and flow cytometry.
Experimental Workflow for Cellular Uptake Analysis:
Caption: General workflow for studying the cellular uptake of 6-AF labeled nanoparticles.
Receptor-Mediated Endocytosis Signaling Pathway
For targeted drug delivery, nanoparticles are often functionalized with ligands that bind to specific receptors on the cell surface, triggering receptor-mediated endocytosis. 6-AF labeling allows for the visualization of this process.
Simplified Receptor-Mediated Endocytosis Pathway:
Caption: Simplified pathway of receptor-mediated endocytosis for targeted nanoparticles.
Conclusion
This compound is a versatile and reliable fluorescent marker for the labeling of a wide array of nanostructures. Its primary amine functionality allows for straightforward covalent conjugation to nanoparticles, enabling their visualization in various biological applications. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize 6-AF in their work. Careful characterization of the fluorescent nanoconjugates is paramount to ensure reproducible and meaningful results in the exciting and rapidly advancing field of nanomedicine.
References
Methodological & Application
Application Notes and Protocols for 6-Aminofluorescein Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the covalent conjugation of 6-aminofluorescein to proteins. The primary method detailed here involves the use of an amine-reactive N-hydroxysuccinimide (NHS) ester derivative of fluorescein (B123965), a widely utilized strategy for labeling proteins for various downstream applications. This approach targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein, to form a stable amide bond.
Fluorescently labeled proteins are indispensable tools in research and drug development, enabling the study of protein localization, trafficking, dynamics, and interactions. Fluorescein is a popular fluorophore due to its high quantum yield and stability. While this compound itself is not directly reactive with proteins, it can be conjugated through the use of crosslinking agents or, more commonly, by using a derivative such as a fluorescein NHS ester. This protocol focuses on the latter, providing a robust method for achieving optimal protein labeling.
Key Applications of Fluorescently Labeled Proteins:
-
Fluorescence Microscopy: Visualize the subcellular localization and trafficking of proteins.
-
Flow Cytometry: Quantify protein expression levels on the surface of or within cells.
-
Immunofluorescence Assays: Detect and visualize the distribution of specific antigens in cells and tissues.
-
Protein-Protein Interaction Studies: Investigate binding events and molecular interactions through techniques like Fluorescence Resonance Energy Transfer (FRET).[1]
Experimental Workflow
The overall workflow for protein conjugation with an amine-reactive fluorescein derivative involves several key stages: preparation of the protein and the dye, the conjugation reaction, and finally, the purification of the labeled protein conjugate.
Caption: A schematic overview of the protein conjugation workflow.
Detailed Experimental Protocol: Amine-Reactive Fluorescein Labeling
This protocol is optimized for labeling approximately 1 mg of a typical IgG antibody. Adjustments may be necessary for other proteins.[2]
Materials and Reagents
-
Purified Protein (e.g., IgG antibody)
-
Amine-reactive fluorescein derivative (e.g., Fluorescein NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Other amine-free buffers such as phosphate-buffered saline (PBS) at a similar pH can also be used.[2][3]
-
Purification/Desalting Column (e.g., Sephadex G-25)
-
Spectrophotometer
Protocol Steps
Step 1: Protein Preparation
-
Buffer Exchange: The protein must be in an amine-free buffer.[2][4] Buffers containing primary amines, such as Tris, will compete with the NHS ester and inhibit the labeling reaction.[2]
-
If necessary, perform buffer exchange into the conjugation buffer using dialysis or a desalting column.[2]
-
-
Determine Protein Concentration: Accurately measure the protein concentration using a spectrophotometer at 280 nm or a suitable protein assay (e.g., BCA). The recommended protein concentration for labeling is typically between 1-10 mg/mL.[2] For optimal results, a concentration of 2-10 mg/mL is recommended.[5]
Step 2: Dye Preparation
-
Dissolve the amine-reactive fluorescein derivative in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6] This stock solution should be prepared fresh.[7]
Step 3: Conjugation Reaction
-
Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar excess of the dye.[2] This ratio may need to be optimized for your specific protein.
-
Reaction Setup: While gently stirring, add the calculated amount of the dye stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[6][8]
Step 4: Purification of the Labeled Protein
It is crucial to remove the unreacted dye as it can interfere with downstream applications.[8]
-
Gel Filtration/Desalting Column: This is the most common method for separating the labeled protein from the free dye.[2] a. Equilibrate a desalting column with a suitable buffer such as PBS.[2] b. Apply the reaction mixture to the column.[2] c. Elute the labeled protein with the equilibration buffer. The larger labeled protein will elute first, followed by the smaller, unconjugated dye molecules.[2]
-
Dialysis: Alternatively, the reaction mixture can be dialyzed against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.[2][7]
Step 5: Characterization of the Conjugate
-
Determine the Degree of Labeling (DOL): The DOL, which is the average number of fluorophore molecules per protein molecule, can be determined spectrophotometrically.[8] a. Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance of fluorescein (approximately 494 nm, Amax).[4][8] b. Calculate the concentration of the bound dye using the Beer-Lambert law: Dye Concentration (M) = Amax / (ε_dye × path length)
- ε_dye for fluorescein is approximately 70,000 M⁻¹cm⁻¹.[2] c. Calculate the protein concentration, correcting for the absorbance of the fluorescein at 280 nm. A correction factor (CF) for fluorescein at 280 nm is approximately 0.3.[2] Protein Concentration (M) = [A280 - (Amax × CF)] / (ε_protein × path length) d. Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
- An optimal DOL for antibodies is typically between 2 and 10.[2]
Step 6: Storage of the Labeled Protein
Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[4][8][9] Adding a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage. If the protein concentration is low (<1 mg/mL), adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL is recommended.[2]
Quantitative Data Summary
The following table summarizes typical parameters for the conjugation of an IgG antibody with an amine-reactive fluorescein derivative.
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1-10 mg/mL | Optimal results often seen at 2-10 mg/mL.[2][5] |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Must be free of primary amines.[2] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each specific protein.[2] |
| Reaction Time | 1 hour at room temperature or overnight at 4°C | Protect from light during incubation.[6][8] |
| Optimal Degree of Labeling (DOL) for Antibodies | 2 - 10 | Over-labeling can affect protein function.[2][5] |
Alternative Conjugation Chemistry
While the NHS ester method is most common, this compound can be conjugated to proteins through other chemistries. For instance, it can be coupled to carboxyl groups on a protein (e.g., on aspartic or glutamic acid residues) using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[10] This method is less common as it targets less abundant residues and can be more prone to protein cross-linking. Another approach involves using a homobifunctional crosslinker like glutaraldehyde (B144438) to link the amine group of this compound to amine groups on the protein.
Signaling Pathway and Logical Relationships
The chemical reaction underlying the NHS ester conjugation method is a nucleophilic acyl substitution. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: The reaction mechanism for NHS ester protein conjugation.
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. youdobio.com [youdobio.com]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Labeling Antibodies with 6-Aminofluorescein for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct labeling of primary antibodies with fluorophores is a powerful technique in immunofluorescence (IF) that simplifies workflows and can reduce background signal associated with secondary antibodies. Fluorescein (B123965) is a widely used green fluorescent dye that offers a bright signal and is compatible with standard fluorescence microscopy filter sets. While fluorescein isothiocyanate (FITC) is a common reagent for this purpose, 6-Aminofluorescein provides a versatile starting point for antibody conjugation through its primary amine group.
This document provides detailed protocols for the activation of this compound and its subsequent conjugation to antibodies for use in immunofluorescence applications. Two primary methods for activating the amine group of this compound for reaction with primary amines (lysine residues) on an antibody are described:
-
Conversion to Fluorescein Isothiocyanate (FITC): A direct conversion of the amine group to a reactive isothiocyanate group using thiophosgene (B130339).
-
Carboxylation followed by EDC/Sulfo-NHS Activation: A two-step process where the amine is first converted to a carboxyl group, which is then activated to an amine-reactive N-hydroxysuccinimide (NHS) ester.
Following conjugation, protocols for the purification of the labeled antibody, characterization of the degree of labeling, and a general immunofluorescence staining procedure are provided.
Principle of this compound Conjugation
The primary amino group of this compound is not directly reactive with the abundant primary amines on an antibody. Therefore, it must first be converted into a reactive intermediate.
-
Isothiocyanate Chemistry: The amine group of this compound can be converted to a highly reactive isothiocyanate group (-N=C=S) which readily reacts with the primary amines of lysine (B10760008) residues on the antibody at an alkaline pH to form a stable thiourea (B124793) bond.[1][2]
-
Carbodiimide/NHS Ester Chemistry: Alternatively, the amine group can be modified to present a carboxyl group. This is achieved by reacting this compound with succinic anhydride (B1165640). The newly introduced carboxyl group can then be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[3][4] EDC activates the carboxyl group, which then reacts with Sulfo-NHS to form a semi-stable, amine-reactive NHS ester.[5] This NHS ester then efficiently reacts with the primary amines on the antibody to form a stable amide bond.
Experimental Protocols
Part 1: Activation of this compound
Researchers should choose one of the following two methods to activate this compound prior to antibody conjugation. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a certified chemical fume hood with appropriate personal protective equipment.
This protocol describes the synthesis of 6-fluorescein isothiocyanate (6-FITC) from this compound using thiophosgene.[6]
Materials:
-
This compound
-
Thiophosgene
-
Anhydrous Acetone (B3395972)
-
Anhydrous Dioxane
-
Calcium Carbonate (CaCO₃)
-
Rotary Evaporator
-
Thin-Layer Chromatography (TLC) supplies
-
Silica (B1680970) Gel for column chromatography
Protocol:
-
In a round-bottom flask, dissolve this compound in a mixture of anhydrous acetone and water.
-
Add calcium carbonate to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath and slowly add a solution of thiophosgene in anhydrous acetone dropwise with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, filter the solution to remove the calcium carbonate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude 6-FITC product using silica gel column chromatography.
-
Characterize the purified 6-FITC using appropriate analytical methods (e.g., NMR, Mass Spectrometry) to confirm its identity and purity before proceeding with antibody conjugation.
This two-step protocol first converts the amine group of this compound to a carboxyl group, which is then activated to an amine-reactive NHS ester.
Step 2A: Carboxylation of this compound
Materials:
-
This compound
-
Succinic Anhydride
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Protocol:
-
Dissolve this compound in anhydrous DMF.
-
Add a molar excess (e.g., 10-fold) of succinic anhydride to the solution.
-
Add a base such as TEA or DIPEA to catalyze the reaction.
-
Stir the reaction at room temperature overnight.
-
Purify the resulting carboxylated fluorescein by precipitation or chromatography to remove unreacted succinic anhydride and other byproducts.
Step 2B: EDC/Sulfo-NHS Activation of Carboxylated Fluorescein
Materials:
-
Carboxylated Fluorescein from Step 2A
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Protocol:
-
Dissolve the carboxylated fluorescein in a small amount of DMSO and then dilute in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the carboxylated fluorescein solution. A typical molar excess is 2-4 fold for EDC and 5-10 fold for Sulfo-NHS relative to the carboxylated fluorescein.
-
Incubate the reaction for 15-30 minutes at room temperature. The resulting Sulfo-NHS ester of fluorescein is now ready for immediate use in antibody conjugation.
Part 2: Antibody Preparation
Materials:
-
Antibody solution (1-10 mg/mL)
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0)
-
Dialysis tubing or desalting column (e.g., Sephadex G-25)
Protocol:
-
The antibody must be in a buffer free of primary amines (e.g., Tris) and preservatives like sodium azide, as these will compete with the labeling reaction.[5]
-
If the antibody buffer contains interfering substances, perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.
-
Determine the antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, an absorbance of 1.4 corresponds to a concentration of 1 mg/mL.
Part 3: Conjugation of Activated this compound to Antibody
The following protocol is for conjugation using amine-reactive fluorescein (either FITC from Method 1 or the NHS-ester from Method 2).
Materials:
-
Prepared Antibody in Conjugation Buffer
-
Activated this compound (freshly prepared)
-
Anhydrous DMSO (for FITC)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)
Protocol:
-
Dissolve the activated this compound (FITC or NHS-ester) in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 1-10 mg/mL).[7]
-
Calculate the volume of the activated fluorescein solution needed to achieve the desired molar excess. A starting point of 10-20 fold molar excess of dye to antibody is recommended.[8]
-
Slowly add the calculated volume of activated fluorescein to the antibody solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 30-60 minutes at room temperature to stop the reaction.[9]
Part 4: Purification of the Labeled Antibody
Purification is essential to remove unconjugated fluorescein, which can cause high background in immunofluorescence.[10]
Materials:
-
Conjugation reaction mixture
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Protocol:
-
Equilibrate a Sephadex G-25 column with PBS, pH 7.4.
-
Apply the conjugation reaction mixture to the top of the column.
-
Elute the column with PBS. The labeled antibody, being larger, will elute first as a distinct yellow-green band.
-
The smaller, unconjugated dye molecules will be retained in the column and elute later.
-
Collect the fractions containing the labeled antibody.
-
For higher purity, especially to separate antibodies with different degrees of labeling, ion-exchange chromatography can be employed as an additional purification step.
Part 5: Characterization of the Labeled Antibody
The Degree of Labeling (DOL), also referred to as the Fluorescein-to-Protein (F/P) ratio, is the average number of fluorescein molecules conjugated to each antibody molecule. An optimal DOL is typically between 2 and 10 for antibodies.[1]
Materials:
-
Purified fluorescein-labeled antibody
-
PBS, pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvette
Protocol:
-
Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).
-
Calculate the DOL using the following formula:
DOL = (A₄₉₅ × ε_protein) / [(A₂₈₀ - (A₄₉₅ × CF₂₈₀)) × ε_dye]
Where:
-
A₄₉₅ = Absorbance of the conjugate at 495 nm
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (for IgG, typically 210,000 M⁻¹cm⁻¹)
-
ε_dye = Molar extinction coefficient of fluorescein at 495 nm (typically ~75,000 M⁻¹cm⁻¹)
-
CF₂₈₀ = Correction factor for the absorbance of the dye at 280 nm (for fluorescein, typically ~0.35)
-
Part 6: Immunofluorescence Staining Protocol
This is a general protocol for direct immunofluorescence staining of adherent cells. Optimization may be required for specific cell types, targets, and antibodies.
Materials:
-
Cells grown on coverslips or in imaging plates
-
PBS
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
This compound labeled primary antibody
-
Antifade mounting medium (with or without DAPI)
Protocol:
-
Rinse cells twice with PBS.
-
Fix the cells with Fixation Solution for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature (this step is not required for surface antigens).
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Dilute the this compound labeled primary antibody to its optimal working concentration in Blocking Buffer.
-
Incubate the cells with the diluted labeled antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the samples using a fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~495 nm / ~520 nm).
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Antibody Preparation | ||
| Antibody Concentration | 1-10 mg/mL | Higher concentrations favor the conjugation reaction. |
| Conjugation Buffer pH | 8.5 - 9.0 | Optimal for reaction with primary amines. |
| Conjugation Reaction | ||
| Dye:Antibody Molar Ratio | 10:1 to 20:1 | Starting point for optimization. |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 1-2 hours (RT) or Overnight (4°C) | |
| Characterization | ||
| Optimal Degree of Labeling (DOL) | 2 - 10 | Balances signal strength with risk of quenching or loss of antibody function.[1] |
| Molar Extinction Coefficient (IgG) at 280 nm | 210,000 M⁻¹cm⁻¹ | Used for calculating DOL. |
| Molar Extinction Coefficient (Fluorescein) at 495 nm | ~75,000 M⁻¹cm⁻¹ | Used for calculating DOL. |
| Correction Factor (Fluorescein) at 280 nm | ~0.35 | Used for calculating DOL. |
| Immunofluorescence | ||
| Fluorescein Excitation Max | ~495 nm | |
| Fluorescein Emission Max | ~520 nm |
Visualizations
Caption: Workflow for labeling antibodies with this compound.
Caption: Direct Immunofluorescence Staining Protocol Workflow.
References
- 1. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. bio-rad.com [bio-rad.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. peptideweb.com [peptideweb.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 6-FITC Fluorescein Dye Oligonucleotide Labeling [biosyn.com]
- 10. nbinno.com [nbinno.com]
6-Aminofluorescein for Flow Cytometry Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminofluorescein is a versatile fluorescent dye widely utilized in biological imaging and flow cytometry.[1] Its bright, stable fluorescence and the presence of a primary amine group make it an excellent candidate for covalent labeling of biomolecules such as proteins, antibodies, and peptides.[] This amine group allows for straightforward conjugation to carboxyl groups or other reactive moieties on the target molecule. Once conjugated, the this compound-labeled molecule can be used to identify and quantify specific cell populations or intracellular targets by flow cytometry.[1] This document provides detailed protocols for the conjugation of this compound to proteins and the subsequent staining of cells for flow cytometric analysis.
Properties of this compound
A summary of the key quantitative properties of this compound is presented below for easy reference when designing flow cytometry experiments.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₃NO₅ | [1][3][4] |
| Molecular Weight | 347.32 g/mol | [3] |
| Excitation Maximum (λex) | ~490 - 495 nm | [3][4][5] |
| Emission Maximum (λem) | ~515 - 525 nm | [3][5] |
| Appearance | Yellow to orange powder | [1][3] |
| Solubility | DMSO, Methanol | [4][5] |
Experimental Protocols
I. Protein Conjugation with this compound using EDC/Sulfo-NHS Chemistry
This protocol describes the covalent attachment of this compound to a protein (e.g., an antibody) containing carboxyl groups. The method utilizes a two-step carbodiimide (B86325) reaction.
Materials:
-
Protein (antibody) solution in a suitable buffer (e.g., MES, PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
-
Reaction buffers (e.g., Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0; Coupling Buffer: PBS, pH 7.2-7.5)
Procedure:
-
Prepare Protein: Dissolve or dialyze the protein into the Activation Buffer. The protein concentration should ideally be 1-10 mg/mL.
-
Prepare this compound Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.[3]
-
Activate Carboxyl Groups:
-
Add a 100-fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unconjugated this compound by size-exclusion chromatography or dialysis.
-
For chromatography, equilibrate the column with PBS and elute the conjugate. The first colored peak is the labeled protein.
-
For dialysis, dialyze against PBS at 4°C with several buffer changes over 24-48 hours.
-
-
Characterization (Optional but Recommended):
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.
II. Cell Staining with this compound Conjugate for Flow Cytometry
This protocol provides a general procedure for staining suspended cells with a this compound-conjugated antibody for surface marker detection.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
This compound-conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)[8]
-
(Optional) Fc receptor blocking solution
-
(Optional) Viability dye (e.g., Propidium Iodide, 7-AAD)[9]
-
(Optional) Fixation and permeabilization buffers for intracellular staining[10]
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[11]
-
For adherent cells, detach using a gentle method (e.g., enzyme-free dissociation buffer) to preserve cell surface antigens.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To reduce non-specific antibody binding, incubate cells with an Fc receptor blocking solution for 10-15 minutes on ice.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the this compound-conjugated antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 1-2 mL of Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.[11]
-
Discard the supernatant carefully.
-
Repeat the wash step twice.
-
-
Resuspension:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Viability Staining (Optional):
-
If assessing cell viability, add a viability dye according to the manufacturer's instructions just before analysis.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the emission signal in the appropriate channel for fluorescein (B123965) (typically around 520/30 nm).[12]
-
Collect forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest.[13]
-
Principle of Flow Cytometry Detection
Flow cytometry analyzes individual cells as they pass in a single file through a laser beam. The instrument measures the light scattered by each cell and the fluorescence emitted if the cell is labeled with a fluorophore.
-
Forward Scatter (FSC): Correlates with the cell's size.
-
Side Scatter (SSC): Correlates with the cell's internal complexity or granularity.
-
Fluorescence: The laser excites the this compound conjugate, which then emits light at a longer wavelength. This emitted light is collected by detectors and converted into a digital signal, allowing for the quantification of labeled cells.[13][14]
References
- 1. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-氨基荧光素 | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols [moorescancercenter.ucsd.edu]
- 9. Supplementary Reagents for Flow Cytometry | FluoroFinder [fluorofinder.com]
- 10. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 11. research.pasteur.fr [research.pasteur.fr]
- 12. Using fluorescence flow cytometry data for single-cell gene expression analysis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protilatky.cz [protilatky.cz]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for 6-Aminofluorescein in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminofluorescein is a versatile fluorescent probe belonging to the fluorescein (B123965) family of dyes. Its utility in live-cell imaging stems from its bright green fluorescence, relatively high quantum yield, and reactivity of its primary amine group, which allows for conjugation to various molecules of interest. These application notes provide an overview of the potential uses of this compound in live-cell imaging, including general intracellular labeling, measurement of intracellular pH, and tracking of endocytosis. Detailed, adaptable protocols are provided to guide researchers in utilizing this fluorophore for their specific experimental needs.
Physicochemical and Spectral Properties
A solid understanding of the properties of this compound is crucial for its effective application in fluorescence microscopy. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₃NO₅ | [1][2] |
| Molecular Weight | 347.32 g/mol | [1][2] |
| Appearance | Yellow to orange powder | [2][3] |
| Excitation Maximum (λex) | ~490 nm | [4] |
| Emission Maximum (λem) | ~520 nm (in 0.1 M Tris pH 9.0) | [4] |
| Solubility | Soluble in methanol, DMF, and aqueous buffers (pH ≥ 9.0) | [5] |
I. General Intracellular Labeling of Live Cells
This compound can be used to label the cytoplasm of live cells. However, its membrane permeability can be limited. Strategies to introduce the dye into the cytoplasm, such as transient membrane permeabilization, may be required. The following is a generalized protocol that should be optimized for the specific cell type and experimental conditions.
Experimental Protocol: General Cytoplasmic Labeling
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
Staining Protocol:
-
Grow cells to the desired confluency on a suitable imaging vessel.
-
Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium or an appropriate imaging buffer (e.g., PBS with calcium and magnesium). The optimal final concentration should be determined empirically but can range from 1 to 20 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer or complete culture medium to remove excess dye.
-
Add fresh, pre-warmed imaging buffer or medium to the cells.
-
Proceed with live-cell imaging.
Quantitative Parameters for Optimization:
| Parameter | Recommended Range | Notes |
| Final Staining Concentration | 1 - 20 µM | Higher concentrations may lead to cytotoxicity. Optimize for the lowest effective concentration. |
| Incubation Time | 15 - 60 minutes | Longer incubation times may improve signal but also increase the risk of cytotoxicity. |
| Number of Washes | 2 - 3 | Adequate washing is crucial to reduce background fluorescence. |
Logical Workflow for General Live-Cell Staining
Caption: General workflow for staining live cells with this compound.
II. Measurement of Intracellular pH
The fluorescence intensity of fluorescein derivatives is known to be pH-sensitive.[6] This property can be exploited to measure intracellular pH (pHi). The fluorescence of this compound is expected to increase with increasing pH. A calibration curve is essential for quantitative measurements.
Experimental Protocol: Intracellular pH Measurement
Materials:
-
This compound
-
DMSO
-
Live cells
-
Calibration buffers of known pH (ranging from pH 5.5 to 8.0)
-
Nigericin (B1684572) and Valinomycin (B1682140) (ionophores)
-
Fluorescence microscope or plate reader with ratiometric capabilities (if applicable) or for intensity measurements.
Staining and Calibration Protocol:
-
Load cells with this compound as described in the general labeling protocol.
-
After loading and washing, replace the medium with a series of calibration buffers, each containing the ionophores nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM). These ionophores will equilibrate the intracellular pH with the extracellular pH of the buffer.[7][8]
-
Incubate the cells in each calibration buffer for 5-10 minutes to allow for pH equilibration.
-
Measure the fluorescence intensity at each pH value using the fluorescence microscope.
-
Plot the fluorescence intensity as a function of pH to generate a calibration curve.
-
For experimental samples, measure the fluorescence intensity of the this compound-loaded cells and determine the intracellular pH by interpolating from the calibration curve.
Quantitative Parameters for pH Measurement:
| Parameter | Recommended Value/Range | Notes |
| Calibration Buffer pH Range | 5.5 - 8.0 | Should encompass the expected physiological and pathological pH range. |
| Nigericin Concentration | 5 - 10 µM | An ionophore that exchanges K⁺ for H⁺.[7][8] |
| Valinomycin Concentration | 5 - 10 µM | A K⁺ ionophore to clamp the membrane potential.[8] |
Signaling Pathway for pH-Dependent Fluorescence
Caption: pH-dependent equilibrium of this compound.
III. Tracking Endocytosis
Fluorescently labeled molecules that are taken up by cells through endocytosis can be used to visualize and track this process. This compound can be conjugated to molecules that are known to be internalized via endocytosis (e.g., dextran, transferrin) or used to label particles for uptake studies. The following is a generalized protocol for tracking the endocytosis of this compound-labeled particles.
Experimental Protocol: Endocytosis Tracking
Materials:
-
This compound conjugated to particles or macromolecules of interest.
-
Live cells cultured on imaging dishes.
-
Complete cell culture medium.
-
Fluorescence microscope capable of time-lapse imaging.
Protocol:
-
Culture cells to the desired confluency.
-
Prepare the this compound conjugate in pre-warmed cell culture medium at the desired concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the fluorescent conjugate.
-
Immediately begin time-lapse imaging using the fluorescence microscope to capture the binding and internalization of the conjugate.
-
Acquire images at regular intervals (e.g., every 30 seconds to 5 minutes) for a duration sufficient to observe the endocytic process (e.g., 30 minutes to several hours).
-
Analyze the resulting image series to track the movement of fluorescent vesicles.
Quantitative Parameters for Endocytosis Tracking:
| Parameter | Recommended Range | Notes |
| Conjugate Concentration | To be determined empirically | Should be high enough for detection but below cytotoxic levels. |
| Imaging Time Interval | 30 sec - 5 min | Depends on the dynamics of the specific endocytic pathway being studied. |
| Total Imaging Duration | 30 min - several hours | Should be long enough to observe internalization, trafficking, and potential lysosomal delivery. |
Experimental Workflow for Tracking Endocytosis
Caption: Workflow for live-cell imaging of endocytosis.
IV. Considerations for Live-Cell Imaging
Cytotoxicity: It is crucial to assess the potential cytotoxicity of this compound at the concentrations used for imaging.[9] Cell viability assays should be performed to ensure that the observed cellular processes are not artifacts of dye-induced toxicity.[10][11]
Photostability and Phototoxicity: Fluorescein derivatives are known to be susceptible to photobleaching upon prolonged or intense illumination.[12] This can lead to signal loss and the generation of reactive oxygen species, which can be phototoxic to cells. To mitigate these effects:
-
Use the lowest possible excitation light intensity.
-
Keep exposure times to a minimum.
-
Use high numerical aperture (NA) objectives to collect more light.
-
Consider the use of antifade reagents compatible with live-cell imaging.
Conclusion
This compound is a valuable fluorescent probe with the potential for various applications in live-cell imaging. The protocols provided herein offer a starting point for researchers to explore its use in general cell labeling, intracellular pH measurement, and tracking endocytosis. Due to the variability between cell types and experimental setups, optimization of the described protocols is essential to achieve reliable and meaningful results. Careful consideration of potential cytotoxicity and phototoxicity will ensure the integrity of the live-cell imaging data.
References
- 1. scbt.com [scbt.com]
- 2. alkemix.eu [alkemix.eu]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-氨基荧光素 BioReagent, suitable for fluorescence, ~95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 51649-83-3 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
- 8. Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry - a4cell [a4cell.com]
- 9. Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]
- 11. Enhanced Cytotoxicity Detection using EarlyTox Live/Dead Assay and Imaging [moleculardevices.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 6-Aminofluorescein (6-FAM) Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminofluorescein (6-FAM) is one of the most commonly used fluorescent dyes for labeling oligonucleotides. Its popularity stems from its high absorptivity, excellent fluorescence quantum yield, and good water solubility. 6-FAM has an excitation maximum that closely matches the 488 nm spectral line of argon-ion lasers, making it ideal for a wide range of applications including qPCR probes, DNA sequencing, fluorescence in situ hybridization (FISH), and flow cytometry.[1] This document provides detailed application notes, experimental protocols, and efficiency data for the two primary methods of 6-FAM oligonucleotide labeling: post-synthetic conjugation and direct incorporation during synthesis.
Labeling Chemistries: An Overview
There are two primary strategies for labeling oligonucleotides with 6-FAM:
-
Post-Synthetic Labeling via NHS Ester: This method involves the synthesis of an oligonucleotide with a primary amine group, typically at the 5' or 3' terminus. This amino-modified oligonucleotide is then reacted with a 6-FAM N-hydroxysuccinimide (NHS) ester. The amine group acts as a nucleophile, attacking the NHS ester to form a stable amide bond.[2] This approach is versatile and avoids exposing the dye to the harsh chemicals used during oligonucleotide synthesis.
-
Direct Incorporation via Phosphoramidite (B1245037) Chemistry: In this method, a 6-FAM phosphoramidite reagent is used as a building block during automated solid-phase oligonucleotide synthesis.[3] This allows for the precise placement of the 6-FAM label at the 5' end of the oligonucleotide. This method is highly efficient and compatible with standard DNA synthesis cycles.
This compound (6-FAM) Labeling Efficiency
The efficiency of 6-FAM labeling is a critical factor in producing high-quality fluorescently labeled oligonucleotides. The choice of labeling chemistry and optimization of reaction conditions can significantly impact the final yield of the desired product.
Post-Synthetic Labeling with 6-FAM NHS Ester
The coupling efficiency of 6-FAM NHS ester to amino-modified oligonucleotides is influenced by factors such as the molar excess of the dye, reaction concentration, and pH.
| Parameter | Condition | Coupling Efficiency (%) | Reference |
| Molar Excess of NHS Ester | 50-fold excess | 87 | [3] |
| 150-fold excess | 97 | [3] | |
| Reaction Volume | Standard Volume | 87 | [3] |
| 3-fold Reduced Volume | Quantitative (>99%) | [3] | |
| Initial Evaluation | Standard Conditions | 85 | [3] |
Table 1: Influence of reaction conditions on the coupling efficiency of 6-FAM NHS ester to a 5'-amino-oligonucleotide. Data sourced from a study by Glen Research.[3]
Direct Incorporation with 6-FAM Phosphoramidite
The stepwise coupling efficiency of phosphoramidite chemistry in modern automated DNA synthesizers is typically very high.
| Parameter | Condition | Coupling Efficiency (%) | Reference |
| Average Stepwise Efficiency | Standard DNA Synthesis | >99 | [4] |
| Specific Example (51-mer) | NMI-buffered tetrazole activator | 98.3 (average) | [5] |
| Double Coupling Strategy | For less efficient reactions | Can boost 80% to >95% | [6] |
Table 2: Typical coupling efficiencies for phosphoramidite chemistry in oligonucleotide synthesis.
Experimental Protocols
Protocol 1: Post-Synthetic Labeling of an Amino-Modified Oligonucleotide with 6-FAM NHS Ester
This protocol describes the labeling of an oligonucleotide containing a primary amine with 6-FAM NHS ester.
Materials:
-
Amino-modified oligonucleotide (e.g., 5'-amino-modifier C6)
-
6-FAM NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Desalting column (e.g., Glen Gel-Pak™) or HPLC system for purification
-
Nuclease-free water
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
-
Prepare the Labeling Buffer: Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0.
-
Prepare the 6-FAM NHS Ester Solution: Immediately before use, dissolve the 6-FAM NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the oligonucleotide solution with the 0.1 M sodium bicarbonate buffer.
-
Add the 6-FAM NHS ester solution to the oligonucleotide solution. A 10-50 fold molar excess of the NHS ester over the oligonucleotide is recommended to drive the reaction to completion.
-
The final reaction volume should be kept as low as practical to ensure a high concentration of reactants.
-
-
Incubation: Vortex the reaction mixture gently and incubate for at least 2 hours at room temperature in the dark. For convenience, the reaction can be left overnight.
-
Purification:
-
Purify the labeled oligonucleotide from unreacted dye and other small molecules using a desalting column according to the manufacturer's instructions.
-
For higher purity, reverse-phase HPLC (RP-HPLC) can be used. The labeled oligonucleotide will have a longer retention time than the unlabeled oligo due to the hydrophobicity of the fluorescein (B123965) dye.
-
Protocol 2: Incorporation of 6-FAM using Phosphoramidite Chemistry
This procedure is performed on an automated DNA synthesizer.
Materials:
-
6-FAM Phosphoramidite
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizer, deblocking solution)
-
Controlled Pore Glass (CPG) solid support
-
Ammonium (B1175870) hydroxide (B78521) for deprotection
Procedure:
-
Synthesizer Setup:
-
Dissolve the 6-FAM phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Install the vial on a designated port on the DNA synthesizer.
-
-
Oligonucleotide Synthesis:
-
Cleavage and Deprotection:
-
Once the synthesis is complete, the oligonucleotide is cleaved from the CPG support and deprotected using ammonium hydroxide according to standard protocols.
-
Note: Some fluorescein derivatives can be sensitive to certain deprotection conditions. Always consult the manufacturer's recommendations for the specific 6-FAM phosphoramidite used.
-
-
Purification:
-
The crude 6-FAM labeled oligonucleotide can be purified using RP-HPLC, cartridge purification, or polyacrylamide gel electrophoresis (PAGE).[8] RP-HPLC is often preferred for its high resolution.
-
Diagrams
Caption: Workflow for post-synthetic labeling of oligonucleotides with 6-FAM NHS ester.
Caption: Chemical reaction of 6-FAM NHS ester with an amino-modified oligonucleotide.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 4. idtdna.com [idtdna.com]
- 5. academic.oup.com [academic.oup.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Nanoparticles with 6-Aminofluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescent labeling of nanoparticles is a critical technique for visualizing and tracking their biodistribution, cellular uptake, and intracellular fate. 6-Aminofluorescein is a widely used fluorescent dye that possesses a primary amine group, making it suitable for covalent conjugation to nanoparticles with surface carboxyl groups. This document provides a detailed protocol for the covalent labeling of carboxylated nanoparticles with this compound using the robust and efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimde (sulfo-NHS) chemistry. Additionally, it outlines methods for the purification, characterization, and stability assessment of the resulting fluorescently labeled nanoparticles.
Principle of the Method
The conjugation of this compound to carboxylated nanoparticles is achieved through a two-step carbodiimide (B86325) crosslinking reaction. First, the carboxyl groups on the nanoparticle surface are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by the addition of sulfo-NHS, which converts it into a more stable amine-reactive sulfo-NHS ester. This activated nanoparticle is then reacted with the primary amine group of this compound, resulting in the formation of a stable amide bond and the covalent attachment of the fluorescent dye to the nanoparticle surface.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Carboxylated Nanoparticles (e.g., polystyrene, silica, etc.) | Varies | Varies |
| This compound | Sigma-Aldrich | 07985 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific | 22980 |
| N-hydroxysulfosuccinimide (sulfo-NHS) | Thermo Fisher Scientific | 24510 |
| 2-(N-morpholino)ethanesulfonic acid (MES) buffer | Varies | Varies |
| Phosphate-Buffered Saline (PBS) | Varies | Varies |
| Quenching Solution (e.g., Tris buffer, hydroxylamine) | Varies | Varies |
| Centrifugal filter units (appropriate molecular weight cut-off) | Varies | Varies |
| Deionized (DI) Water | - | - |
Experimental Protocols
Protocol 1: Covalent Labeling of Carboxylated Nanoparticles with this compound
This protocol describes the step-by-step procedure for conjugating this compound to carboxylated nanoparticles.
1. Preparation of Reagents:
-
MES Buffer: Prepare a 0.1 M MES buffer solution with 0.5 M NaCl, and adjust the pH to 6.0.
-
PBS: Prepare a 1X PBS solution and adjust the pH to 7.4.
-
This compound Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mg/mL). Further dilute in PBS (pH 7.4) to the desired final concentration immediately before use.
-
EDC Solution: Immediately before use, dissolve EDC in cold DI water or MES buffer to a final concentration of 10 mg/mL.
-
Sulfo-NHS Solution: Immediately before use, dissolve sulfo-NHS in cold DI water or MES buffer to a final concentration of 10 mg/mL.
-
Quenching Solution: Prepare a 1 M Tris buffer solution (pH 8.0) or a 1 M hydroxylamine (B1172632) solution (pH 8.5).
2. Activation of Carboxylated Nanoparticles: a. Resuspend the carboxylated nanoparticles in MES buffer to a final concentration of 1-10 mg/mL. b. Add the freshly prepared EDC solution to the nanoparticle suspension. The final concentration of EDC should be in molar excess to the available carboxyl groups. A typical starting point is a 10-fold molar excess. c. Immediately add the freshly prepared sulfo-NHS solution to the nanoparticle suspension. The final concentration of sulfo-NHS should be in molar excess to EDC (e.g., 2-fold). d. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation of this compound: a. Centrifuge the activated nanoparticle suspension to pellet the nanoparticles and remove the supernatant containing excess EDC and sulfo-NHS. b. Resuspend the activated nanoparticle pellet in PBS (pH 7.4). c. Immediately add the this compound solution to the activated nanoparticle suspension. The molar ratio of dye to nanoparticles should be optimized to achieve the desired labeling density. d. Incubate the reaction mixture for 2-4 hours at room temperature, protected from light, with gentle mixing.
4. Quenching of the Reaction: a. Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM. b. Incubate for 15-30 minutes at room temperature to deactivate any unreacted sulfo-NHS esters.
Protocol 2: Purification of this compound Labeled Nanoparticles
Purification is crucial to remove unconjugated this compound and other reaction byproducts.[1]
1. Centrifugation/Diafiltration: a. Centrifuge the quenched reaction mixture at an appropriate speed and duration to pellet the labeled nanoparticles. The exact conditions will depend on the size and density of the nanoparticles. b. Carefully remove the supernatant containing the unreacted dye. c. Resuspend the nanoparticle pellet in fresh PBS. d. Repeat the centrifugation and resuspension steps at least 3-5 times, or until the supernatant is clear and free of fluorescence. e. Alternatively, for smaller nanoparticles, use centrifugal filter units with an appropriate molecular weight cut-off to perform diafiltration, repeatedly washing the nanoparticles with PBS.
Protocol 3: Characterization of Labeled Nanoparticles
1. Quantification of Covalently Bound this compound: a. UV-Vis Spectroscopy: Measure the absorbance of the purified labeled nanoparticle suspension at the maximum absorbance wavelength of this compound (~490 nm). Use a standard curve of known concentrations of this compound to determine the concentration of the bound dye. It is important to subtract the contribution of nanoparticle scattering to the absorbance by measuring the absorbance of a non-labeled nanoparticle suspension at the same concentration. b. Fluorescence Spectroscopy: Measure the fluorescence emission of the purified labeled nanoparticle suspension (excitation ~490 nm, emission ~520 nm). Quantify the amount of bound dye by comparing the fluorescence intensity to a standard curve of free this compound.
2. Physicochemical Characterization: a. Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) of the labeled nanoparticles to assess for any aggregation that may have occurred during the labeling process. b. Zeta Potential Measurement: Determine the surface charge of the nanoparticles before and after labeling to confirm the modification of surface carboxyl groups.
Protocol 4: Stability Assessment of Labeled Nanoparticles
Assessing the stability of the fluorescent label is critical for ensuring that the observed fluorescence corresponds to the nanoparticle location and not to detached dye molecules.[2][3]
1. In Vitro Stability Assay: a. Incubate the purified this compound labeled nanoparticles in relevant biological media (e.g., cell culture medium with 10% fetal bovine serum, or simulated lysosomal fluid) at 37°C for various time points (e.g., 0, 1, 6, 24, 48 hours). b. At each time point, separate the nanoparticles from the medium using centrifugation or centrifugal filters. c. Measure the fluorescence of the supernatant. An increase in supernatant fluorescence over time indicates leaching of the dye from the nanoparticles. d. Measure the fluorescence of the nanoparticle pellet to assess for any quenching or loss of signal.
Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unlabeled Nanoparticles | |||
| 6-AF Labeled Nanoparticles |
Table 2: Quantification of this compound Labeling
| Parameter | Method | Value |
| Dye Concentration (µg/mg NP) | UV-Vis Spectroscopy | |
| Dye:Nanoparticle Molar Ratio | Fluorescence Spectroscopy |
Table 3: In Vitro Stability of this compound Labeled Nanoparticles
| Time (hours) | Supernatant Fluorescence (Arbitrary Units) | Nanoparticle Fluorescence (Arbitrary Units) |
| 0 | ||
| 1 | ||
| 6 | ||
| 24 | ||
| 48 |
Visualizations
Caption: Experimental workflow for labeling nanoparticles with this compound.
Caption: Chemical conjugation pathway for labeling nanoparticles with this compound.
References
Application Notes and Protocols for Staining Cells with 6-Aminofluorescein in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 6-Aminofluorescein as a fluorescent label for cellular imaging. This document includes the physicochemical and spectral properties of this compound, detailed protocols for conjugation and cell staining, and visual representations of the experimental workflow.
Introduction to this compound
This compound is a derivative of the highly fluorescent molecule fluorescein (B123965).[1] It is widely utilized in biological imaging and analytics due to its strong fluorescent properties, which enable clear visualization of cellular structures and processes.[2] The presence of an amine group allows for its covalent conjugation to various biomolecules, such as proteins and antibodies, making it a versatile tool for fluorescently labeling specific cellular targets.[3][4] This compound is a valuable reagent in fluorescence microscopy, flow cytometry, and other fluorescence-based analytical techniques.[2]
Physicochemical and Spectral Properties
A summary of the key properties of this compound is presented in the table below. This information is crucial for designing and executing cell staining experiments.
| Property | Value | Reference |
| Synonyms | Fluoresceinamine, isomer II | [2][5] |
| CAS Number | 51649-83-3 | [2][6][7] |
| Molecular Formula | C₂₀H₁₃NO₅ | [2][6][7] |
| Molecular Weight | 347.32 g/mol | [4][6] |
| Appearance | Yellow to orange powder | [2][5] |
| Purity | ≥98% (HPLC) | [2][5] |
| Solubility | Soluble in methanol (B129727) (1 mg/mL) and DMSO | [5][7] |
| Storage Temperature | Room temperature or 0-8 °C | [2][7] |
| Excitation Wavelength (λex) | ~490 nm | [6][7] |
| Emission Wavelength (λem) | ~515-520 nm | [6] |
| Fluorescence Color | Green | [8] |
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound in cell staining applications. The first protocol details the conjugation of this compound to a protein of interest, and the second outlines a general procedure for staining cells with the resulting fluorescently labeled protein.
Protocol for Covalent Labeling of Proteins with this compound
This protocol describes a general method for conjugating this compound to proteins containing available carboxyl groups using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
This compound
-
Protein of interest (with accessible carboxyl groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare Reagents:
-
Activate Protein:
-
In a reaction tube, mix the protein solution with the EDC and Sulfo-NHS solutions. A typical starting ratio is a 10-fold molar excess of EDC/Sulfo-NHS to the protein.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.
-
-
Conjugation Reaction:
-
Add the this compound solution to the activated protein mixture. A 10 to 20-fold molar excess of the dye over the protein is a good starting point.
-
Adjust the pH of the reaction mixture to 7.0-7.5 with NaOH if necessary.[6]
-
Incubate the reaction overnight at room temperature with gentle stirring, protected from light.[6]
-
-
Purification of Labeled Protein:
-
Separate the this compound-labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.[6]
-
Collect the fractions and identify the fractions containing the labeled protein by measuring the absorbance at 280 nm (for protein) and 490 nm (for this compound).
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm and 490 nm and using the Beer-Lambert law.
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Protocol for Staining Fixed Cells with this compound Labeled Protein
This protocol provides a general procedure for staining fixed and permeabilized cells with a protein that has been fluorescently labeled with this compound.
Materials:
-
This compound labeled protein
-
Cells grown on coverslips or in culture plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixation)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with an antifade reagent (e.g., with DAPI for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency on sterile coverslips in a petri dish or in a multi-well plate.
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if targeting intracellular proteins):
-
Add 0.1% Triton X-100 in PBS to the fixed cells and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to the cells and incubate for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Staining:
-
Dilute the this compound labeled protein to the desired working concentration in the blocking buffer. The optimal concentration should be determined empirically but can start in the range of 1-10 µg/mL.
-
Incubate the cells with the diluted labeled protein for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound labeled protein.
-
-
Mounting:
-
Carefully remove the coverslip from the dish or well and mount it on a microscope slide with a drop of antifade mounting medium.[6]
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Observe the stained cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).[6]
-
Visualizations
The following diagrams illustrate the experimental workflow and the principle of fluorescence microscopy.
Caption: Workflow for labeling a protein with this compound and subsequent cell staining.
References
- 1. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. alkemix.eu [alkemix.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound 51649-83-3 [sigmaaldrich.com]
- 8. alkemix.eu [alkemix.eu]
Application Notes and Protocols for 6-Aminofluorescein in Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique that allows for the precise localization of specific DNA or RNA sequences within the context of the cell or tissue.[1][2] This method relies on the hybridization of a fluorescently labeled nucleic acid probe to its complementary target sequence. The resulting fluorescent signal is then visualized using microscopy, providing critical information on gene mapping, chromosomal abnormalities, and gene expression. 6-Aminofluorescein, and more commonly its derivative 6-carboxyfluorescein (B556484) (6-FAM), is a widely used green-emitting fluorophore for labeling FISH probes.[3] Its bright fluorescence and compatibility with standard filter sets make it a robust choice for a variety of FISH applications.[4][5] These application notes provide detailed protocols for the labeling of oligonucleotide probes with 6-FAM and their subsequent use in FISH experiments.
Applications of this compound Labeled Probes in FISH
6-FAM labeled probes are versatile tools for a range of research and diagnostic applications, including:
-
Gene Mapping: Determining the chromosomal location of specific genes.
-
Aneuploidy Detection: Identifying abnormal numbers of chromosomes, such as in prenatal screening or cancer diagnostics.
-
Translocation Analysis: Detecting the exchange of genetic material between different chromosomes, a hallmark of many cancers.
-
Gene Expression Analysis: Visualizing the subcellular localization and quantifying the abundance of specific mRNA transcripts.
-
Viral Diagnostics: Detecting the presence of viral DNA or RNA within infected cells.
Quantitative Data: Photophysical Properties of 6-Carboxyfluorescein (6-FAM)
The performance of a fluorophore is critical for the sensitivity and quality of FISH experiments. The following table summarizes the key photophysical properties of 6-FAM.
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λmax) | 495 nm | [4][6][7] |
| Maximum Emission Wavelength (λem) | 517 - 520 nm | [4][6][7] |
| Molar Extinction Coefficient (ε) | ~75,000 - 83,000 M-1cm-1 | [8][9][10] |
| Quantum Yield (Φ) | ~0.9 | [8] |
| Photostability | Moderate (subject to photobleaching with intense or prolonged exposure) | [11][12][13] |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides with 6-FAM NHS Ester
This protocol describes the covalent attachment of 6-carboxyfluorescein N-hydroxysuccinimide (NHS) ester to a primary amine-modified oligonucleotide probe. The reaction forms a stable amide bond.
Materials:
-
Amine-modified oligonucleotide (desalted or purified)
-
6-FAM NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Purification column (e.g., desalting or reverse-phase cartridge)
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Prepare the 6-FAM NHS Ester Solution: Immediately before use, dissolve the 6-FAM NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide solution with a 10-20 fold molar excess of the dissolved 6-FAM NHS ester.
-
Incubation: Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature, protected from light.
-
Purification of the Labeled Probe: Purify the 6-FAM labeled oligonucleotide from unreacted dye and byproducts using a desalting column or reverse-phase HPLC. The success of the labeling can be confirmed by UV-Vis spectrophotometry, looking for absorbance peaks at both 260 nm (oligonucleotide) and ~495 nm (6-FAM).
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 4. idtdna.com [idtdna.com]
- 5. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 6. metabion.com [metabion.com]
- 7. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 8. glenresearch.com [glenresearch.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 11. Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying 6-Aminofluorescein Labeled Proteins: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the quantification of proteins labeled with 6-aminofluorescein. Accurate determination of the degree of labeling (DOL), or the molar ratio of dye to protein, is critical for ensuring the quality, consistency, and performance of fluorescently labeled protein reagents in various applications, including immunoassays, fluorescence microscopy, and high-throughput screening.
Introduction
This compound is a widely used fluorescent dye for labeling proteins and other biomolecules. It possesses a primary amine group that can be utilized for conjugation to proteins, often through the use of crosslinking agents that target carboxyl groups on the protein. Alternatively, derivatives of fluorescein (B123965), such as fluorescein isothiocyanate (FITC) or succinimidyl esters (NHS esters) of carboxyfluorescein, are more commonly used to directly label primary amines (e.g., lysine (B10760008) residues) on proteins. This document will focus on the quantification of fluorescein-labeled proteins, a crucial step to standardize assays and ensure reproducibility. The extent of labeling directly impacts the fluorescence signal intensity and can potentially affect the protein's biological activity.[1][2] Over-labeling may lead to fluorescence quenching and altered protein function, whereas under-labeling can result in a low signal-to-noise ratio.[1][2]
Principle of Quantification
The most common method for determining the degree of labeling is UV-Visible spectrophotometry. This technique relies on the Beer-Lambert law, which correlates absorbance with concentration.[1] By measuring the absorbance of the labeled protein at two specific wavelengths—one corresponding to the maximum absorbance of the protein (typically 280 nm) and the other to the maximum absorbance of the fluorescein dye (around 494 nm)—the concentrations of both the protein and the dye can be determined.[1][3] A correction factor is necessary to account for the dye's absorbance at 280 nm, which ensures an accurate measurement of the protein concentration.[1][4]
Experimental Workflow
The overall process for labeling and quantifying this compound on proteins involves several key steps, from initial protein preparation to the final calculation of the degree of labeling.
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of the dye to the protein, protein concentration, pH, temperature, and incubation time. The following tables provide a summary of how these parameters can affect the degree of labeling (DOL).
Table 1: Effect of Molar Ratio of Dye to Protein on Degree of Labeling
| Molar Ratio (Dye:Protein) | Expected Degree of Labeling (DOL) | Observations |
| 5:1 | 1 - 3 | Sub-optimal labeling, may be suitable for applications requiring minimal labeling. |
| 10:1 | 3 - 6 | Generally provides a good balance between labeling efficiency and protein activity. |
| 20:1 | 6 - 10 | Higher labeling, but increased risk of protein precipitation and fluorescence quenching. |
| >20:1 | >10 | Often leads to over-labeling, which can compromise protein function and solubility.[2] |
Table 2: Effect of Reaction Conditions on Labeling Efficiency
| Parameter | Condition | Effect on Labeling Efficiency |
| Protein Concentration | < 2 mg/mL | Lower efficiency due to competing hydrolysis of the NHS ester.[5] |
| 2 - 10 mg/mL | Optimal for efficient labeling.[1] | |
| pH | 7.0 - 7.5 | Slower reaction rate. |
| 8.0 - 9.0 | Optimal for efficient reaction with primary amines.[6][7] | |
| Temperature | 4°C | Slower reaction rate, may require longer incubation.[8] |
| Room Temperature (20-25°C) | Standard condition for efficient labeling.[8] | |
| Incubation Time | 30 minutes | Partial labeling.[8] |
| 1 - 2 hours | Sufficient for most labeling reactions at room temperature.[8] | |
| Overnight at 4°C | Can increase labeling efficiency, especially for sensitive proteins.[8] |
Experimental Protocols
Protocol 1: Protein Labeling with Fluorescein NHS Ester
This protocol describes a general method for labeling proteins with a succinimidyl ester of carboxyfluorescein.
Materials:
-
Protein of interest (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS).[1][6]
-
Fluorescein NHS Ester (e.g., 5(6)-Carboxyfluorescein succinimidyl ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., Sephadex G-25) or dialysis equipment[8]
Procedure:
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer. If the protein solution contains Tris or other primary amines, it must be exchanged into the labeling buffer via dialysis or gel filtration.[8]
-
Dye Preparation: Immediately before use, dissolve the Fluorescein NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]
-
Labeling Reaction:
-
Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.[8]
-
Purification: Remove the unreacted dye from the labeled protein using gel filtration chromatography or dialysis.[4][8] The labeled protein can be identified by its yellow color.
Protocol 2: Quantification of Degree of Labeling (DOL)
This protocol outlines the spectrophotometric method for determining the dye-to-protein ratio.
Materials:
-
Purified fluorescein-labeled protein
-
Spectrophotometer
-
Cuvettes with a 1 cm pathlength
Procedure:
-
Absorbance Measurement:
-
Calculations:
-
Protein Concentration (M): Protein Conc. (M) = [ (A280 - (Amax × CF)) / εprotein ] × dilution factor Where:
-
A280 = Absorbance of the conjugate at 280 nm
-
Amax = Absorbance of the conjugate at the maximum absorbance of the dye (~494 nm)
-
CF = Correction factor (A280 of the free dye / Amax of the free dye). For fluorescein, this is typically around 0.30.[4][10]
-
εprotein = Molar extinction coefficient of the protein at 280 nm (in M-1cm-1). This can be determined from the protein's amino acid sequence.
-
-
Dye Concentration (M): Dye Conc. (M) = [ Amax / εdye ] × dilution factor Where:
-
εdye = Molar extinction coefficient of the dye at its Amax. For fluorescein, this is approximately 70,000 M-1cm-1 at pH > 8.
-
-
Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
-
Alternative Quantification Methods
While UV-Vis spectrophotometry is the most common and accessible method, other techniques can also be employed for the quantification and characterization of labeled proteins.
-
Fluorescence Spectroscopy: This technique can confirm that the attached fluorescein is fluorescent and active.[10][11] It is highly sensitive and provides qualitative or semi-quantitative information.[10] However, it does not directly provide a precise DOL on its own.[10]
-
Mass Spectrometry (MS): Mass spectrometry offers a definitive confirmation of covalent conjugation by measuring the mass increase of the protein after labeling.[10] Techniques like MALDI-TOF or ESI-MS can be used to determine the distribution of labeled species (e.g., proteins with one, two, or more dye molecules).[10][12] This method provides the most detailed characterization of the labeled protein population.
Conclusion
The accurate quantification of this compound labeling on proteins is essential for the development of robust and reproducible fluorescent assays. By carefully controlling the labeling reaction conditions and employing accurate quantification methods like spectrophotometry, researchers can ensure the production of high-quality fluorescent protein conjugates for a wide range of applications in research and drug development. For more detailed characterization, techniques such as mass spectrometry can provide invaluable information on the heterogeneity of the labeled protein population.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. youdobio.com [youdobio.com]
- 10. benchchem.com [benchchem.com]
- 11. How Does Fluorescence Spectroscopy Detect Proteins? [synapse.patsnap.com]
- 12. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
Application Note: Purification of 6-Aminofluorescein Labeled Proteins and Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling of proteins and antibodies is a cornerstone technique for a multitude of applications, including immunoassays, fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.[1] 6-Aminofluorescein (6-AF) is a derivative of the widely used fluorophore, fluorescein, that provides a primary amine group for conjugation to biomolecules. Typically, 6-AF is converted into an amine-reactive derivative, such as an isothiocyanate (FITC) or a succinimidyl ester (NHS ester), to facilitate covalent attachment to primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the target protein.[2][3]
Following the labeling reaction, a heterogeneous mixture containing the desired labeled protein, unlabeled protein, and excess, unreacted fluorescent dye remains.[1] The removal of this "free" dye is a critical purification step. Incomplete purification can lead to high background fluorescence, inaccurate determination of labeling efficiency, and misleading experimental results.[4] This document provides detailed protocols for the purification of 6-AF labeled proteins and antibodies using common chromatography techniques and outlines methods for post-purification analysis.
Properties of this compound
This compound is a xanthene dye characterized by its bright green fluorescence. Its spectral properties are pH-dependent, with optimal fluorescence occurring at slightly alkaline pH.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₃NO₅ | [5][6] |
| Molecular Weight | 347.32 g/mol | [5][6] |
| Appearance | Powder | [5][6] |
| Excitation Max (λex) | ~490 nm | [5] |
| Emission Max (λem) | ~520 nm (in 0.1 M Tris pH 9.0) | [5] |
| Solubility | Soluble in DMSO, DMF, methanol | [5] |
Experimental Workflow Overview
The overall process involves preparing the protein, conducting the labeling reaction, purifying the conjugate to remove free dye, and finally, characterizing the purified product.
Caption: General workflow for protein labeling and purification.
Protocol: Protein Labeling with an Amine-Reactive 6-AF Derivative
This protocol provides a general procedure for labeling proteins using an N-hydroxysuccinimide (NHS) ester derivative of fluorescein, which is a common method for modifying primary amines.[7]
Materials:
-
Protein or antibody solution (2-10 mg/mL)
-
Labeling Buffer: 0.1 M sodium bicarbonate or 50 mM borate (B1201080) buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[8]
-
Amine-reactive 6-AF derivative (e.g., 5(6)-FAM SE)
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
Procedure:
-
Protein Preparation: If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Labeling Buffer using dialysis or a desalting column. The protein concentration should ideally be at least 2 mg/mL.[9]
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of ~10 mg/mL.[10]
-
Reaction Setup: Calculate the volume of dye solution needed. A 10- to 20-fold molar excess of dye to protein is a common starting point.[7][8] The volume of organic solvent should not exceed 10% of the total reaction volume.[8]
-
Labeling Reaction: While gently stirring, add the dye solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[11]
-
Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.[8] The purification step will also effectively stop the reaction by removing the unreacted dye.
Purification Protocols
The choice of purification method depends on the protein's properties, the required purity, and available equipment.[4]
Size Exclusion Chromatography (SEC)
SEC, or gel filtration, separates molecules based on their size.[12][13] Larger molecules (labeled protein) elute first, while smaller molecules (free dye) are retained in the porous beads of the column matrix and elute later.[4][14] This method is gentle and preserves protein activity.[15]
Caption: Principle of Size Exclusion Chromatography (SEC).
Protocol:
-
Column Selection: Choose a gel filtration resin with a fractionation range appropriate for the molecular weight of your protein (e.g., Sephadex G-25).[16]
-
Equilibration: Equilibrate the column with a suitable buffer (e.g., PBS) until the baseline is stable.
-
Sample Application: Load the reaction mixture onto the column. The sample volume should typically be 10-15% of the total column volume.[4]
-
Elution: Begin elution with the equilibration buffer.
-
Fraction Collection: Collect fractions. The labeled protein will elute in the void volume as a visible colored band, followed by the unbound dye.[4][11] Monitor the elution profile by measuring absorbance at 280 nm (protein) and ~494 nm (dye).
Affinity Chromatography
This technique is highly effective for purifying antibodies.[17] It utilizes the specific binding interaction between the antibody's Fc region and an immobilized ligand, such as Protein A, G, or L.[17][18] The unbound dye is washed away, and the purified labeled antibody is then eluted.
Caption: Workflow for Affinity Chromatography purification.
Protocol:
-
Resin Selection: Choose a resin (e.g., Protein A or Protein G agarose) with high affinity for your specific antibody species and isotype.[19]
-
Equilibration: Equilibrate the affinity column with a binding buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Apply the reaction mixture to the column to allow the labeled antibody to bind.
-
Wash: Wash the column extensively with binding buffer to remove all unbound dye and other contaminants.
-
Elution: Elute the bound antibody using a low-pH elution buffer (e.g., 100 mM glycine, pH 2.5-3.0).[18]
-
Neutralization: Immediately neutralize the eluted fractions by adding a neutralizing buffer (e.g., 1 M Tris, pH 8.5) to preserve antibody activity.
Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge.[20][21] The charge of a protein is dependent on the buffer pH relative to its isoelectric point (pI).[22] By selecting the appropriate resin (anion or cation exchanger) and buffer conditions, the labeled protein can be bound to the column while the free dye (which has a different charge) flows through, or vice-versa. Elution is typically achieved by increasing the salt concentration or changing the pH.[20][23]
Protocol:
-
Determine Protein pI: Predict the isoelectric point (pI) of the protein.
-
Select Resin and Buffer:
-
Anion Exchange: If using a buffer pH above the protein's pI, the protein will be negatively charged and bind to a positively charged anion exchange resin (e.g., DEAE, Q).
-
Cation Exchange: If using a buffer pH below the protein's pI, the protein will be positively charged and bind to a negatively charged cation exchange resin (e.g., CM, S).[23]
-
-
Equilibration: Equilibrate the column with a low-ionic-strength starting buffer.
-
Sample Loading: Load the sample, which should be in the same low-salt buffer.
-
Wash: Wash with the starting buffer to remove unbound molecules.
-
Elution: Elute the bound protein using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.[20] Collect fractions and monitor absorbance.
Comparison of Purification Methods
| Method | Principle | Speed | Protein Recovery | Dye Removal Efficiency | Scalability |
| Size Exclusion (SEC) | Size & Shape | Fast (<1 hour) | High (>90%) | Excellent | High |
| Affinity | Specific Binding | Fast (1-2 hours) | High (>90%) | Excellent | High |
| Ion-Exchange (IEX) | Net Charge | Moderate (2-4 hours) | Variable | Good to Excellent | Very High |
| Dialysis | Size (Diffusion) | Slow (12-48 hours) | High (>90%) | Good | Moderate |
Post-Purification Analysis: Degree of Labeling (DOL)
After purification, it is essential to determine the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.[4] This is calculated using absorbance measurements.
Protocol:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for the dye (~494 nm for 6-AF derivatives, Aₘₐₓ).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration.
-
Determine the DOL.
Calculations:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
A₂₈₀: Absorbance at 280 nm
-
Aₘₐₓ: Absorbance at ~494 nm
-
CF: Correction Factor (A₂₈₀ of the dye / Aₘₐₓ of the dye). For fluorescein, this is typically ~0.3.[4]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹).
-
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
ε_dye: Molar extinction coefficient of the dye at Aₘₐₓ (for fluorescein, ~70,000 M⁻¹cm⁻¹).[11]
-
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
Storage
Store the purified, labeled protein at 2-8°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) or a stabilizing protein like BSA, aliquot, and freeze at ≤–20°C. Avoid repeated freeze-thaw cycles.[24]
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-アミノフルオレセイン BioReagent, suitable for fluorescence, ~95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-氨基荧光素 | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. goldbio.com [goldbio.com]
- 15. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. goldbio.com [goldbio.com]
- 19. promega.com [promega.com]
- 20. Protein purification by IE-chromatography [reachdevices.com]
- 21. goldbio.com [goldbio.com]
- 22. purolite.com [purolite.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Labeling Glycoproteins with 6-Aminofluorescein via Periodate Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted labeling of glycoproteins is a cornerstone technique in glycobiology, enabling the study of their cellular trafficking, localization, and interactions. This application note provides a detailed methodology for the fluorescent labeling of glycoproteins using 6-aminofluorescein following periodate (B1199274) oxidation of their carbohydrate moieties. This method offers a robust and specific approach to covalently attach a fluorescent tag to the glycan portion of a glycoprotein (B1211001), often preserving its biological activity by targeting regions distal to the protein's functional domains.
The principle of this method involves two key steps. First, the cis-diol groups present in the sugar residues of glycoproteins, particularly abundant in sialic acids, are oxidized by sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups. Subsequently, the primary amine of this compound forms a Schiff base with the aldehyde, which is then stabilized by reduction with sodium cyanoborohydride (NaCNBH₃) to form a stable covalent bond. This process, known as reductive amination, results in a glycoprotein specifically labeled with a bright and photostable fluorophore, ready for a variety of downstream applications.
Data Presentation
The efficiency of the labeling process can be assessed by determining the degree of labeling (DOL), which is the average number of fluorophore molecules conjugated to each glycoprotein molecule. The fluorescence quantum yield of the conjugated dye is another important parameter, indicating the brightness of the labeled protein.
Table 1: Spectral Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~490 nm | |
| Emission Maximum (λem) | ~520 nm (in 0.1 M Tris pH 9.0) |
Table 2: Representative Quantitative Parameters for Glycoprotein Labeling
| Parameter | Typical Value Range | Notes |
| Degree of Labeling (DOL) | 2 - 8 moles of dye per mole of protein | Varies depending on the glycoprotein, its glycosylation level, and reaction conditions. |
| Fluorescence Quantum Yield (Φ) of Conjugate | 0.2 - 0.5 | This is a representative range and can be influenced by the local environment of the dye on the protein. |
| Labeling Efficiency | 60 - 90% | Dependent on the optimization of reaction parameters. |
Experimental Protocols
Protocol 1: Sialic Acid-Specific Periodate Oxidation of Glycoproteins
This protocol is designed for the selective oxidation of sialic acid residues, which are often located at the termini of glycan chains.
Materials:
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in PBS at a concentration of 1-10 mg/mL.
-
Periodate Oxidation:
-
Cool the glycoprotein solution to 0°C on an ice bath.
-
Add a freshly prepared solution of NaIO₄ in cold PBS to the glycoprotein solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture on ice in the dark for 15-30 minutes. The reaction should be protected from light to prevent degradation of the periodate.
-
-
Quenching the Reaction:
-
Stop the oxidation by adding glycerol to a final concentration of 10-20 mM.
-
Incubate on ice for 10-15 minutes.
-
-
Purification of Oxidized Glycoprotein:
-
Remove excess periodate and glycerol by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.
-
Collect the protein fractions. The oxidized glycoprotein is now ready for labeling.
-
Protocol 2: Reductive Amination with this compound
This protocol describes the covalent attachment of this compound to the aldehyde groups generated in Protocol 1.
Materials:
-
Oxidized glycoprotein from Protocol 1
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PBS, pH 7.4
-
Desalting column or dialysis cassette
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a small amount of DMSO and then dilute with PBS to the desired concentration (e.g., 10-50 mM).
-
Labeling Reaction:
-
To the purified oxidized glycoprotein solution, add the this compound solution to achieve a 20-50 fold molar excess of the dye over the glycoprotein.
-
Add a freshly prepared solution of NaCNBH₃ in PBS to a final concentration of 5-10 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of Labeled Glycoprotein:
-
Remove unreacted this compound and cyanoborohydride by extensive dialysis against PBS or by using a desalting column.
-
The purified this compound-labeled glycoprotein can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for labeling glycoproteins with this compound is depicted below.
Chemical Reaction Pathway
The chemical basis of the labeling method involves the oxidation of a vicinal diol on a sugar residue to form aldehydes, followed by reductive amination with this compound.
Application Notes: Labeling Efficiency of 6-Aminofluorescein for Diverse Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminofluorescein (6-AF) is a versatile fluorescent probe widely used for the covalent labeling of various biomolecules. As a derivative of fluorescein (B123965), it possesses bright green fluorescence with an excitation maximum around 490 nm and an emission maximum near 520 nm. Its utility stems from a primary amine group, which can be used to form stable covalent bonds with specific functional groups on target biomolecules, such as carboxylic acids or aldehydes.
Unlike its isothiocyanate counterpart, fluorescein isothiocyanate (FITC), which directly reacts with amines on proteins, 6-AF requires the target biomolecule to possess or be modified to contain a compatible reactive group. This allows for targeted labeling strategies, particularly for glycoproteins, nucleic acids, and molecules with accessible carboxyl groups. This document provides detailed protocols for labeling different classes of biomolecules with 6-AF, methods for purification and characterization, and guidance on optimizing labeling efficiency.
Key Physicochemical and Spectral Properties
Accurate quantification and successful labeling depend on understanding the properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 347.32 g/mol | [1] |
| Excitation Maximum (λex) | ~490 nm | |
| Emission Maximum (λem) | ~520 nm (in 0.1 M Tris pH 9.0) | |
| Appearance | Yellow to orange powder | [1] |
| Reactive Group | Primary Amine (-NH₂) | N/A |
Core Labeling Chemistries
The primary amine of 6-AF is leveraged in two main conjugation strategies: carbodiimide-mediated amide bond formation and reductive amination.
-
Carbodiimide Chemistry (EDC/NHS): This is the most common method for labeling biomolecules that contain carboxyl groups (-COOH), such as the C-terminus or acidic amino acid residues (Asp, Glu) in proteins. A water-soluble carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate can then react with the primary amine of 6-AF to form a stable amide bond. The efficiency of this reaction is significantly enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), which converts the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[2][3]
-
Reductive Amination: This strategy targets aldehyde groups on biomolecules. Aldehydes can be naturally present or, more commonly, generated through controlled oxidation of specific functional groups. For instance, the cis-diol groups in the sugar moieties of glycoproteins and at the 3'-terminus of RNA can be oxidized with sodium periodate (B1199274) (NaIO₄) to create aldehydes.[4] The primary amine of 6-AF then reacts with the aldehyde to form an unstable Schiff base, which is subsequently reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[5][6]
Application 1: Labeling of Proteins
Proteins can be labeled with 6-AF either at carboxylic acid residues or at glycosylation sites.
Protocol 1.1: Labeling Protein Carboxyl Groups via EDC/NHS Chemistry
This protocol is suitable for proteins with accessible aspartic acid, glutamic acid, or C-terminal carboxyl groups.
Materials:
-
Protein solution (1-5 mg/mL in MES Buffer)
-
This compound (prepare a 10 mM stock in anhydrous DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 desalting column)
Procedure:
-
Protein Preparation: Exchange the protein into Activation Buffer using a desalting column or dialysis. Buffers containing primary amines (like Tris) or carboxylates must be avoided.[2]
-
Activation of Carboxyls:
-
Add EDC to the protein solution to a final concentration of 2-10 mM.
-
Add sulfo-NHS to a final concentration of 5-20 mM.
-
Incubate for 15-30 minutes at room temperature.[7]
-
-
Conjugation Reaction:
-
Add this compound stock solution to the activated protein. The optimal molar ratio of dye-to-protein typically ranges from 10:1 to 50:1 and should be optimized empirically.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature, protected from light.[7]
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove unreacted 6-AF and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or your desired storage buffer.[8] The larger, labeled protein will elute first.[8][9]
References
- 1. alkemix.eu [alkemix.eu]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. A laboratory exercise for visible gel filtration chromatography using fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Aminofluorescein Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of 6-Aminofluorescein photobleaching during fluorescence microscopy experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound.
Problem: Rapid loss of fluorescent signal during imaging.
This is a classic sign of photobleaching, the irreversible light-induced destruction of the fluorophore.[1]
| Potential Cause | Troubleshooting Steps |
| High Excitation Light Intensity | Reduce the power of the laser or lamp to the lowest level that provides a sufficient signal-to-noise ratio.[2][3] Use neutral density (ND) filters to incrementally decrease the excitation intensity.[3] |
| Long Exposure Times | Shorten the camera's exposure time to the minimum required for a clear image.[4] |
| Excessive Illumination | Locate the region of interest using transmitted light or a lower magnification before switching to fluorescence imaging for acquisition.[1][3] Avoid prolonged and repeated exposure of the same area. |
| Presence of Reactive Oxygen Species (ROS) | Use a commercial or homemade antifade mounting medium to scavenge ROS.[1][5] For live-cell imaging, consider reagents like Trolox.[2] |
| Suboptimal Mounting Medium pH | Ensure the mounting medium is buffered to a slightly alkaline pH (around 8.5), as fluorescein (B123965) fluorescence is pH-sensitive and more stable in alkaline conditions.[2] |
Problem: Antifade reagent is not preventing photobleaching effectively.
Even with antifade reagents, significant photobleaching can occur if other parameters are not optimized.[2]
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagent Concentration or Formulation | If using a homemade antifade solution, verify the concentration of the active component (e.g., n-propyl gallate, p-phenylenediamine).[2] Ensure the reagent is properly dissolved and the solution is fresh. |
| Incompatibility with Sample | Confirm that the antifade reagent is suitable for your sample type (e.g., fixed vs. live cells). Some reagents are toxic to live cells.[2] |
| Re-evaluation of Imaging Settings Needed | The use of an antifade reagent does not eliminate the need to minimize light intensity and exposure time. Re-optimize your imaging parameters in the presence of the antifade agent.[2] |
| Reagent Has Degraded | Store antifade reagents, especially homemade solutions, protected from light and at the recommended temperature (e.g., -20°C) to prevent degradation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1][4] This process leads to a permanent loss of the fluorophore's ability to emit light, resulting in a fading of the fluorescent signal during microscopy experiments.[6][7] The primary mechanism involves the fluorophore entering a reactive triplet state where it can interact with molecular oxygen to produce reactive oxygen species (ROS), which in turn chemically damage the dye.[1]
Q2: How can I determine if my signal loss is due to photobleaching?
A2: Signal loss from photobleaching is characterized by its progressive and localized nature. The fluorescence intensity will decrease specifically in the area being illuminated by the excitation light.[1] To confirm this, you can perform a time-lapse acquisition of a single field of view and plot the mean fluorescence intensity over time. A decaying curve is a strong indicator of photobleaching.[1]
Q3: Are some fluorophores more resistant to photobleaching than this compound?
A3: Yes, photostability is an intrinsic property that varies significantly among different fluorophores.[4] While this compound is a derivative of fluorescein, which is known to be susceptible to photobleaching, other classes of dyes, such as the Alexa Fluor and DyLight families, have been specifically engineered for enhanced photostability.[4][8]
Q4: What are antifade reagents and how do they function?
A4: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching.[4] Most of these reagents work by scavenging reactive oxygen species (ROS) that are generated during the fluorescence excitation process and are responsible for the chemical degradation of the fluorophore.[9]
Q5: Can I use antifade reagents for live-cell imaging?
A5: Many common antifade reagents, such as p-phenylenediamine (B122844) (PPD), are toxic to living cells. However, there are specific antifade reagents, like Trolox, that are biocompatible and designed for use in live-cell imaging experiments.[2]
Quantitative Data on Antifade Agents
While specific quantitative data for this compound is limited, the following table summarizes the performance of common antifade agents with Fluorescein Isothiocyanate (FITC), a structurally similar and widely studied fluorophore. The "Anti-fading Factor" is a relative measure of the ability to slow down fading.
| Antifade Agent | Common Concentration | Advantages | Disadvantages | Relative Anti-fading Performance with Fluorescein |
| p-Phenylenediamine (PPD) | 1-2 mg/mL | Highly effective at retarding fading.[5][9] | Can reduce initial fluorescence intensity, is toxic, and can cause autofluorescence.[5][9] | Very High |
| n-Propyl gallate (NPG) | 2-4% (w/v) | Effective antifade agent.[5] | Can be difficult to dissolve and may reduce initial fluorescence.[10] | High |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1-2.5% (w/v) | Less toxic than PPD.[10] | Generally less effective than PPD.[5] | Moderate |
| Vectashield® | Commercial | Very effective for multiple fluorochromes.[11] | Can have some initial quenching effect.[11] | Very High |
| SlowFade® | Commercial | Good antifade properties.[5] | May have some initial quenching. | High |
| Mowiol® 4-88 | 10% (w/v) | Does not significantly reduce initial fluorescence intensity.[5] | Less effective at retarding fading compared to PPD-based reagents.[5] | Moderate |
Experimental Protocols
Protocol 1: Quantifying the Photobleaching Rate of this compound
This protocol describes a method to measure the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) of this compound.
Materials:
-
This compound labeled sample (e.g., fixed cells, tissue section)
-
Mounting medium (with and without antifade reagent for comparison)
-
Glass slides and coverslips
-
Fluorescence microscope with a camera and appropriate filter sets for fluorescein (Excitation: ~490 nm, Emission: ~520 nm)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your this compound labeled samples and mount them on glass slides with the desired mounting medium.
-
Microscope Setup:
-
Turn on the microscope and camera.
-
Select the appropriate objective lens (e.g., 40x or 60x oil immersion).
-
Choose the filter set for this compound.
-
Set the excitation light intensity and camera exposure time. It is crucial to keep these settings constant throughout the experiment.[12]
-
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Acquire a time-lapse series of images. For example, capture an image every 5-10 seconds for a total duration of 5-10 minutes. The exact timing will depend on how quickly the fluorophore photobleaches.
-
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Define an ROI that encompasses the fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the mean intensity of a region without any fluorescent signal and subtracting it from your ROI measurements.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).
-
-
Plotting and Analysis:
-
Plot the normalized fluorescence intensity against time.
-
From the plot, determine the time at which the fluorescence intensity has decreased to 50% of its initial value. This is the photobleaching half-life.
-
Alternatively, you can fit an exponential decay curve to the data to calculate the decay constant.
-
Protocol 2: Preparation of a Homemade Antifade Mounting Medium (n-Propyl Gallate)
Materials:
-
n-Propyl gallate (NPG)
-
10X Phosphate-Buffered Saline (PBS)
-
Distilled water
Procedure:
-
Prepare a 90% glycerol in 1X PBS solution. For 10 mL, mix 9 mL of glycerol with 1 mL of 10X PBS.
-
Gently heat the glycerol/PBS mixture to approximately 70°C to aid in dissolving the NPG.
-
Weigh out 0.2 g of n-propyl gallate to make a 2% (w/v) solution.
-
Slowly add the n-propyl gallate to the warm glycerol/PBS mixture while stirring continuously until it is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to ~8.5 with sodium bicarbonate if necessary.
-
Store the antifade medium in a light-protected container at -20°C in small aliquots.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photobleaching Principles | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. unige.ch [unige.ch]
- 11. Analysis of antifading reagents for fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
- 12. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
Technical Support Center: 6-Aminofluorescein Fluorescence Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-aminofluorescein.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
Question: I am not observing the expected fluorescence signal in my experiment with this compound. What could be the cause?
Answer: A low or absent fluorescence signal can stem from several factors throughout your experimental workflow. Here is a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions
| Cause | Recommended Action |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for this compound (Ex/Em ≈ 490/520 nm).[1][2] |
| pH of the Medium | The fluorescence of fluorescein (B123965) derivatives is highly pH-dependent. Ensure your buffer system maintains a pH in the optimal range, typically between 7 and 9. Acidic conditions can significantly quench the fluorescence.[3][4][5][6][7] |
| Photobleaching | Excessive exposure to the excitation light source can irreversibly destroy the fluorophore. Minimize exposure time, reduce the intensity of the excitation light, and use an anti-fade mounting medium if applicable.[8][9][10][11] |
| Low Concentration | The concentration of your labeled molecule might be too low to detect. Consider increasing the concentration of the this compound conjugate. |
| Inefficient Labeling | If you are labeling a target molecule, the conjugation reaction may have been inefficient. Verify the labeling protocol, including the concentration of reactants, reaction time, and temperature. |
| Degradation of this compound | Ensure the this compound stock solution has been stored correctly, protected from light, and is within its expiration date.[1] |
Troubleshooting Workflow for Low/No Signal
Caption: A troubleshooting flowchart for diagnosing low or no fluorescence signal.
Issue 2: Rapid Decrease in Fluorescence Intensity During Observation
Question: My sample is initially fluorescent, but the signal fades quickly when I view it under the microscope. What is happening?
Answer: This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorophore.
Factors Influencing Photobleaching:
-
Intensity of Excitation Light: Higher intensity light sources, such as lasers in confocal microscopes, can accelerate photobleaching.[10]
-
Duration of Exposure: The longer the sample is exposed to the excitation light, the more photobleaching will occur.
-
Presence of Oxygen: Molecular oxygen can react with the excited state of the fluorophore, leading to its degradation.
Mitigation Strategies:
| Strategy | Description |
| Use Antifade Reagents | Mount your specimen in a commercially available or homemade antifade solution. These reagents often work by scavenging free radicals and reducing the effects of oxygen.[8] |
| Minimize Exposure | Only expose the sample to the excitation light when actively observing or capturing an image. Use neutral density filters to reduce the light intensity to the minimum level required for visualization.[9][12] |
| Optimize Imaging Settings | Use a more sensitive camera or detector to reduce the required exposure time. |
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and what are the common types?
A1: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance.[13] There are two primary types of quenching:
-
Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with another molecule (the quencher) in the ground state.
-
Dynamic (Collisional) Quenching: This happens when the excited fluorophore collides with a quencher molecule, which returns the fluorophore to the ground state without the emission of a photon.[14]
Other processes like Förster Resonance Energy Transfer (FRET) can also lead to quenching if the acceptor molecule is non-fluorescent.[14]
Mechanisms of Fluorescence Quenching
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-アミノフルオレセイン BioReagent, suitable for fluorescence, ~95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Influence of pH in fluorescence and phosphorescence spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emsdiasum.com [emsdiasum.com]
- 9. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore’s Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Microscopy Errors [evidentscientific.com]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. spectroscopyonline.com [spectroscopyonline.com]
6-Aminofluorescein labeling non-specific binding reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with 6-Aminofluorescein (6-AF) labeling, with a specific focus on reducing non-specific binding.
Troubleshooting Guides
High background and non-specific binding are common issues in fluorescence-based assays that can obscure specific signals and lead to inaccurate results. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: High Background Fluorescence
High background fluorescence can manifest as a general haze across the entire sample or as bright, punctate spots.
Initial Diagnostic Steps:
-
Unstained Control: Image a sample that has not been exposed to any fluorescent dye. This will reveal the level of endogenous autofluorescence from the cells or tissue itself. Autofluorescence is often more pronounced in the green spectrum where 6-AF emits.
-
"Secondary Only" Control (if applicable): In indirect immunofluorescence, a control with only the 6-AF labeled secondary antibody can help determine if the secondary antibody is binding non-specifically.
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for high background fluorescence.
Solutions for Autofluorescence:
-
Quenching: Treat samples with an autofluorescence quenching agent such as 0.1% sodium borohydride (B1222165) in PBS or a commercial reagent like Sudan Black B.
-
Fixative Choice: Aldehyde fixatives can increase autofluorescence. Consider using chilled methanol (B129727) or ethanol (B145695) for fixation if compatible with your target.
-
Perfusion: For tissue samples, perfuse with PBS before fixation to remove red blood cells, which are a major source of autofluorescence.
Solutions for Non-Specific Binding of Labeled Reagents:
-
Optimize Concentration: Titrate the concentration of your 6-AF labeled protein or antibody. An excessively high concentration is a common cause of high background.
-
Improve Blocking:
-
Increase the blocking incubation time (e.g., from 30 minutes to 1 hour at room temperature).
-
Change your blocking agent. Normal serum from the species of the secondary antibody is often more effective than BSA.
-
-
Enhance Washing:
-
Increase the number and duration of wash steps (e.g., from 3 washes of 5 minutes to 4-5 washes of 10 minutes).
-
Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer to reduce hydrophobic interactions.
-
Problem 2: Weak or No Specific Signal
A lack of specific signal can be as problematic as high background.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Labeling | Confirm successful conjugation of 6-AF to your protein via spectrophotometry. Ensure the protein was in an amine-free buffer during conjugation. |
| Protein/Antibody Inactivity | Ensure the labeling process has not compromised the biological activity of your protein or the binding affinity of your antibody. Run a functional assay if possible. |
| Low Target Abundance | Use a positive control with known high expression of the target to validate the protocol and reagents. |
| Suboptimal Reagent Concentration | The concentration of the 6-AF labeled reagent may be too low. Perform a titration to find the optimal concentration. |
| Photobleaching | Use an anti-fade mounting medium. Minimize exposure of the sample to excitation light before imaging. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of non-specific binding with this compound?
A1: A very common cause is the presence of unconjugated (free) 6-AF dye in your labeled protein solution. It is crucial to purify your conjugate after the labeling reaction to remove any unbound dye. Methods like size-exclusion chromatography (e.g., Sephadex G-25 columns) or extensive dialysis are effective for this purpose.
Q2: My background is highest in the green channel. Is this expected with 6-AF?
A2: Yes, this is a common issue. Biological samples often exhibit natural autofluorescence, which is typically strongest in the blue and green regions of the spectrum. Since 6-AF emits in the green channel, it can overlap with this endogenous background. Using an unstained control is essential to determine the level of autofluorescence in your samples.
Q3: Which blocking buffer is best: Bovine Serum Albumin (BSA) or Normal Serum?
A3: The optimal blocking buffer can be application-dependent. However, a general recommendation for indirect immunofluorescence is to use 5-10% normal serum from the same species in which the secondary antibody was raised. For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum. This is because the serum contains immunoglobulins that can block non-specific binding sites and Fc receptors. While BSA (typically 1-5%) is widely used and can be effective, some studies suggest it may be less effective than serum in certain applications and could even impair the signal in thick tissue samples.
Q4: How does adding a detergent like Tween-20 to the wash buffer help?
A4: Non-specific binding is often mediated by low-affinity hydrophobic interactions. Non-ionic detergents like Tween-20 disrupt these interactions, helping to wash away non-specifically bound molecules without affecting the high-affinity specific binding of your labeled probe to its target. A concentration of 0.05% to 0.1% in the wash buffer is typically effective.
Q5: Can the 6-AF dye itself contribute to non-specific binding?
A5: Yes, the physicochemical properties of the dye, such as hydrophobicity, can influence non-specific binding. Studies have shown that more hydrophobic dyes have a higher propensity for non-specific adhesion to substrates. While 6-AF is generally hydrophilic, ensuring proper purification and using optimized blocking and washing protocols are the best ways to mitigate any potential non-specific interactions from the dye itself.
Data Presentation
Comparison of Blocking Agents
Choosing the right blocking agent is critical for achieving a high signal-to-noise ratio (S/N). While the optimal agent can vary, the following table summarizes a qualitative comparison based on common laboratory experience and available literature. Normal Goat Serum (NGS) often provides a better S/N ratio than Bovine Serum Albumin (BSA) for immunofluorescence applications.
| Blocking Agent | Concentration | Advantages | Disadvantages | Typical Signal-to-Noise (S/N) Ratio |
| Normal Goat Serum (NGS) | 5-10% in PBS/TBS | Contains a heterogeneous mixture of proteins and immunoglobulins that effectively block non-specific sites and Fc receptors. Generally provides a high S/N ratio. | More expensive than BSA. Must match the host species of the secondary antibody. | High |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Inexpensive and readily available. A single protein blocker, which can be advantageous in some contexts. | Can be less effective than serum. May contain endogenous immunoglobulins that cross-react with secondary antibodies. Can impair signal in thick tissue samples. | Moderate |
| Non-Fat Dry Milk | 1-5% in PBS/TBS | Very inexpensive. | Not recommended for phosphorylated protein detection due to high phosphoprotein content. May interfere with biotin-avidin systems. | Variable |
| Commercial Blocking Buffers | Varies | Optimized formulations, often protein-free or using non-mammalian proteins to reduce cross-reactivity. Good lot-to-lot consistency. | Higher cost. | High |
Experimental Protocols
Protocol 1: General Procedure for 6-AF Conjugation to a Protein
This protocol describes the covalent attachment of this compound to a protein using a carbodiimide (B86325) crosslinker (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS)
-
This compound (6-AF)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Reagents:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare a 1 mg/mL stock solution of 6-AF in DMSO.
-
Immediately before use, prepare 0.25 M solutions of EDC and sulfo-NHS in the reaction buffer.
-
-
Activate Carboxyl Groups (if labeling carboxylated structures):
-
Incubate your target (e.g., carboxylated nanoparticles) with EDC and sulfo-NHS for 2 hours at room temperature.
-
-
Conjugation Reaction:
-
Adjust the pH of the activated solution to 7.0.
-
Add the 6-AF stock solution to the activated protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction overnight at room temperature, protected from light.
-
-
Purification:
-
Separate the 6-AF labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions and identify the fractions containing the labeled protein by monitoring the fluorescence at an emission wavelength of ~520 nm.
-
Protocol 2: Immunofluorescent Staining with a 6-AF Labeled Antibody
This protocol provides a general workflow for using a 6-AF labeled antibody for cell staining.
Materials:
-
Cells cultured on coverslips
-
PBS (Phosphate-Buffered Saline)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
6-AF Labeled Antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Antifade Mounting Medium with DAPI
Procedure:
-
Fixation: Wash cells briefly with PBS, then fix with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.
-
Antibody Incubation: Dilute the 6-AF labeled antibody in Blocking Buffer to the optimal concentration (determined by titration). Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash cells three times with Wash Buffer for 5-10 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for DAPI (blue) and fluorescein (B123965) (green).
Mandatory Visualizations
Signaling Pathway: EGFR Activation
The Epidermal Growth Factor Receptor (EGFR) is a key receptor tyrosine kinase involved in cell proliferation and survival. Its signaling pathway is often studied using fluorescently labeled EGF.
Caption: Simplified EGFR signaling pathway initiated by ligand binding.
Experimental Workflow: Tracking EGF Endocytosis
This workflow outlines the key steps for a cell-based assay to visualize the internalization of fluorescently labeled EGF.
Caption: Experimental workflow for tracking ligand-induced endocytosis.
How to improve 6-Aminofluorescein signal-to-noise ratio
Welcome to the Technical Support Center for 6-Aminofluorescein (6-AF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you enhance your experimental signal-to-noise ratio when using this versatile fluorescent marker.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a weak or absent this compound signal?
A weak or non-existent signal when using this compound can stem from several factors related to the sample preparation, reagents, or imaging setup. Common causes include low expression of the target molecule, suboptimal labeling efficiency, degradation of the 6-AF conjugate, or incorrect microscope filter sets.[1][2] It is also crucial to ensure that the pH of the buffer is within the optimal range for fluorescein (B123965) fluorescence, typically between 7 and 9.[3][4]
Q2: How can I reduce high background fluorescence in my 6-AF experiments?
High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio.[5][6][7] Key strategies to mitigate this include:
-
Optimizing dye concentration: Using an excessively high concentration of 6-AF can lead to non-specific binding.[8][9]
-
Thorough washing: Increasing the number and duration of wash steps after staining is critical for removing unbound dye.[8][9]
-
Using blocking agents: Incubating with a blocking buffer, such as Bovine Serum Albumin (BSA), can saturate non-specific binding sites.[6][7]
-
Addressing autofluorescence: Cellular autofluorescence can be a significant source of background.[8] Using appropriate controls and, if available, spectral unmixing on your imaging system can help correct for this.[8]
Q3: What is photobleaching and how can I minimize its effect on my 6-AF signal?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, which leads to a loss of fluorescence.[1][10] To minimize photobleaching with 6-AF:
-
Use antifade mounting media: Reagents containing antifade compounds can scavenge free radicals that cause photobleaching.[2]
-
Minimize light exposure: Only expose the sample to the excitation light when actively capturing an image. Use the microscope's shutter to block the light path when not imaging.[2]
-
Reduce excitation intensity: Use the lowest possible laser power or light source intensity that provides an adequate signal.[2][11]
-
Limit exposure time: Employ a sensitive camera and the shortest possible exposure times for image acquisition.[2][11]
Q4: What are the optimal excitation and emission wavelengths for this compound?
This compound (6-AF) is a derivative of fluorescein and shares similar spectral properties. The optimal excitation wavelength is approximately 490-495 nm, and the emission maximum is around 515-525 nm, which corresponds to a green fluorescence.[12][13][14] It is essential to use a filter set that is well-matched to these wavelengths to maximize signal detection and minimize background.[15]
Troubleshooting Guides
Problem 1: Weak or No Signal
A faint or absent signal is a common challenge in fluorescence-based experiments.[1][2] Follow this workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting a weak or absent 6-AF signal.
Problem 2: High Background
Excessive background can significantly reduce the quality of your data by masking the specific signal.[5][6][7]
Caption: A systematic approach to identifying and reducing high background fluorescence.
Quantitative Data Summary
Optimizing the experimental parameters is crucial for achieving a high signal-to-noise ratio. The following tables provide a summary of how different factors can influence the outcome of your 6-AF labeling and signal detection.
Table 1: Effect of pH on this compound Fluorescence Intensity
| pH | Relative Fluorescence Intensity | Observation |
| < 6.0 | Very Low | Fluorescence is significantly quenched in acidic conditions.[3] |
| 6.0 | ~50% of maximum | Fluorescence intensity is approximately half of its maximum at a pH of 8.[3] |
| 7.0 - 9.0 | High (Optimal) | The dianionic form of fluorescein predominates, resulting in strong fluorescence.[1][3] |
| > 9.0 | Plateau | Fluorescence intensity remains high but does not significantly increase.[3] |
Table 2: Effect of 6-AF Concentration on Staining
| Concentration | Signal Intensity | Background Level | Recommendation |
| Low | Weak to Moderate | Low | May be insufficient for detecting low-abundance targets. |
| Optimal | Strong | Low to Moderate | Provides the best balance for a high signal-to-noise ratio.[8][9] |
| High | Strong | High | Leads to non-specific binding and increased background, reducing S/N ratio.[5][8] |
Experimental Protocols
Protocol 1: Titration of this compound for Optimal Concentration
This protocol describes a general method for determining the optimal concentration of 6-AF for cell staining to maximize the signal-to-noise ratio.
-
Cell Preparation: Prepare your cells for staining as you normally would (e.g., fixation, permeabilization).
-
Prepare 6-AF Dilutions: Prepare a series of 6-AF dilutions in your staining buffer. A typical starting range is from 0.1 µM to 10 µM.[5][14]
-
Staining: Incubate separate samples of your cells with each 6-AF dilution for a consistent amount of time (e.g., 30-60 minutes) at room temperature, protected from light.
-
Washing: Wash all samples thoroughly to remove unbound dye. A recommended procedure is to wash three to five times with a wash buffer (e.g., PBS with 0.1% Tween-20), with each wash lasting at least 5 minutes with gentle agitation.[8]
-
Imaging: Acquire images of each sample using identical microscope settings (e.g., exposure time, gain, laser power).
-
Analysis: Quantify the mean fluorescence intensity of your specific signal and a background region in each image. The optimal concentration will be the one that provides the highest signal-to-background ratio.
Protocol 2: General Workflow for Immunofluorescence Staining with 6-AF Conjugated Antibodies
This workflow outlines the key steps for a typical immunofluorescence experiment using a 6-AF labeled secondary antibody.
Caption: A standard workflow for an immunofluorescence staining experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. 6-アミノフルオレセイン | Sigma-Aldrich [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | TargetMol [targetmol.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing 6-Aminofluorescein Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the pH of 6-aminofluorescein conjugation reactions for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to proteins?
The optimal pH for conjugating this compound to primary amines on proteins (e.g., lysine (B10760008) residues) is in the slightly basic range of pH 8.0 to 9.5 .[1][2] For derivatives like fluorescein (B123965) isothiocyanate (FITC), a more specific range of pH 9.0 to 9.5 is often recommended.[3] This is because the primary amino groups on proteins need to be in a non-protonated, nucleophilic state to efficiently react with the amine-reactive dye.[4]
Q2: Why is a basic pH necessary for the conjugation reaction?
A basic pH is crucial to deprotonate the primary amino groups (e.g., the ε-amino group of lysine), which have a pKa of approximately 10.5.[4] In their unprotonated form, these amines act as strong nucleophiles that can effectively attack the reactive group of the dye, leading to a stable covalent bond.
Q3: Can I use a pH higher than 9.5 to increase the reaction rate?
While increasing the pH beyond 9.5 can further deprotonate the amines and potentially increase their reactivity, it also significantly accelerates the hydrolysis of the amine-reactive dye (especially NHS esters).[1] This hydrolysis competes with the conjugation reaction, leading to a lower overall labeling efficiency. Therefore, it is a trade-off, and the optimal pH range of 8.0-9.5 is recommended to balance amine reactivity and dye stability.
Q4: What type of buffer should I use for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines, as they will compete with the target protein for reaction with the dye, significantly reducing the conjugation yield.[1][5][6]
Recommended Buffers:
-
Borate buffer[1]
-
HEPES buffer[1]
-
Phosphate-Buffered Saline (PBS) with pH adjusted to the desired range.
Buffers to Avoid:
Q5: How does the fluorescence of this compound change with pH?
The fluorescence of fluorescein and its derivatives is pH-sensitive.[9] The fluorescence intensity of FITC, a close analog of this compound, decreases significantly as the pH becomes more acidic.[10] This is an important consideration for the final application of the labeled molecule, as the fluorescence signal may vary in different cellular compartments or experimental conditions with varying pH.[11][12]
Q6: What is the optimal pH for conjugating this compound using EDC/NHS chemistry?
When conjugating this compound to a molecule with carboxyl groups using EDC and NHS chemistry, a two-step pH process is optimal. The activation of the carboxyl groups with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2 .[13][14] Following the activation step, the reaction with the amine group of this compound should be carried out at pH 7.0-8.0 .[13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer is within the optimal range of 8.0-9.5. Use a calibrated pH meter. |
| Buffer contains primary amines (e.g., Tris, glycine). | Prepare fresh buffer using a non-amine containing buffer system like sodium bicarbonate, borate, or HEPES.[1][5] | |
| Hydrolysis of the reactive dye. | Prepare the dye solution immediately before use. Avoid prolonged exposure of the reactive dye to aqueous solutions, especially at high pH. | |
| Insufficient dye-to-protein molar ratio. | Increase the molar excess of the dye to the protein. A typical starting point is a 10-20 fold molar excess of the dye. | |
| Protein concentration is too low. | For efficient labeling, the recommended protein concentration is typically 2-10 mg/mL. | |
| Protein Precipitation during or after Labeling | Over-labeling of the protein. | Reduce the dye-to-protein molar ratio. Excessive labeling can alter the protein's solubility. |
| Incorrect buffer conditions. | Ensure the buffer composition and pH are suitable for maintaining the stability of your specific protein. | |
| Presence of aggregates in the starting protein solution. | Centrifuge the protein solution to remove any pre-existing aggregates before initiating the conjugation reaction. | |
| High Background Fluorescence | Presence of free, unconjugated dye. | Purify the conjugate using size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration to remove all non-reacted dye.[3] |
| Non-specific binding of the conjugate. | Over-labeling can lead to increased non-specific binding. Reduce the dye-to-protein ratio.[5] | |
| Inconsistent Results | Variability in buffer preparation. | Prepare fresh buffers for each conjugation reaction and verify the pH immediately before use. |
| Degradation of the reactive dye. | Store the amine-reactive dye under the recommended conditions (cool and dry) and allow it to warm to room temperature before opening to prevent moisture condensation.[3] |
Data Summary Tables
Table 1: Recommended pH and Buffers for Amine-Reactive Dye Conjugation
| Reactive Dye Type | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| Isothiocyanates (e.g., FITC) | 9.0 - 9.5[1][3] | Sodium Carbonate-Bicarbonate, Sodium Bicarbonate[3][4] | Tris, Glycine[1][5] |
| NHS Esters | 8.0 - 9.0[1] | Sodium Bicarbonate, Borate, HEPES, Phosphate[1] | Tris, Glycine[1][5] |
Table 2: pH Optima for Two-Step EDC/NHS Conjugation
| Reaction Step | Optimal pH Range | Recommended Buffers |
| Carboxyl Activation (with EDC/NHS) | 4.5 - 7.2[13][14] | MES |
| Amine Coupling (to NHS-activated molecule) | 7.0 - 8.0[13][14] | Phosphate-Buffered Saline (PBS) |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound (via NHS Ester derivative)
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing amines, dialyze it against the conjugation buffer overnight at 4°C.
-
-
Dye Preparation:
-
Allow the vial of the this compound NHS ester to equilibrate to room temperature before opening.
-
Dissolve the dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled protein (typically the first colored fractions to elute).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~490 nm (for fluorescein).
-
Visualizations
Caption: Workflow for protein conjugation with this compound.
Caption: Logic diagram for pH optimization in amine-reactive conjugations.
References
- 1. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 2. Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. timothyspringer.org [timothyspringer.org]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. youdobio.com [youdobio.com]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 10. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 11. Fluorescein conjugates as indicators of subcellular pH. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescent Proteins for Investigating Biological Events in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Post-Labeling Purification of 6-Aminofluorescein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unbound 6-Aminofluorescein (6-AF) following a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound this compound after a labeling reaction?
A1: The removal of unbound 6-AF is a critical step for several reasons. Firstly, excess, unreacted 6-AF can create high background fluorescence, which significantly lowers the signal-to-noise ratio in fluorescence-based assays. This interference can lead to inaccurate quantification and misinterpretation of experimental results. Secondly, precise determination of the degree of labeling (DOL), or the molar ratio of the dye to the biomolecule, is only possible after all non-conjugated dye has been eliminated.
Q2: What are the most common methods for removing unbound 6-AF?
A2: The primary methods for separating unbound 6-AF from your labeled biomolecule are based on the significant size difference between the small dye molecule (Molecular Weight: 347.32 g/mol ) and the much larger labeled protein or antibody. The most widely used techniques include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size as they pass through a column packed with a porous resin.
-
Dialysis: This technique involves the diffusion of small molecules, like 6-AF, across a semi-permeable membrane while retaining the larger, labeled biomolecule.
-
Ultrafiltration (Spin Columns): This method uses centrifugal force to pass the solution through a semi-permeable membrane with a specific molecular weight cut-off (MWCO), retaining the larger molecule and allowing the smaller, unbound dye to pass through.
Q3: How do I select the most appropriate purification method for my experiment?
A3: The choice of purification method depends on several factors, including your sample volume, the concentration of your labeled biomolecule, the desired level of purity, and the equipment available in your laboratory. The table below provides a comparison to aid in your decision-making process.
Troubleshooting Guides
Issue 1: High Background Fluorescence Persists After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete removal of unbound 6-AF. | * Size Exclusion Chromatography: Ensure the column bed volume is sufficient for your sample volume (typically, the sample volume should be no more than 30% of the bed volume for desalting applications).[1] Consider using a longer column for better resolution. |
| * Dialysis: Increase the number of buffer changes and the total dialysis time. Ensure the volume of the dialysis buffer is at least 200-500 times the sample volume.[2][3] Gentle stirring of the buffer can also improve efficiency.[2][4] | |
| * Ultrafiltration (Spin Column): Perform additional wash steps by adding fresh buffer to the retentate and centrifuging again. Ensure you are using a spin column with the appropriate MWCO for your biomolecule. | |
| Aggregation of the labeled protein. | Aggregates may trap unbound dye. Analyze your sample for aggregation using techniques like dynamic light scattering (DLS) or native gel electrophoresis. If aggregation is present, you may need to optimize your labeling and purification buffers (e.g., by adjusting pH or ionic strength). |
| Non-specific binding of the dye to your biomolecule. | While less common with amine-reactive dyes, some non-covalent interactions can occur. Consider including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in your purification buffer to disrupt weak, non-specific binding. |
Issue 2: Low Recovery of the Labeled Biomolecule
| Possible Cause | Troubleshooting Step |
| Non-specific binding of the biomolecule to the purification matrix. | * Size Exclusion Chromatography: Pre-equilibrate the column with a buffer containing a blocking agent like Bovine Serum Albumin (BSA) if you suspect your protein is sticking to the resin. |
| * Dialysis: Use dialysis tubing or cassettes made from low-protein-binding materials. | |
| * Ultrafiltration (Spin Column): Choose spin columns with low-binding membranes (e.g., polyethersulfone, PES).[5] | |
| Precipitation of the labeled biomolecule. | The labeling reaction or the purification process itself might induce protein precipitation. Ensure that the pH and ionic strength of your buffers are optimal for your protein's stability. If precipitation is observed, consider performing the purification at a lower temperature (e.g., 4°C). |
| Using a purification device with an incorrect MWCO. | * Dialysis/Ultrafiltration: Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your labeled biomolecule (a general rule is to use an MWCO that is 1/2 to 1/3 the molecular weight of the protein to be retained).[5][6] |
Data Presentation
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Ultrafiltration (Spin Columns) |
| Principle | Separation based on molecular size. | Diffusion across a semi-permeable membrane based on a concentration gradient.[6] | Size-based separation using centrifugal force and a semi-permeable membrane.[7] |
| Speed | Fast (typically 15-30 minutes for desalting columns). | Slow (typically several hours to overnight with multiple buffer changes).[8] | Fast (typically 10-30 minutes per spin). |
| Sample Volume | Scalable, with different column sizes available. | Suitable for a wide range of volumes, but can be cumbersome for very large volumes. | Best for small to moderate sample volumes (µL to mL range). |
| Protein Recovery | Generally high (>90%), but can be affected by non-specific binding. | High, but some sample loss can occur due to handling and non-specific binding to the membrane. | High (>90%) with low-binding membranes.[5] |
| Efficiency of Small Molecule Removal | High, especially with appropriate column length and flow rate. | High, dependent on the number of buffer changes and dialysis time. | High, can be improved with repeated wash steps. |
| Final Sample Concentration | Can result in sample dilution. | Sample volume may increase slightly. | Can be used to simultaneously concentrate the sample. |
| Ease of Use | Relatively simple, especially with pre-packed columns. | Simple procedure, but requires multiple steps over a longer period. | Very simple and requires minimal hands-on time. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Desalting Column)
This protocol is a general guideline for using a pre-packed desalting column. Always refer to the manufacturer's specific instructions for your chosen column.
Materials:
-
Labeled biomolecule solution containing unbound 6-AF.
-
Pre-packed desalting column (e.g., Sephadex G-25).
-
Equilibration/elution buffer (e.g., Phosphate Buffered Saline, PBS).
-
Collection tubes.
-
Centrifuge (for spin-format columns).
Methodology:
-
Column Equilibration:
-
Remove the column's storage solution by allowing it to drain by gravity or by centrifugation, as per the manufacturer's instructions.
-
Equilibrate the column by washing it with 3-5 column volumes of the desired elution buffer.
-
-
Sample Application:
-
Carefully apply the sample to the center of the column bed. Avoid disturbing the resin. The sample volume should not exceed the manufacturer's recommendation (typically up to 30% of the bed volume for group separations).[1]
-
-
Elution:
-
Gravity-flow columns: Add elution buffer to the top of the column and begin collecting fractions immediately. The larger, labeled biomolecule will elute first, followed by the smaller, unbound 6-AF.
-
Spin columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol. The purified, labeled biomolecule will be in the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions for the presence of your labeled protein (e.g., by measuring absorbance at 280 nm) and for the presence of 6-AF (by visual inspection for yellow color or by measuring fluorescence).
-
Pool the fractions containing the purified, labeled biomolecule.
-
Protocol 2: Dialysis
Materials:
-
Labeled biomolecule solution containing unbound 6-AF.
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO).
-
Dialysis buffer (e.g., PBS), at least 200-500 times the sample volume.[3][9]
-
Beaker or flask.
-
Magnetic stirrer and stir bar.
-
Clips for dialysis tubing.
Methodology:
-
Membrane Preparation:
-
Cut the desired length of dialysis tubing and hydrate (B1144303) it according to the manufacturer's instructions (typically by soaking in distilled water or dialysis buffer).
-
-
Sample Loading:
-
Secure one end of the tubing with a clip.
-
Pipette the labeled biomolecule solution into the tubing, leaving some space at the top to allow for potential volume increase.
-
Remove excess air and seal the other end with a second clip.
-
-
Dialysis:
-
Immerse the sealed dialysis tubing in a beaker containing the dialysis buffer.
-
Place the beaker on a magnetic stirrer and stir gently at the desired temperature (e.g., 4°C for temperature-sensitive proteins).
-
Dialyze for at least 2-4 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer. For efficient removal of unbound 6-AF, at least three buffer changes are recommended. A common schedule is two changes at 2-4 hour intervals, followed by an overnight dialysis.[8]
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing from the buffer.
-
Gently remove the clips and pipette the purified, labeled biomolecule solution into a clean tube.
-
Protocol 3: Ultrafiltration (Spin Column)
Materials:
-
Labeled biomolecule solution containing unbound 6-AF.
-
Ultrafiltration spin column with an appropriate MWCO.
-
Wash buffer (e.g., PBS).
-
Collection tubes.
-
Microcentrifuge.
Methodology:
-
Sample Loading:
-
Place the spin column into a collection tube.
-
Add the labeled biomolecule solution to the filter unit of the spin column, not exceeding the maximum volume recommended by the manufacturer.
-
-
First Centrifugation:
-
Centrifuge the spin column according to the manufacturer's instructions for speed and time. The filtrate in the collection tube will contain the unbound 6-AF.
-
-
Washing (Diafiltration):
-
Discard the filtrate.
-
Add a volume of wash buffer to the filter unit to bring the sample volume back to the original volume.
-
Gently mix the solution in the filter unit.
-
-
Subsequent Centrifugations:
-
Repeat the centrifugation and washing steps 2-3 times to ensure thorough removal of the unbound 6-AF.
-
-
Sample Recovery:
-
After the final spin, carefully pipette the purified, concentrated labeled biomolecule from the filter unit into a clean tube.
-
Mandatory Visualizations
Caption: Workflow for removing unbound 6-AF using Size Exclusion Chromatography.
Caption: Workflow for removing unbound 6-AF using Dialysis with multiple buffer changes.
Caption: Workflow for removing unbound 6-AF using Ultrafiltration (Spin Column).
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. cytodiagnostics-us.com [cytodiagnostics-us.com]
- 6. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
6-Aminofluorescein stability in different buffer solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and protocols to help you navigate the challenges of working with 6-aminofluorescein and ensure the stability and reproducibility of your experiments.
Understanding this compound Stability
This compound is a versatile fluorescent dye widely used for labeling biomolecules. However, its fluorescence intensity and chemical stability are highly sensitive to its environment. Understanding the key factors that influence its stability is crucial for obtaining reliable and consistent experimental results.
Key Factors Influencing Stability:
-
pH: The fluorescence of this compound is strongly dependent on pH.[1] In acidic solutions with a pH below 7, the fluorescence intensity is significantly reduced.[1] The intensity increases with pH, reaching a stable and optimal level in the alkaline range of pH 8 to 10.[1]
-
Light Exposure (Photostability): A primary limitation of fluorescein (B123965) derivatives is their susceptibility to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[2] Intense light sources, particularly sunlight, can cause rapid degradation of the fluorophore.[3]
-
Temperature: Elevated temperatures can lead to a loss of brightness in fluorescent dyes, a phenomenon known as "heat fade." However, fluorescein solutions are generally stable when heated, provided they are protected from light.[3]
-
Buffer Composition: While pH is the primary determinant, the chemical components of the buffer can also affect fluorescence through quenching or enhancement.[1]
Stability of this compound in Common Buffer Solutions
The choice of buffer is critical for maintaining the optimal pH for this compound fluorescence and stability. Below is a summary of the expected performance in commonly used biological buffers.
| Buffer Solution | Typical pH Range | Stability & Performance of this compound |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Good: At a physiological pH of around 7.4, fluorescence is stable but not at its maximum intensity. A decrease in pH to 6.0 can lead to a 10% drop in fluorescence.[1] For a brighter signal, a pH closer to 8.0 is recommended.[1] |
| Tris-HCl | 7.0 - 9.0 | Excellent: The typical working pH range of Tris buffer is ideal for maintaining the high fluorescence of this compound.[1] |
| Borate (B1201080) Buffer | 8.0 - 9.5 | Excellent: The alkaline nature of borate buffer provides a stable environment for maximal fluorescence intensity. |
| Acetate (B1210297) Buffer | 3.6 - 5.6 | Poor: The acidic pH of acetate buffer is not suitable for this compound as it will significantly quench its fluorescence.[2] |
Experimental Protocol: Assessing this compound Stability
This protocol provides a general method for comparing the stability of this compound in your buffer of choice over time.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Buffer solutions of interest (e.g., PBS, Tris-HCl, Borate)
-
Spectrofluorometer or fluorescence plate reader
-
Microcentrifuge tubes or a 96-well plate (black, clear bottom recommended)
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Prepare Working Solutions: Dilute the this compound stock solution to a final concentration of 1 µM in each of the buffer solutions to be tested.
-
Initial Measurement (Time 0):
-
Transfer an aliquot of each working solution to a microcentrifuge tube or well of a 96-well plate.
-
Measure the fluorescence intensity using an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 520 nm.
-
Record this as the initial fluorescence intensity (F₀).
-
-
Sample Storage:
-
Store the remaining working solutions under your desired experimental conditions (e.g., room temperature, 4°C, -20°C).
-
Protect the solutions from light by wrapping the tubes or plate in aluminum foil.
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 1, 3, 6, 12, and 24 hours), take an aliquot from each stored solution.
-
If frozen, allow the samples to thaw completely on ice.
-
Briefly centrifuge the samples to pellet any aggregates.
-
Measure the fluorescence intensity (Fₜ) of the supernatant as in the initial measurement.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence retained at each time point using the following formula: % Fluorescence Retained = (Fₜ / F₀) * 100
-
Plot the percentage of fluorescence retained against time for each buffer solution to compare stability.
-
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for working with this compound?
For maximum fluorescence intensity and stability, a slightly alkaline pH in the range of 8.0 to 10.0 is recommended.[1]
Q2: How should I store my this compound solutions?
Stock solutions in an anhydrous solvent like DMSO can be stored at -20°C for at least one month, protected from light.[1] Aqueous working solutions are less stable and should ideally be prepared fresh. If storage of aqueous solutions is necessary, store them at 4°C, protected from light, for up to two weeks.[2] For long-term storage, aliquoting and storing at -80°C is recommended to avoid repeated freeze-thaw cycles.[1]
Q3: Can I use PBS to dissolve my this compound-labeled compound?
Yes, but be aware that the pH of PBS (around 7.4) will result in a lower fluorescence signal compared to a buffer with a pH of 8.0 or higher.[1]
Q4: What is photobleaching and how can I prevent it?
Photobleaching is the irreversible destruction of the fluorophore upon exposure to light, leading to a loss of signal.[2] To minimize photobleaching, reduce the intensity and duration of light exposure during your experiments, and always store solutions and stained samples protected from light.[4] Using an anti-fade mounting medium can also be beneficial for microscopy applications.
Troubleshooting Guide
Weak or No Fluorescent Signal
| Possible Cause | Solution |
| Suboptimal Buffer pH | Ensure the pH of your buffer is in the optimal range of 8.0-10.0.[1] Verify the pH of your buffer solution. |
| Photobleaching | Minimize light exposure during all steps of the experiment.[4] Use fresh solutions that have been stored properly in the dark. Reduce the intensity of the excitation light if possible. |
| Low Concentration | Verify the concentration of your this compound solution. Consider increasing the concentration if the signal remains weak. |
| Degraded Reagent | Ensure that the this compound has been stored correctly at -20°C and protected from light and moisture. If in doubt, use a fresh vial. |
| Incorrect Instrument Settings | Confirm that the excitation and emission wavelengths on your fluorometer or microscope are set correctly for this compound (approx. 490 nm excitation and 520 nm emission). Check that the gain and exposure settings are appropriate.[5] |
High Background Fluorescence
| Possible Cause | Solution |
| High Concentration of this compound | Titrate the concentration of this compound to find the lowest concentration that provides a good signal-to-noise ratio. |
| Autofluorescence from Sample or Media | Image an unstained control sample to determine the level of autofluorescence.[5] If using cell culture media, consider replacing it with an optically clear buffer like PBS during imaging.[5] |
| Contaminated Buffers or Reagents | Prepare fresh buffers and solutions using high-purity reagents. Filter-sterilize buffers if necessary. |
| Non-Specific Staining (for labeled molecules) | Increase the duration and number of wash steps.[6] Optimize blocking steps if performing immunofluorescence.[6] |
Troubleshooting Workflow for Fluorescence Issues
Caption: A logical workflow for troubleshooting common fluorescence signal issues.
References
Troubleshooting low fluorescence signal with 6-Aminofluorescein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals in experiments utilizing 6-Aminofluorescein.
Troubleshooting Guide: Low Fluorescence Signal
A diminished or absent fluorescence signal can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.
Step 1: Verify Instrument Settings and Dye Integrity
Question: Are the instrument settings and the this compound solution prepared correctly?
Answer: Incorrect instrument parameters or degraded dye are common sources of a weak signal.
-
Spectrophotometer/Microscope Settings: Ensure the excitation and emission wavelengths are set appropriately for this compound. The optimal excitation is approximately 490-495 nm, with the peak emission occurring around 515-525 nm.[1]
-
Dye Preparation and Storage: this compound is a powder that should be stored in a cool, dark, and dry place.[1] Prepare stock solutions in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS).[1] For long-term storage, it is advisable to keep solutions at -20°C.[1] Repeated freeze-thaw cycles should be avoided.
-
Dye Concentration: The concentration of this compound is critical. While a higher concentration might seem beneficial, it can lead to self-quenching, where the dye molecules interact and reduce the overall fluorescence.[2] It is recommended to perform a concentration titration to find the optimal working concentration for your specific application.
Step 2: Evaluate the Chemical Environment
Question: Is the buffer composition and pH optimal for this compound fluorescence?
Answer: The chemical environment, particularly pH, significantly impacts the fluorescence intensity of this compound.
-
pH of the Solution: The fluorescence of fluorescein (B123965) derivatives is highly pH-dependent.[3][4] The fluorescence intensity of this compound is significantly higher in neutral to alkaline conditions (pH 7-9) compared to acidic environments.[3][4] Below a pH of 6, the fluorescence can be drastically reduced.[3] It is crucial to use a buffer system that maintains the optimal pH range throughout the experiment.
-
Buffer Components: Certain buffer components can quench fluorescence. For instance, buffers containing primary amines, such as Tris, should be used with caution in conjugation reactions with NHS esters as they can compete with the labeling reaction.
-
Presence of Quenching Agents: Various substances can act as quenchers, reducing fluorescence intensity. These include molecular oxygen, heavy atoms, and some salts.[2] Ensure your buffers and reagents are free from potential quenching contaminants.
Step 3: Assess Labeling and Conjugation Efficiency
Question: If labeling a target molecule, was the conjugation reaction successful?
Answer: Inefficient conjugation of this compound to the target molecule will result in a low signal.
-
Reaction Conditions: The efficiency of conjugation reactions, for example, using EDC and NHS chemistry, depends on factors like pH, temperature, and incubation time. The pH should be carefully controlled, typically around 7.0, for these reactions.
-
Molar Ratio of Dye to Target: The ratio of this compound to the molecule being labeled is a critical parameter. An insufficient amount of dye will lead to a low degree of labeling, while an excessive amount can lead to precipitation or self-quenching. It is advisable to perform a titration to determine the optimal molar ratio.
-
Purification: After the conjugation reaction, it is essential to remove any unconjugated, free dye. Unbound dye can contribute to high background fluorescence, making it difficult to detect the specific signal from the labeled molecule. Techniques like size-exclusion chromatography or dialysis can be used for purification.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal excitation wavelength for this compound is in the range of 490-495 nm, and the emission maximum is typically between 515-525 nm.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound powder should be stored in a cool, dark, and dry place. Stock solutions can be prepared in solvents like DMSO or PBS at concentrations typically ranging from 1 to 10 mM.[1] For long-term storage, aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.[1]
Q3: Why is my fluorescence signal decreasing over time during imaging?
A3: This phenomenon is likely due to photobleaching, where the fluorophore is irreversibly damaged by exposure to excitation light. To minimize photobleaching, reduce the intensity and duration of light exposure. Using an anti-fade mounting medium can also help to protect the dye from photobleaching.
Q4: Can the presence of other fluorescent molecules in my sample interfere with the this compound signal?
A4: Yes, this is known as bleed-through or spectral overlap. If you are using multiple fluorophores, their excitation and emission spectra may overlap, leading to signal from one channel being detected in another. To avoid this, choose fluorophores with well-separated spectra and use appropriate filter sets on your imaging system.
Q5: What is the effect of pH on this compound's fluorescence?
A5: The fluorescence of this compound is highly sensitive to pH. Its fluorescence intensity is significantly higher in neutral to alkaline conditions (pH 7-9) and decreases dramatically in acidic environments.[3][4]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Excitation Wavelength | 490 - 495 nm | Optimal for peak absorbance.[1] |
| Emission Wavelength | 515 - 525 nm | Peak fluorescence emission.[1] |
| Working pH Range | 7.0 - 9.0 | Fluorescence is significantly higher in this range.[3][4] |
| Stock Solution Concentration | 1 - 10 mM in DMSO or PBS | Aliquot and store at -20°C.[1] |
| Working Concentration | 1 - 100 µM | Application-dependent; titration is recommended.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity DMSO or PBS to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be required.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: General Protein Labeling with this compound using EDC/NHS Chemistry
-
Protein Preparation: Dissolve the protein to be labeled in a suitable buffer (e.g., 0.1 M MES, pH 6.0) at a concentration of 1-10 mg/mL.
-
Activation: Add a 10-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 25-fold molar excess of NHS (N-hydroxysuccinimide) to the protein solution. Incubate for 15 minutes at room temperature.
-
Conjugation: Add a 10- to 20-fold molar excess of this compound (dissolved in DMSO) to the activated protein solution.
-
Reaction: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Visualizations
References
Optimizing washing steps to reduce background in 6-Aminofluorescein staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize washing steps and reduce background in 6-Aminofluorescein staining experiments.
Troubleshooting Guide: High Background in this compound Staining
High background fluorescence can obscure specific signals and complicate data interpretation. This guide provides a systematic approach to identifying and resolving common causes of high background.
Issue: Generalized High Background Across the Entire Sample
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number of wash steps to 3-5, with each wash lasting at least 5-10 minutes with gentle agitation.[1][2][3][4] Ensure complete removal of the wash buffer between each step.[2] |
| Ineffective Wash Buffer | Prepare fresh wash buffer for each experiment.[5] A common wash buffer is Phosphate-Buffered Saline (PBS).[1] For persistent background, add a mild non-ionic detergent like Tween-20 (0.05-0.1%) or Triton X-100 (0.1-0.5%) to your wash buffer to reduce non-specific hydrophobic interactions.[2][6][7][8] |
| Excess Dye Concentration | A high concentration of this compound is a common cause of non-specific binding and high background.[2][9] Perform a titration experiment to determine the lowest effective concentration that provides a strong specific signal with low background.[2][10] |
| Insufficient Blocking | Non-specific binding sites on the cells or tissue can lead to high background.[3] Increase the blocking incubation time to 30-60 minutes at room temperature.[1][2] Common blocking agents include Bovine Serum Albumin (BSA) (1-5% w/v) or normal serum (1-5% v/v) from a species unrelated to the primary antibody (if used).[2][11] |
| Cellular Autofluorescence | Cells and tissues can have inherent fluorescence (autofluorescence), which contributes to background.[2][10] Always include an unstained control sample to assess the level of autofluorescence.[2][10] If autofluorescence is high, consider using a quenching agent.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background fluorescence in this compound staining?
High background fluorescence in this compound staining can stem from several sources, with the most common being non-specific binding of the fluorescent dye and insufficient removal of unbound dye.[2] Non-specific binding occurs when the dye adheres to cellular components other than the intended target.[2] Inadequate washing after the staining step is a major contributor to excess unbound dye remaining on the sample.[2][4]
Q2: How can I differentiate between non-specific binding and cellular autofluorescence?
To distinguish between these two sources of background, it is crucial to include proper controls in your experiment:
-
Unstained Control: An unstained sample of your cells or tissue, processed and imaged under the same conditions as your stained samples, will reveal the level of inherent autofluorescence.[2][10]
-
Secondary Antibody Only Control (if applicable): If you are using a secondary antibody conjugated to this compound, a control sample incubated only with this secondary antibody (no primary antibody) will help identify non-specific binding of the secondary antibody.[6]
Q3: What is the first and most critical step I should take to troubleshoot high background?
The initial and most critical step is to optimize the concentration of your this compound dye.[2] Using an excessively high concentration is a frequent cause of high background.[13][14] Perform a concentration titration to find the optimal balance between a strong specific signal and low background noise.[2][10] Concurrently, ensure your washing steps are thorough to effectively remove any excess, unbound dye.[9]
Q4: Can the duration of the washing steps be too long?
While thorough washing is important, excessively long washes can potentially lead to a decrease in the specific signal.[4][9] However, it is generally considered that longer washes are less harmful than insufficient washing. A typical and effective washing protocol consists of 3-5 washes of 5-10 minutes each.[1][3][15]
Experimental Protocols
Optimized Washing Protocol to Reduce Background
This protocol provides a detailed methodology for effective washing after this compound staining.
-
Prepare Wash Buffer:
-
For a standard wash, use 1x Phosphate-Buffered Saline (PBS).
-
For a more stringent wash, prepare 1x PBS with 0.1% Tween-20 (PBST). Ensure the Tween-20 is fully dissolved.
-
-
Post-Staining Wash:
-
Following incubation with this compound, carefully aspirate the staining solution from your sample.
-
Immediately add a generous volume of wash buffer (e.g., PBST) to completely cover the sample.
-
Incubate for 5-10 minutes at room temperature with gentle agitation (e.g., on an orbital shaker).
-
Aspirate the wash buffer completely.
-
-
Final Rinse:
-
After the final wash with PBST, perform one quick rinse with PBS to remove any residual detergent before proceeding to the mounting step.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for optimizing washing steps in this compound staining.
References
- 1. ibidi.com [ibidi.com]
- 2. benchchem.com [benchchem.com]
- 3. The steps of immunofluorescence staining experiment | AxisPharm [axispharm.com]
- 4. youtube.com [youtube.com]
- 5. How do I reduce high background in my FISH assay? [ogt.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. biotium.com [biotium.com]
- 11. cyto.med.ucla.edu [cyto.med.ucla.edu]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. youtube.com [youtube.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
How to calculate the degree of labeling for 6-Aminofluorescein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calculating the degree of labeling (DOL) for proteins and other molecules conjugated with 6-Aminofluorescein.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of fluorescent dye molecules (this compound) covalently attached to a single target molecule (e.g., a protein or antibody).[1] Accurately determining the DOL is crucial for ensuring experimental consistency and optimizing the performance of the fluorescently labeled conjugate. An optimal DOL ensures a strong fluorescent signal without the risk of signal quenching that can occur at excessively high labeling ratios.
Q2: What is the optimal DOL for an antibody labeled with this compound?
For most antibodies, the optimal DOL typically falls within the range of 2 to 10.[2] However, the ideal ratio can depend on the specific antibody and its intended application. It is often recommended to determine the optimal DOL experimentally by performing several small-scale labeling reactions with varying dye-to-protein molar ratios.[2]
Q3: What information is required to calculate the DOL?
To calculate the DOL using the spectrophotometric method, you will need the following information:
-
The absorbance of the labeled conjugate at 280 nm (A₂₈₀).
-
The absorbance of the labeled conjugate at the maximum absorbance wavelength (λₘₐₓ) of this compound (approximately 490-495 nm).[3]
-
The molar extinction coefficient of the protein at 280 nm (ε_prot).
-
The molar extinction coefficient of this compound at its λₘₐₓ (ε_dye).
-
The correction factor (CF₂₈₀) for this compound at 280 nm.[4]
Q4: Where can I find the molar extinction coefficient and correction factor for this compound?
While specific, officially documented values for this compound can be challenging to find, the values for the closely related and widely used fluorescein (B123965) isothiocyanate (FITC) are excellent approximations due to their similar molecular structures.
Quantitative Data Summary
The following table summarizes the necessary quantitative data for calculating the DOL of a this compound conjugate. Please note that the values for this compound are based on those reported for fluorescein and FITC.
| Parameter | Symbol | Value | Unit |
| Maximum Absorbance Wavelength | λₘₐₓ | ~494 | nm |
| Molar Extinction Coefficient of Dye | ε_dye | 68,000 | M⁻¹cm⁻¹ |
| Correction Factor at 280 nm | CF₂₈₀ | 0.30 | - |
| Molar Extinction Coefficient of IgG | ε_prot | 210,000 | M⁻¹cm⁻¹ |
Experimental Protocol: DOL Calculation
This protocol details the step-by-step procedure for determining the DOL of a this compound labeled protein using a spectrophotometer.
1. Purification of the Labeled Conjugate:
-
It is critical to remove all non-conjugated, free this compound from the labeled protein solution.[4][5] Failure to do so will lead to an overestimation of the DOL.
-
Use size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis to purify the conjugate.[4][5]
2. Spectrophotometric Measurement:
-
Set a spectrophotometer to measure absorbance at 280 nm and the λₘₐₓ of this compound (~494 nm).
-
Use a quartz cuvette with a 1 cm pathlength.
-
Blank Measurement: Zero the spectrophotometer using the same buffer in which the conjugate is dissolved.
-
Sample Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~494 nm (Aₘₐₓ).
-
Dilution: If the absorbance reading at either wavelength is above 2.0, dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in your calculations.[2][4]
3. Calculation of DOL:
The DOL is calculated using the following formula:
DOL = (Aₘₐₓ × ε_prot) / ([A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] × ε_dye)
-
Step 1: Calculate the molar concentration of the dye.
-
[Dye] (M) = Aₘₐₓ / (ε_dye × path length)
-
-
Step 2: Calculate the corrected absorbance of the protein at 280 nm.
-
A_prot = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)
-
-
Step 3: Calculate the molar concentration of the protein.
-
[Protein] (M) = A_prot / (ε_prot × path length)
-
-
Step 4: Calculate the DOL.
-
DOL = [Dye] / [Protein]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Artificially High DOL | Incomplete removal of free, unconjugated this compound. | Ensure thorough purification of the conjugate using size-exclusion chromatography or extensive dialysis.[4][5] |
| Low Fluorescence Signal | Low DOL: Insufficient labeling of the protein. Excessive DOL: Self-quenching of the fluorophore due to overcrowding. | Optimize the molar ratio of dye to protein in the labeling reaction. Perform a titration to find the optimal DOL. A low level of fluorescence can paradoxically be caused by too much dye. |
| Precipitation of the Conjugate | High hydrophobicity of the fluorescent dye can cause aggregation, especially at high DOLs. | Reduce the molar ratio of this compound to the protein in the labeling reaction to achieve a lower DOL. |
| Inaccurate Absorbance Readings | The sample is too concentrated. | Dilute the sample with a known volume of buffer to ensure the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0).[2][4] |
| Labeled Antibody Has Lost Activity | Labeling may have occurred at or near the antigen-binding site, causing steric hindrance. | Reduce the degree of labeling. Consider alternative labeling chemistries that target regions of the antibody away from the binding site. |
Experimental Workflow Diagram
Caption: Workflow for determining the Degree of Labeling (DOL).
References
Dealing with autofluorescence when using 6-Aminofluorescein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage autofluorescence when using 6-Aminofluorescein (6-AF) and other fluorophores with similar spectral properties.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it problematic when using this compound?
A1: Autofluorescence is the natural emission of light by biological structures or molecules within a sample that have not been intentionally labeled with a fluorescent dye.[1][2] This inherent background fluorescence can be a significant issue when using this compound (which has an excitation maximum around 490 nm and an emission maximum around 515-520 nm) because the emission spectra of many common autofluorescent sources overlap with the green channel.[3][4][5] This overlap can obscure the specific signal from your 6-AF probe, leading to a low signal-to-noise ratio and making it difficult to distinguish your target from the background noise.[6][7]
Q2: What are the primary sources of autofluorescence in my samples?
A2: Autofluorescence can originate from several sources, broadly categorized as endogenous or exogenous:
-
Endogenous Fluorophores : Many biological molecules and structures naturally fluoresce. These include metabolic cofactors like NADH and flavins (FAD), structural proteins such as collagen and elastin, and pigments like lipofuscin, which accumulates in aging cells.[2][8] Aromatic amino acids, like tryptophan, also contribute.[2] Red blood cells are a major source of autofluorescence due to the heme groups in hemoglobin.[9][10]
-
Exogenous Sources (Process-Induced) :
-
Fixation : Aldehyde-based fixatives like formaldehyde (B43269), paraformaldehyde, and especially glutaraldehyde (B144438) can react with amines in tissues to create fluorescent Schiff bases, significantly increasing background fluorescence across a broad spectrum.[7][9][11]
-
Culture Media : Components in cell culture media, such as phenol (B47542) red, fetal bovine serum (FBS), and riboflavin, can be fluorescent.[5][12][13]
-
Mounting Media : Certain mounting media can introduce background fluorescence.
-
Consumables : Plastic culture vessels can be a source of autofluorescence; glass-bottomed plates are often preferred for imaging.[5][12]
-
Q3: How can I determine if autofluorescence is a problem in my experiment?
A3: The most straightforward method is to prepare an unstained control sample.[10] This control should undergo all the same processing steps as your experimental samples—including fixation, permeabilization, and any other treatments—but without the addition of this compound or any other fluorescent labels.[7] Image this unstained control using the exact same instrument settings (e.g., laser power, exposure time, filter sets) as your stained samples. The signal you detect in this control represents the level of autofluorescence in your experiment.[5]
Q4: My unstained control shows high fluorescence. What are the first steps I should take?
A4: If your unstained control has high background, start by addressing the most common sources:
-
Review Your Fixation Protocol : Aldehyde-induced fluorescence is a major contributor. Consider reducing fixation time to the minimum required.[7][9] If your experiment allows, switch from glutaraldehyde to paraformaldehyde or formaldehyde, which cause less autofluorescence.[7] Alternatively, consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol.[10][12]
-
Optimize Your Culture/Staining Media : For live-cell imaging, use a phenol red-free medium.[12][13] Reduce the concentration of Fetal Bovine Serum (FBS) if possible, or switch to a medium with lower autofluorescence, like FluoroBrite.[13] For fixed cells, consider performing the final incubation and imaging steps in a simple buffer like PBS to remove fluorescent media components.[13]
-
Remove Red Blood Cells : If working with tissue samples, perfuse the tissue with PBS prior to fixation to remove red blood cells, a major source of heme-related autofluorescence.[9][12]
-
Select a Different Fluorophore : Since autofluorescence is often most intense in the blue and green spectral regions, the most effective solution can be to switch to a fluorophore that emits in the red or far-red part of the spectrum (above 600 nm).[9][10][12]
Q5: Can specific chemical treatments reduce autofluorescence?
A5: Yes, several chemical treatments can be applied to quench or reduce autofluorescence:
-
Sodium Borohydride (B1222165) (NaBH₄) : This reducing agent is effective at minimizing aldehyde-induced autofluorescence by reducing Schiff bases to non-fluorescent compounds.[1][9] However, its effects can be variable.[9]
-
Sudan Black B : This lipophilic dye is very effective at quenching autofluorescence from lipofuscin, a pigment that accumulates in aged tissues like the brain.[9][14] A major drawback is that Sudan Black B itself can introduce a red/far-red background signal.[14]
-
Commercial Quenching Reagents : Several companies offer kits designed to reduce autofluorescence from various sources. Examples include Vector® TrueVIEW®, which targets non-lipofuscin sources like collagen, elastin, and red blood cells[6][15], and Biotium's TrueBlack®, designed as an improvement on Sudan Black B for quenching lipofuscin.[14]
-
Trypan Blue : This dye has been used to reduce cellular autofluorescence, particularly for flow cytometry applications with FITC-labeled cells.[16]
Q6: Is it possible to destroy autofluorescence with light?
A6: Yes, a technique called photobleaching can be used. This involves exposing the sample to high-intensity light before applying your fluorescent probes.[17][18] The intense light permanently destroys the endogenous fluorophores, reducing their ability to emit light. This method has been shown to be effective for various tissues, including the brain and lung.[18][19] Both chemical-based (using hydrogen peroxide and light) and non-chemical photobleaching protocols have been developed.[20][21]
Q7: Are there computational methods to correct for autofluorescence?
A7: Yes. If you have a spectral imaging system (like a spectral confocal microscope or spectral flow cytometer), you can use a technique called spectral unmixing .[22][23] This method treats the autofluorescence as a distinct fluorescent signal with its own unique emission spectrum.[22] By imaging an unstained control sample to determine the "spectral fingerprint" of the autofluorescence, specialized algorithms can then computationally subtract this unwanted signal from your fully stained sample images, isolating the true signal from your this compound probe.[24][25]
Troubleshooting Guide
Autofluorescence can be a complex issue with multiple contributing factors. Use the following logical workflow to diagnose and mitigate the problem in your experiments involving this compound.
Caption: Troubleshooting workflow for autofluorescence.
Data Summary: Autofluorescence Reduction Techniques
The following table summarizes common methods used to reduce or eliminate autofluorescence, their primary targets, and key considerations.
| Method | Primary Target | Advantages | Disadvantages & Considerations |
| Change of Fixative | Aldehyde-induced fluorescence | Can completely avoid the issue if switching to non-aldehyde fixatives (e.g., methanol).[10] | May not be suitable for all antibodies/antigens; organic solvents can alter tissue morphology. |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced fluorescence (Schiff bases) | Simple, inexpensive chemical treatment.[11] | Efficacy can be variable; must be prepared fresh; produces hydrogen gas.[9][17] |
| Sudan Black B | Lipofuscin | Very effective at quenching lipofuscin autofluorescence.[8][14] | Can introduce its own background fluorescence in the red and far-red channels.[14] |
| Commercial Quenchers (e.g., TrueVIEW®, TrueBlack®) | Varies by product (e.g., lipofuscin, collagen, elastin, RBCs) | Optimized formulations, often more effective and reliable than "home-brew" methods.[14][26] | Can be costly compared to basic chemical reagents. |
| Photobleaching | Endogenous fluorophores (e.g., flavins, lipofuscin) | Cost-effective and does not require harsh chemical treatments.[18] Can be highly effective.[20] | Can be time-consuming (minutes to hours); may potentially damage some epitopes.[17] |
| Spectral Unmixing | All sources of autofluorescence | Can computationally remove autofluorescence post-acquisition; highly effective.[22][23] | Requires specialized equipment (spectral microscope/cytometer) and software. |
| Switch to Red/Far-Red Dyes | N/A (Avoidance Strategy) | Often the most effective solution as endogenous autofluorescence is much lower at longer wavelengths.[9][25] | Requires purchasing different secondary antibodies/probes. |
Experimental Protocols
Protocol 1: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride (NaBH₄)
This protocol is intended for use on cells or tissue sections after fixation with formaldehyde or glutaraldehyde.
-
Fixation and Washing : Complete your standard aldehyde-based fixation protocol. Afterwards, wash the samples thoroughly 2-3 times with Phosphate-Buffered Saline (PBS) to remove residual fixative.
-
Prepare NaBH₄ Solution : Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. For example, dissolve 1 mg of NaBH₄ in 1 mL of PBS.
-
Caution : NaBH₄ reacts with water to produce hydrogen gas. Prepare the solution immediately before use in a well-ventilated area.[17]
-
-
Quenching Incubation : Immerse your samples in the NaBH₄ solution. Incubate for 10-15 minutes at room temperature. For thicker tissue sections, this incubation can be repeated 2-3 times with a fresh solution each time.[11]
-
Final Washes : Wash the samples extensively with PBS (3-4 times, 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with Staining : You can now proceed with your standard immunofluorescence protocol (blocking, antibody incubations, etc.).
Protocol 2: Pre-Staining Photobleaching of Autofluorescence
This technique uses high-intensity light to destroy endogenous fluorophores before labeling.
-
Sample Preparation : Prepare your sample through fixation and permeabilization as required by your primary protocol. Mount the tissue section on a slide or have cells cultured on a glass-bottom dish.
-
Exposure to Light : Before incubating with any fluorescent probes or antibodies, place the sample on the microscope stage.
-
Bleaching : Expose the sample to a high-intensity, broad-spectrum light source (e.g., from a mercury or xenon arc lamp, or a high-power LED).[17][18] The duration can range from several minutes to over an hour, depending on the sample type and the intensity of the autofluorescence.[17][27] You can monitor the reduction in background fluorescence periodically.
-
Proceed with Staining : Once the autofluorescence has been sufficiently reduced, remove the sample from the microscope and proceed with your standard staining protocol.
Protocol 3: Using a Commercial Quenching Reagent (Example: Vector® TrueVIEW®)
This protocol is a general guideline based on the product type; always follow the specific manufacturer's instructions. TrueVIEW® is designed to be used after immunofluorescence staining is complete.[15]
-
Complete Staining : Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and all associated washes.
-
Prepare Quenching Solution : Follow the manufacturer's instructions to prepare the working quenching solution by mixing the provided reagents.
-
Apply Quencher : Cover the tissue section completely with the TrueVIEW® quenching solution.
-
Incubate : Incubate for approximately 2-5 minutes at room temperature.[15][26]
-
Wash : Briefly rinse with PBS or buffer as directed by the manufacturer.
-
Mount : Immediately mount the coverslip using an appropriate mounting medium. The Vector® kit often includes a compatible VECTASHIELD® mounting medium.
Visualizations
The following diagrams illustrate key workflows and concepts related to managing autofluorescence.
Caption: Immunofluorescence workflow with quenching steps.
Caption: Principle of spectral unmixing.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound fluorescence, BioReagent, 95 HPLC 51649-83-3 [sigmaaldrich.com]
- 5. jacksonimmuno.com [jacksonimmuno.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. Autofluorescence Quenching | Visikol [visikol.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. southernbiotech.com [southernbiotech.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. biotium.com [biotium.com]
- 15. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. (PDF) Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. (2015) | B Santhosh Kumar | 11 Citations [scispace.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 23. bio-rad.com [bio-rad.com]
- 24. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.revvity.com [resources.revvity.com]
- 26. vectorlabs.com [vectorlabs.com]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 6-Aminofluorescein vs. FITC for Antibody Labeling
For researchers, scientists, and drug development professionals, the choice of fluorescent label for antibody conjugation is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, data-driven comparison of two fluorescein-based labeling reagents: the traditional workhorse, Fluorescein (B123965) Isothiocyanate (FITC), and 6-Aminofluorescein. This comparison delves into the key performance metrics of each molecule, including their chemical properties, conjugation efficiency, and the photophysical characteristics of the resulting antibody conjugates. Detailed experimental protocols are provided to offer practical insights into the application of each labeling strategy.
At a Glance: Key Differences
The fundamental difference between this compound and FITC lies in their reactive groups, which dictates entirely different conjugation chemistries. FITC possesses an isothiocyanate group that reacts directly with primary amines on the antibody, whereas this compound has a primary amine, requiring activation of the antibody's carboxyl groups for conjugation.
| Feature | This compound | Fluorescein Isothiocyanate (FITC) |
| Reactive Group | Primary Amine (-NH₂) | Isothiocyanate (-NCS) |
| Target on Antibody | Carboxyl groups (e.g., on aspartic acid, glutamic acid residues) | Primary amines (e.g., on lysine (B10760008) residues and the N-terminus) |
| Conjugation Chemistry | Requires activation of antibody's carboxyl groups (e.g., with EDC/NHS) to form a stable amide bond . | Directly reacts with primary amines to form a thiourea (B124793) bond .[1] |
| Bond Stability | The amide bond formed is generally more stable than the thiourea bond.[1] | The thiourea bond is reasonably stable but can be less stable than an amide bond under certain conditions.[1] |
| Solubility & Aggregation | The properties are inherent to the fluorescein molecule. | Can sometimes lead to solubility issues and aggregation, especially at higher labeling ratios.[1] |
| pH of Reaction | Two-step pH process: Activation at pH 4.5-6.0, Conjugation at pH 7.2-8.5. | Alkaline pH required (typically pH 8.5-9.2).[2] |
Chemical Conjugation Pathways
The differing reactive groups of this compound and FITC necessitate distinct chemical approaches for antibody labeling.
Performance Metrics: A Quantitative Comparison
Direct, side-by-side studies providing quantitative comparisons for labeling efficiency are limited. However, the following table summarizes available data and established knowledge. The efficiency of antibody labeling is often expressed as the dye-to-protein (D/P) or fluorophore-to-protein (F/P) ratio.
| Performance Metric | This compound (via EDC/NHS) | Fluorescein Isothiocyanate (FITC) |
| Typical Dye:Protein Molar Ratio (in reaction) | Highly variable, depends on EDC/NHS concentration and protein. | 5:1 to 20:1.[3] |
| Optimal F/P Ratio (final conjugate) | Generally targeted between 2 and 8. | Typically 3-8 for IgG antibodies.[4] |
| Labeling Efficiency | Can be high, but susceptible to hydrolysis of the activated ester. Requires careful control of pH and removal of interfering substances. | Generally efficient and straightforward, but can be non-specific if multiple lysine residues are accessible. |
| Photostability | Similar to FITC, as the core fluorophore is the same. Susceptible to photobleaching. | Known to have relatively high rates of photobleaching compared to modern dyes.[4][5] |
| pH Sensitivity of Fluorescence | Fluorescence intensity is pH-dependent, decreasing in acidic environments.[6] | Fluorescence intensity is pH-dependent, decreasing significantly in acidic environments.[6] |
| Conjugate Stability | Forms a highly stable amide bond. | Forms a thiourea bond, which is generally considered less stable than an amide bond.[1] |
Experimental Protocols
Detailed methodologies for the conjugation of this compound and FITC to a typical IgG antibody are provided below.
Protocol 1: this compound Labeling via EDC/NHS Chemistry
This two-step protocol involves the activation of the antibody's carboxyl groups followed by reaction with the amine-containing dye.
Materials:
-
Purified antibody (1-5 mg/mL) in MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
This compound.
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Hydroxylamine-HCl (Quenching agent).
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation: Dialyze the purified antibody against 0.1 M MES buffer, pH 6.0, to remove any amine-containing buffers (like Tris).
-
Activation of Antibody:
-
Prepare fresh solutions of 10 mg/mL EDC and 10 mg/mL NHS in cold MES buffer.
-
Add EDC and NHS to the antibody solution. A common starting point is a 50-fold molar excess of EDC and a 20-fold molar excess of NHS relative to the antibody.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Immediately add the dissolved this compound to the activated antibody solution. A 10- to 20-fold molar excess of the dye over the antibody is a typical starting point.
-
Adjust the reaction pH to 7.2-8.5 by adding a buffer like sodium bicarbonate or PBS.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Quenching: Add hydroxylamine (B1172632) to a final concentration of 10 mM to quench the reaction by hydrolyzing unreacted NHS esters.
-
Purification: Separate the labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the protein concentration and the degree of labeling (D/P ratio) by measuring the absorbance at 280 nm and 494 nm.
Protocol 2: FITC Labeling
This is a single-step protocol targeting primary amines on the antibody.
Materials:
-
Purified antibody (2-10 mg/mL) in 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.[1]
-
Fluorescein isothiocyanate (FITC), Isomer I.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation: Dialyze the antibody against the carbonate-bicarbonate buffer (pH 9.0). After dialysis, adjust the antibody concentration to 2-10 mg/mL.[1] Buffers containing primary amines (e.g., Tris) must be avoided.[4]
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1-5 mg/mL.[1][3]
-
Conjugation:
-
Purification: Remove unreacted FITC by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.[1]
-
Characterization: Determine the protein concentration and the degree of labeling (D/P ratio) by measuring the absorbance at 280 nm and 494 nm.
Determination of Dye-to-Protein (D/P) Ratio
The efficiency of the labeling reaction is quantified by calculating the average number of dye molecules conjugated to each antibody molecule.[7]
Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 494 nm (A₄₉₄).
-
Calculate the protein concentration:
-
Protein Conc. (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (for FITC, CF ≈ 0.30).[8]
-
ε_protein is the molar extinction coefficient of the antibody (for IgG, ≈ 210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the D/P ratio:
-
D/P Ratio = A₄₉₄ / (ε_dye × Protein Conc. (M))
-
Where:
-
ε_dye is the molar extinction coefficient of the dye at 494 nm (for fluorescein, ≈ 68,000 M⁻¹cm⁻¹).[8]
-
-
Experimental Workflow
The overall process for antibody labeling, regardless of the chemistry, follows a similar logical progression from preparation to final characterization.
Conclusion and Recommendations
The selection between this compound and FITC depends heavily on the specific requirements of the experiment and the nature of the antibody.
FITC remains a popular choice due to its straightforward, single-step conjugation protocol that targets abundant lysine residues. It is a cost-effective and well-established method suitable for many standard applications like flow cytometry and immunofluorescence microscopy. However, researchers must be aware of its limitations, including the formation of a less stable thiourea bond and the fluorophore's known sensitivity to photobleaching and pH.[5][6]
This compound , on the other hand, offers the significant advantage of forming a highly stable amide bond through a more complex, two-step EDC/NHS chemistry. This increased stability can be crucial for long-term studies or applications where the conjugate may be subjected to harsher conditions. The requirement to target carboxyl groups also offers an alternative when primary amines on the antibody are located in the antigen-binding site or are otherwise not ideal targets. While the protocol is more involved, the potential for a more stable and reliable conjugate makes this compound an attractive option for researchers seeking to optimize their antibody labeling strategies for demanding applications.
For critical experiments, it is recommended to empirically test and compare the performance of both labels to determine the optimal choice for a specific antibody and application.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of iFluor® 488-and FITC-Conjugated Antibodies for Use in Cell Labeling | AAT Bioquest [aatbio.com]
- 6. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
A Head-to-Head Comparison: 6-Aminofluorescein versus Alexa Fluor 488 for Protein Conjugation Stability
For researchers, scientists, and drug development professionals, the choice of a fluorescent label for protein conjugation is a critical decision that directly impacts the reliability and reproducibility of experimental results. This guide provides an in-depth, objective comparison of two common green fluorescent dyes, 6-Aminofluorescein and Alexa Fluor 488, with a focus on the stability of their protein conjugates.
Introduction
This compound is a derivative of fluorescein (B123965), a long-established and widely used fluorophore. It provides a primary amine group that can be used for conjugation to proteins, often via carbodiimide (B86325) chemistry. Alexa Fluor 488 is a sulfonated rhodamine derivative, a member of the Alexa Fluor family of dyes renowned for their superior photophysical properties. It is typically conjugated to proteins through an amine-reactive N-hydroxysuccinimide (NHS) ester. While both dyes emit in the green part of the spectrum, their performance, particularly in terms of stability, differs significantly.
Quantitative Performance Comparison
The following tables summarize the key photophysical and stability properties of this compound and Alexa Fluor 488.
Table 1: Photophysical Properties
| Property | This compound | Alexa Fluor 488 | Advantage |
| Excitation Maximum (nm) | ~490[1] | ~495-496[2] | Comparable |
| Emission Maximum (nm) | ~515-520[1] | ~519[2] | Comparable |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 (as fluorescein)[3] | ~71,000[2][4] | Comparable |
| Fluorescence Quantum Yield | ~0.92 (as fluorescein, pH dependent)[4][5] | 0.92[2][4][6] | Alexa Fluor 488 (due to pH insensitivity) |
Table 2: Stability of Protein Conjugates
| Property | This compound Conjugate | Alexa Fluor 488 Conjugate | Advantage |
| Photostability | Low to Moderate | Very High[3] | Alexa Fluor 488 |
| pH Sensitivity | High (pKa ~6.4)[7][8] | Low (stable from pH 4-10)[3] | Alexa Fluor 488 |
| Conjugate Bond Stability | Amide bond (stable) | Amide bond (stable) | Comparable |
Key Differences and Their Implications
Photostability: Alexa Fluor 488 is significantly more photostable than fluorescein derivatives like this compound.[3] This means that under continuous illumination, as is common in fluorescence microscopy, Alexa Fluor 488 will maintain its fluorescent signal for a longer duration. The lower photostability of this compound can lead to rapid signal decay, limiting its utility in applications requiring long or repeated exposures.
pH Sensitivity: The fluorescence of this compound is highly dependent on the pH of its environment, with a pKa of approximately 6.4.[7][8] Its fluorescence is significantly reduced in acidic environments. This can be a major drawback in cellular imaging, where the pH of different organelles can vary. In contrast, the fluorescence of Alexa Fluor 488 is stable across a broad pH range of 4 to 10, ensuring a more reliable and quantifiable signal regardless of the local environment.[3]
Conjugation Chemistry: A key practical difference lies in the common methods of conjugation. Alexa Fluor 488 is most often supplied as an NHS ester, which reacts directly with primary amines on the protein in a straightforward, one-step reaction. This compound, having a primary amine itself, is typically conjugated to carboxyl groups on a protein using a two-step reaction involving a carbodiimide, such as EDC, and N-hydroxysulfosuccinimide (sulfo-NHS). This difference in conjugation strategy can influence the experimental workflow.
Experimental Protocols
Detailed methodologies for protein conjugation and stability assessment are provided below.
Protocol 1: Protein Conjugation with this compound via EDC/Sulfo-NHS Chemistry
This protocol describes the conjugation of this compound to a protein with available carboxyl groups (e.g., on aspartic and glutamic acid residues).
Materials:
-
Protein of interest (in a carboxylate- and amine-free buffer, e.g., MES buffer, pH 6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 2-Mercaptoethanol (B42355) or hydroxylamine)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC to a final concentration of 2 mM.
-
Immediately add sulfo-NHS to a final concentration of 5 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes at room temperature to inactivate excess EDC.
-
Buffer Exchange (Optional): To remove excess activation reagents and quenching solution, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer.
-
Conjugation Reaction:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) and add it to the activated protein solution. A 10 to 20-fold molar excess of the dye over the protein is a common starting point.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from unreacted dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Protein Conjugation with Alexa Fluor 488 NHS Ester
This protocol describes the conjugation of Alexa Fluor 488 NHS ester to primary amines (e.g., on lysine (B10760008) residues) on a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
Alexa Fluor 488 NHS Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in Conjugation Buffer to a concentration of 2-10 mg/mL. The buffer must be free of primary amines like Tris.
-
Dye Preparation: Immediately before use, dissolve the Alexa Fluor 488 NHS ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Slowly add the dissolved Alexa Fluor 488 NHS ester to the protein solution while gently stirring. A 10:1 to 20:1 molar ratio of dye to protein is a typical starting point.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from the unreacted dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 3: Measurement of Photostability
This protocol outlines a method for comparing the photostability of the two protein-dye conjugates.
Materials:
-
Purified protein-dye conjugates (this compound-protein and Alexa Fluor 488-protein)
-
Fluorescence microscope with a 488 nm laser and a sensitive detector
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation: Prepare microscope slides with each of the protein-dye conjugates at the same concentration.
-
Image Acquisition:
-
Focus on a region of the sample.
-
Using the 488 nm laser at a constant power, acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence signal is significantly reduced.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest (ROI) for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity versus time for both conjugates. A slower decay rate indicates higher photostability.
-
Protocol 4: Measurement of pH Stability
This protocol describes how to assess the pH sensitivity of the fluorescence of the protein-dye conjugates.
Materials:
-
Purified protein-dye conjugates
-
A series of buffers with pH values ranging from 4 to 10
-
Fluorometer or fluorescence plate reader
Procedure:
-
Sample Preparation: Dilute each protein-dye conjugate to the same final concentration in each of the different pH buffers.
-
Fluorescence Measurement:
-
Excite the samples at ~490 nm and measure the emission intensity at the peak emission wavelength (~520 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity of each conjugate as a function of pH. A flatter curve indicates greater pH stability.
-
Visualizations
Caption: Comparative workflows for protein conjugation.
Caption: Logic flow for stability comparison experiments.
Conclusion
For applications requiring high sensitivity, quantitative accuracy, and the ability to image over extended periods, Alexa Fluor 488 is the superior choice for protein conjugation. Its exceptional photostability and insensitivity to pH provide a robust and reliable fluorescent signal. While this compound is a viable and more economical option for some applications, researchers must be aware of its limitations, particularly its susceptibility to photobleaching and pH-dependent fluorescence, which can impact the stability and reproducibility of experimental data. The choice between these two dyes will ultimately depend on the specific requirements of the experiment and the instrumentation available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 7. Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
Navigating the Green Spectrum: A Guide to 6-Aminofluorescein Alternatives for Live-Cell Imaging
For researchers, scientists, and drug development professionals seeking robust and versatile tools for live-cell imaging, the choice of fluorescent probe is paramount. While 6-Aminofluorescein, a derivative of the classic fluorescein, has been a workhorse in the field, its limitations in photostability and pH sensitivity have driven the development of a new generation of green-emitting fluorophores. This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research needs.
This guide explores three primary categories of alternatives to this compound: advanced small-molecule dyes, genetically encoded fluorescent proteins, and self-labeling enzyme tag systems. Each offers a unique set of advantages and disadvantages in terms of brightness, photostability, cell permeability, and targeting specificity.
At a Glance: Quantitative Comparison of Green Fluorescent Probes
The following table summarizes the key photophysical properties of selected green-emitting fluorescent probes. It is important to note that these values can be influenced by the local environment and the specific experimental conditions.
| Fluorescent Probe Category | Specific Probe/System | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability | Cytotoxicity |
| Small-Molecule Dyes | Fluorescein | ~494 | ~518 | ~0.93[1] | Low[1] | Generally low |
| Rhodamine Green | ~502 | ~527 | High | Higher than Fluorescein[2] | Generally low | |
| Alexa Fluor 488 | ~495 | ~519 | ~0.92 | High[1] | Low | |
| Cyanine (B1664457) Dyes (e.g., Cy2) | ~490 | ~506 | Variable | Moderate to High | Variable | |
| Fluorescent Proteins | EGFP | ~488 | ~507 | ~0.60 | Moderate[3] | Low |
| mNeonGreen | ~506 | ~517 | ~0.80 | High[4] | Low | |
| mStayGold | ~516 | ~527 | ~0.75 | Very High[5] | Low | |
| Self-Labeling Tags | HaloTag + TMR Ligand | ~555 | ~580 | ~0.41 (TMR) | High | Low[6] |
| SNAP-tag + BG-505 | ~503 | ~513 | High | High | Low |
In-Depth Analysis of Alternatives
Advanced Small-Molecule Dyes: Brighter and More Stable Counterparts
Derivatives of rhodamine and cyanine offer significant improvements over fluorescein-based dyes.
-
Rhodamine Dyes (e.g., Rhodamine Green, TMR): These dyes exhibit greater photostability and are less sensitive to pH changes compared to fluorescein.[7] Tetramethylrhodamine (TMR) is a popular choice for conjugation and is often used with self-labeling tags.
-
Alexa Fluor Dyes (e.g., Alexa Fluor 488): This family of sulfonated rhodamine derivatives is renowned for its exceptional brightness and photostability, making it a gold standard for imaging applications.[1]
-
Cyanine Dyes (e.g., Cy2): While historically important, some cyanine dyes can have lower quantum yields. However, newer derivatives are continuously being developed with improved properties.
Fluorescent Proteins (FPs): Genetically Encoded Specificity
Genetically encoded fluorescent proteins, like Green Fluorescent Protein (GFP) and its variants, offer the unparalleled advantage of being expressed within the cell, fused to a protein of interest. This eliminates the need for external dye delivery and ensures highly specific labeling.
-
Enhanced Green Fluorescent Protein (EGFP): A widely used variant of GFP with improved brightness and folding characteristics. However, its photostability can be a limiting factor in long-term imaging experiments.[3]
-
mNeonGreen: A newer monomeric green fluorescent protein that is significantly brighter and more photostable than EGFP.[4][8]
-
mStayGold: A recently developed fluorescent protein with exceptional photostability, making it ideal for demanding applications like super-resolution microscopy and long-term tracking.[5][9]
Self-Labeling Enzyme Tags: The Best of Both Worlds
Self-labeling tag systems, such as HaloTag and SNAP-tag, combine the genetic targeting of fluorescent proteins with the superior photophysics of synthetic dyes. A protein of interest is genetically fused to the tag, which then specifically and covalently reacts with a cell-permeable fluorescent ligand.
-
HaloTag: This system utilizes a modified bacterial haloalkane dehalogenase that forms a covalent bond with chloroalkane-functionalized ligands. A variety of green-emitting ligands are available. The labeling procedure is straightforward and shows minimal toxicity.[6][10]
-
SNAP-tag: Based on a modified O⁶-alkylguanine-DNA alkyltransferase, the SNAP-tag reacts with O⁶-benzylguanine (BG) derivatives. A wide range of fluorescent BG-substrates allows for versatile labeling strategies.
Visualizing Cellular Processes: A Glimpse into GPCR Signaling
Fluorescent probes are instrumental in dissecting complex signaling pathways. G-protein coupled receptors (GPCRs) represent a major class of cell surface receptors that are crucial for cellular communication and are significant drug targets. The activation of a GPCR by a ligand initiates a cascade of intracellular events that can be visualized using fluorescently tagged proteins.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Experimental Corner: Protocols and Workflows
Successful live-cell imaging hinges on meticulous experimental design and execution. The following sections provide detailed protocols for using some of the discussed alternatives and a general workflow for a typical imaging experiment.
General Live-Cell Imaging Workflow
A typical live-cell imaging experiment follows a series of well-defined steps to ensure cell health and high-quality data acquisition.
Caption: A generalized workflow for a live-cell fluorescence microscopy experiment.[11]
Experimental Protocol 1: Live-Cell Imaging with HaloTag® and TMR Ligand
This protocol describes the labeling of live mammalian cells expressing a HaloTag® fusion protein with the cell-permeant TMR ligand.
Materials:
-
Mammalian cells expressing the HaloTag®-fusion protein of interest plated on a glass-bottom imaging dish.
-
Complete cell culture medium.
-
HaloTag® TMR Ligand (e.g., Promega, Cat. No. G8251).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Live-cell imaging microscope with appropriate environmental control and filter sets for TMR (Excitation/Emission: ~555/580 nm).
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 50-80%) on a glass-bottom imaging dish.
-
Ligand Preparation: Prepare a 5 µM working solution of HaloTag® TMR Ligand in pre-warmed complete cell culture medium.
-
Cell Labeling:
-
Aspirate the existing medium from the cells.
-
Add the TMR Ligand-containing medium to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[10]
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells twice with pre-warmed PBS to remove unbound ligand.[10]
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Equilibration: Incubate the cells for an additional 30 minutes at 37°C to allow for the diffusion of any remaining unbound ligand out of the cells.[8]
-
Imaging: Mount the imaging dish on the microscope stage. Ensure the environmental chamber is set to 37°C and 5% CO₂. Proceed with image acquisition using the appropriate TMR filter set.
Experimental Protocol 2: Live-Cell Imaging with SNAP-tag® and Silicon Rhodamine (SiR) Ligand
This protocol outlines the labeling of live cells expressing a SNAP-tag® fusion protein with the far-red, fluorogenic SNAP-Cell® 647-SiR substrate.
Materials:
-
Mammalian cells expressing the SNAP-tag®-fusion protein of interest plated on a glass-bottom imaging dish.
-
Complete cell culture medium.
-
SNAP-Cell® 647-SiR (e.g., NEB, Cat. No. S9102S).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Live-cell imaging microscope with appropriate environmental control and filter sets for SiR (Excitation/Emission: ~652/672 nm).
Procedure:
-
Cell Culture: Grow cells to the desired confluency on a glass-bottom imaging dish.
-
Substrate Preparation: Prepare a 1 mM stock solution of SNAP-Cell® 647-SiR in DMSO. Further dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-5 µM.
-
Cell Labeling:
-
Aspirate the existing medium from the cells.
-
Add the SiR-containing medium to the cells.
-
Incubate for 30 minutes at 37°C in a CO₂ incubator.[2]
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed complete culture medium.[10]
-
-
Recovery: Add fresh, pre-warmed complete culture medium and incubate for 30 minutes at 37°C to ensure removal of any unbound substrate.[2]
-
Imaging: Place the dish on the microscope stage within an environmental chamber (37°C, 5% CO₂). Acquire images using a Cy5 filter set or similar far-red optics.
Experimental Protocol 3: Live-Cell Imaging with Enhanced Green Fluorescent Protein (EGFP)
This protocol provides a general guideline for imaging mammalian cells transiently transfected to express an EGFP-fusion protein.
Materials:
-
Mammalian cells plated on a glass-bottom imaging dish.
-
Plasmid DNA encoding the EGFP-fusion protein of interest.
-
Transfection reagent (e.g., Lipofectamine®).
-
Complete cell culture medium.
-
Live-cell imaging microscope with environmental control and a standard GFP/FITC filter set (Excitation/Emission: ~488/509 nm).
Procedure:
-
Transfection:
-
One day prior to imaging, transfect the cells with the EGFP-fusion plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Allow the cells to express the protein for 18-24 hours.
-
-
Preparation for Imaging:
-
Gently replace the culture medium with fresh, pre-warmed, phenol (B47542) red-free imaging medium to reduce background fluorescence.
-
-
Imaging:
-
Transfer the imaging dish to the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).
-
Locate cells expressing EGFP using low-intensity illumination to minimize phototoxicity.
-
Acquire images using the GFP/FITC filter set. For time-lapse imaging, use the lowest possible excitation light intensity and the shortest possible exposure time that provides an adequate signal-to-noise ratio to minimize photobleaching and phototoxicity.[1]
-
Conclusion: Selecting the Right Tool for the Job
The ideal alternative to this compound depends on the specific requirements of the experiment. For applications demanding the highest photostability and brightness, self-labeling tags like HaloTag and SNAP-tag coupled with bright, photostable synthetic dyes are excellent choices. For ease of use and guaranteed target specificity without the need for external ligands, genetically encoded fluorescent proteins such as mNeonGreen and mStayGold offer superior performance over older variants like EGFP. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to advance their live-cell imaging studies and unlock new insights into the dynamic processes of life.
References
- 1. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Photobleaching recovery and anisotropy decay of green fluorescent protein GFP-S65T in solution and cells: cytoplasmic viscosity probed by green fluorescent protein translational and rotational diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 6. promega.es [promega.es]
- 7. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 生細胞イメージングへの5ステップ | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of the Quantum Yield of 6-Aminofluorescein and Fluorescein
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the choice of fluorophore is a critical determinant of experimental success. Fluorescein (B123965) and its derivatives are mainstays in biological imaging and assays due to their high absorptivity and excellent fluorescence. This guide provides a detailed comparison of the quantum yield of fluorescein and 6-aminofluorescein, supported by experimental data and methodologies for its determination.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter fluorescent signal. The quantum yield of fluorescein is well-documented and serves as a common standard in fluorescence spectroscopy. In contrast, the quantum yield of this compound, like other aminofluoresceins, is highly sensitive to the solvent environment.
Below is a summary of the reported quantum yields for fluorescein and the expected behavior of aminofluoresceins in different solvents.
| Fluorophore | Solvent/Condition | Quantum Yield (Φ) |
| Fluorescein | 0.1 M NaOH | 0.92[1][2] |
| 0.01 M NaOH | 0.92[2] | |
| Ethanol | 0.79 | |
| Aminofluoresceins | Water | Very low (e.g., 0.006-0.008 for 4'- and 5'-aminofluorescein) |
| Aprotic Solvents (e.g., DMSO) | High (e.g., 0.61-0.67 for 4'- and 5'-aminofluorescein) |
The significant difference in quantum yield for aminofluoresceins between aqueous and aprotic solvents is a key consideration for experimental design. In aqueous buffers, the amino group can lead to fluorescence quenching, resulting in a much lower quantum yield compared to fluorescein.
Experimental Protocol for Relative Quantum Yield Measurement
The relative method is the most common approach for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence intensity of the test sample to a standard with a known quantum yield. Fluorescein in 0.1 M NaOH (Φ = 0.92) is a frequently used standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Test compound (this compound)
-
Standard compound (Fluorescein)
-
Appropriate solvent (e.g., 0.1 M NaOH, Phosphate-Buffered Saline (PBS), or Dimethyl Sulfoxide (DMSO))
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both this compound and fluorescein in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard samples. The concentrations should be adjusted to have absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.[1]
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution.
-
Determine the absorbance at the chosen excitation wavelength (e.g., 490 nm).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 490 nm).
-
Record the fluorescence emission spectrum for each dilution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
For both the standard and the test sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the gradient (slope) of the resulting linear plots.
-
Calculation:
The quantum yield of the test sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots for the test sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and standard. If the same solvent is used, this term is equal to 1.
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the relative fluorescence quantum yield.
References
A Head-to-Head Battle of Photons: Comparing the Photostability of 6-Aminofluorescein and Cy5
For researchers, scientists, and drug development professionals navigating the vibrant world of fluorescence, the selection of a robust fluorescent probe is paramount to generating reliable and reproducible data. Among the plethora of available dyes, 6-Aminofluorescein, a derivative of the classic fluorescein (B123965), and Cy5, a member of the cyanine (B1664457) family, are workhorses in various applications. This guide provides an objective, data-driven comparison of their photostability, a critical performance metric for any fluorescence-based assay.
When it comes to longevity under illumination, cyanine dyes such as Cy5 generally exhibit superior performance compared to fluorescein and its derivatives.[1] This heightened photostability allows for longer exposure times and more rigorous imaging conditions without significant signal degradation.
Quantitative Photostability Comparison
The photostability of a fluorophore can be quantified by its photobleaching quantum yield (Φb), which represents the probability of a molecule being photochemically destroyed per absorbed photon. A lower photobleaching quantum yield indicates higher photostability.
| Property | Fluorescein (representing this compound) | Cy5 |
| Fluorescence Quantum Yield (Φf) | ~0.93[2] | ~0.20[2] |
| Photobleaching Quantum Yield (Φb) | ~3-5 x 10⁻⁵[2] | ~5 x 10⁻⁶[2] |
| Relative Photostability | Low[2] | High[2] |
Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents.[2]
Unraveling the Mechanisms of Photobleaching
The irreversible loss of fluorescence, known as photobleaching, is a complex process influenced by several factors. A key event in the photobleaching of many organic fluorophores is the transition of the excited molecule to a long-lived triplet state. From this triplet state, the fluorophore can react with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically damage the dye and render it non-fluorescent.
The inherent structural differences between the xanthene core of fluorescein and the polymethine chain of cyanine dyes contribute to their differing photostabilities. While both are susceptible to photooxidation, the specific pathways and efficiencies of these degradation processes vary.
Experimental Protocols for Assessing Photostability
To empirically determine and compare the photostability of fluorescent dyes, a standardized experimental protocol is essential. The following outlines a common methodology using fluorescence microscopy to measure the photobleaching rate.
Protocol: Measuring Photobleaching Rates
1. Sample Preparation:
-
Prepare solutions of this compound and Cy5 at identical concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
To minimize dye aggregation and ensure a monolayer for imaging, the dye solutions can be sandwiched between a microscope slide and a coverslip.
2. Microscope Setup:
-
Use a fluorescence microscope equipped with a stable light source (e.g., a laser or an LED) and appropriate filter sets for each dye.
-
It is critical to use the same excitation power and illumination conditions for both dyes to ensure a fair comparison.
3. Image Acquisition:
-
Acquire an initial image (time = 0) of the fluorescent sample.
-
Continuously illuminate the sample with the excitation light.
-
Capture a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
4. Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Correct for background fluorescence by subtracting the intensity of a region without any dye.
-
Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time to obtain the photobleaching curve.
-
From this curve, the photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, can be determined.
Visualizing the Process and Influencing Factors
To better understand the experimental process and the interplay of factors affecting photostability, the following diagrams are provided.
References
A Researcher's Guide to Validating 6-Aminofluorescein Labeling Efficiency Using High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the precise fluorescent labeling of biomolecules is a critical step for a multitude of applications, from immunoassays to cellular imaging. 6-Aminofluorescein is a commonly used fluorescent marker, and ensuring its efficient conjugation to the target molecule is paramount for the reliability of experimental data. High-Performance Liquid Chromatography (HPLC) stands out as a robust analytical technique for validating this labeling efficiency. This guide provides a comprehensive comparison of this compound with alternative dyes and details an experimental protocol for validation using HPLC.
Comparison of Common Fluorescent Dyes
The selection of a fluorescent dye is a critical decision in experimental design. This compound, a derivative of fluorescein (B123965), offers bright green fluorescence. However, its performance should be weighed against other available dyes. The following table provides a comparison of key characteristics of this compound and other popular fluorescent labels.
| Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Key Features & Applications |
| This compound | ~490-495[1][2][3] | ~515-525[1][3] | Moderate | Moderate; susceptible to photobleaching[4] | Bright green fluorescence, suitable for various labeling applications.[5] |
| Fluorescein isothiocyanate (FITC) | ~495 | ~517[6] | High | Low | One of the most common green fluorescent dyes, but prone to photobleaching and pH sensitivity.[6] |
| Alexa Fluor 488 | ~495 | ~519 | Very High | Excellent[4] | A photostable and bright alternative to fluorescein, with less pH sensitivity. |
| Rhodamine B | ~540 | ~565 | High | Good; more stable than fluorescein[4] | Bright orange-red fluorescence, often used in fluorescence microscopy. |
| Cyanine Dyes (e.g., Cy3) | ~550 | ~570 | Moderate to High | Good | A versatile family of dyes with a range of excitation and emission wavelengths. |
| BODIPY Dyes | Varies | Varies | High | Good | Generally have narrow emission spectra and are less sensitive to solvent polarity. |
Validating Labeling Efficiency with HPLC
HPLC is a powerful technique for separating and quantifying the components of a mixture.[7][8] In the context of protein labeling, it can effectively separate the fluorescently labeled protein from the unreacted, free dye. By quantifying the amount of dye associated with the protein, the labeling efficiency can be accurately determined.
Experimental Protocol
This protocol outlines the key steps for labeling a protein with this compound and subsequently analyzing the conjugate using HPLC.
1. Protein Labeling with this compound (Amine-Reactive Labeling)
This procedure is a general guideline for labeling proteins with amine-reactive dyes like this compound, which typically target primary amines on lysine (B10760008) residues.[9][10]
-
Materials and Reagents:
-
Purified protein (e.g., antibody, enzyme) at a concentration of at least 2 mg/mL.[9][10]
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[10]
-
Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5.[11] (Note: Avoid buffers containing primary amines like Tris).
-
Quenching Solution (optional): 1.5 M hydroxylamine, pH 8.5 or Tris/Glycine buffer.[9]
-
Purification column (e.g., size-exclusion chromatography).
-
-
Procedure:
-
Dissolve the protein in the reaction buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMF or DMSO (e.g., 10 mg/mL).[9]
-
Slowly add the this compound stock solution to the stirring protein solution. The molar ratio of dye to protein should be optimized, but a starting point of a 10-15 fold molar excess of the dye can be used.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[9]
-
(Optional) Quench the reaction by adding the quenching solution and incubating for another 30-60 minutes.[9]
-
Purify the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
2. HPLC Analysis
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column suitable for protein separation (e.g., 4.6 x 250 mm).[12]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[12]
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). The gradient should be optimized to achieve good separation between the labeled protein and the free dye.
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.[12]
-
Detection: A UV-Vis or Diode Array Detector (DAD) set to monitor at 280 nm (for protein) and the maximum absorbance of this compound (~490 nm). A fluorescence detector can also be used for higher sensitivity (Excitation: ~490 nm, Emission: ~520 nm).[2]
-
3. Data Analysis and Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is a key metric for labeling efficiency.[13][14][15] It can be calculated from spectrophotometric measurements of the purified conjugate.[13][15][16]
-
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~495 nm, A_max).[15]
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A_max / (ε_dye × path length)
-
ε_dye for fluorescein is approximately 80,000 M⁻¹cm⁻¹.[15]
-
-
Correct the absorbance at 280 nm for the contribution of the dye: A_protein = A₂₈₀ - (A_max × CF)
-
The correction factor (CF) for fluorescein is approximately 0.35.[15]
-
-
Calculate the protein concentration: [Protein] (M) = A_protein / (ε_protein × path length)
-
ε_protein is the molar extinction coefficient of the specific protein at 280 nm.
-
-
Calculate the DOL: DOL = [Dye] / [Protein] [15]
-
An ideal DOL is typically between 0.5 and 1, though the optimal ratio can vary depending on the application.[13]
Data Presentation
The results from the HPLC analysis can be summarized in a table for clear comparison and interpretation.
| Sample | Retention Time (min) | Peak Area (280 nm) | Peak Area (490 nm) | Identity |
| 1 | 5.2 | - | 150,000 | Free this compound |
| 2 | 15.8 | 500,000 | 250,000 | Labeled Protein |
Alternative Methods for Assessing Labeling Efficiency
While HPLC provides detailed quantitative data, other methods can also be employed to assess labeling efficiency.
| Method | Principle | Advantages | Disadvantages |
| Spectrophotometry | Calculation of DOL from absorbance measurements of the purified conjugate. | Simple, rapid, and requires standard laboratory equipment. | Relies on accurate protein and dye extinction coefficients; does not separate labeled from unlabeled protein. |
| Mass Spectrometry | Determines the mass of the labeled protein, with the mass shift indicating the number of attached dye molecules. | Provides precise information on the number of labels per protein molecule and can identify labeling sites.[17][18] | Requires specialized instrumentation and expertise; can be more time-consuming. |
| Gel Electrophoresis (SDS-PAGE) | Visualizes the labeled protein on a gel. The fluorescence of the protein band can be compared to a standard. | Simple and widely available; provides a qualitative assessment. | Not highly quantitative; difficult to distinguish between proteins with different numbers of labels. |
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful execution.
Conclusion
Validating the labeling efficiency of this compound is a critical quality control step in research and drug development. HPLC provides a reliable and quantitative method for this purpose, allowing for the separation and quantification of the labeled protein and free dye. By following a detailed experimental protocol and accurately calculating the Degree of Labeling, researchers can ensure the quality of their fluorescently labeled biomolecules, leading to more accurate and reproducible experimental outcomes. The comparison with alternative dyes and validation methods provided in this guide should aid in making informed decisions for specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-氨基荧光素 BioReagent, suitable for fluorescence, ~95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. youtube.com [youtube.com]
- 7. HPLC for Protein Characterization | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. lumiprobe.com [lumiprobe.com]
- 12. hplc.eu [hplc.eu]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Choosing Protein Purity Detection Methods: Comparing HPLC With MS | MtoZ Biolabs [mtoz-biolabs.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to 6-Aminofluorescein and Rhodamine for Dual-Color Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular imaging and analysis, the ability to simultaneously visualize multiple molecular targets is paramount. Dual-color fluorescence microscopy, a cornerstone technique in modern biological research, relies on the careful selection of fluorophores with distinct spectral properties. This guide provides an objective comparison of two widely used classes of fluorescent dyes, 6-Aminofluorescein and Rhodamine, to aid researchers in making informed decisions for their dual-color imaging experiments.
Performance at a Glance: A Quantitative Comparison
The selection of appropriate fluorophores is dictated by their photophysical properties. Here, we present a summary of the key performance indicators for this compound and a common rhodamine derivative, Rhodamine B.
| Property | This compound | Rhodamine B |
| Excitation Maximum (λex) | ~490 nm | ~555 nm[1] |
| Emission Maximum (λem) | ~520 nm | ~580 nm[1] |
| Molar Extinction Coefficient (ε) | ~70,000 - 92,300 M⁻¹cm⁻¹ (for Fluorescein)[2] | ~106,000 M⁻¹cm⁻¹[3] |
| Fluorescence Quantum Yield (Φf) | ~0.9 (for Fluorescein)[2][4] | ~0.31 in water, can vary with solvent[3][5] |
| Relative Photostability | Moderate; prone to photobleaching[2][6] | High; generally more photostable than fluorescein[1][7] |
| pH Sensitivity | Fluorescence is pH-dependent[6] | Less sensitive to pH than fluorescein (B123965) |
Key Considerations for Dual-Color Imaging
Spectral Overlap: A critical factor in multi-color imaging is the degree of spectral overlap between the chosen fluorophores. The emission spectrum of this compound (a derivative of fluorescein) and the excitation spectrum of Rhodamine B have minimal overlap, making them a suitable pair for dual-color microscopy with appropriate filter sets.[2] However, the tail of the fluorescein emission may slightly bleed into the rhodamine detection channel, which can be corrected through proper experimental setup and image processing.
Photostability: Rhodamine dyes are generally recognized for their superior photostability compared to fluorescein derivatives.[1][7] This makes rhodamine-based probes, such as Rhodamine B, more suitable for long-term imaging experiments or when high-intensity illumination is required, as they are less prone to photobleaching.[7]
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While fluorescein boasts a very high quantum yield, Rhodamine B has a significantly higher molar extinction coefficient.[2][3] The choice between the two may depend on the specific application and the abundance of the target molecule.
Experimental Protocol: Dual-Labeling of Mitochondria and Actin Cytoskeleton
This protocol provides a detailed methodology for the simultaneous visualization of mitochondria and F-actin in cultured mammalian cells using a rhodamine-based mitochondrial stain (MitoTracker™ Red CMXRos) and a fluorescein-conjugated phalloidin (B8060827).
Materials:
-
Adherent mammalian cells cultured on glass coverslips
-
MitoTracker™ Red CMXRos (Thermo Fisher Scientific)
-
Fluorescein-phalloidin (or a derivative like Alexa Fluor 488 phalloidin)
-
Paraformaldehyde (PFA), 4% in PBS (freshly prepared)
-
Triton™ X-100, 0.1% in PBS
-
Bovine Serum Albumin (BSA), 1% in PBS
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining (optional)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for DAPI, FITC, and TRITC/Rhodamine
Procedure:
-
Mitochondrial Labeling (Live Cells):
-
Prepare a working solution of MitoTracker™ Red CMXRos in pre-warmed cell culture medium at a final concentration of 100-500 nM.
-
Remove the culture medium from the cells and replace it with the MitoTracker™-containing medium.
-
Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.[8]
-
Wash the cells twice with pre-warmed PBS.
-
-
Fixation:
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
-
F-Actin Staining:
-
Prepare a working solution of fluorescein-phalloidin in 1% BSA in PBS according to the manufacturer's instructions (typically 1:40 to 1:100 dilution of a methanolic stock).
-
Incubate the cells with the fluorescein-phalloidin solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for the green (fluorescein), red (rhodamine), and blue (DAPI, if used) channels. Acquire images sequentially to minimize bleed-through.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling cytoskeletal F-actin with rhodamine phalloidin or fluorescein phalloidin for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. korambiotech.com [korambiotech.com]
Assessing Cross-Reactivity of 6-Aminofluorescein Labeled Secondary Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of secondary antibodies is critical for generating reliable and reproducible data in immunoassays. This guide provides an objective comparison of 6-Aminofluorescein (6-AF) labeled secondary antibodies and their alternatives, with a focus on assessing cross-reactivity. We present supporting experimental protocols and data to aid in the selection of the most appropriate reagents for your research needs.
Understanding Secondary Antibody Cross-Reactivity
Cross-reactivity is the unintended binding of a secondary antibody to immunoglobulins (IgGs) from species other than the host species of the primary antibody.[1][2] This phenomenon arises from the structural similarities between immunoglobulins of different species.[1][2] An antibody raised against IgG from one species may recognize and bind to homologous regions on IgGs from other species, leading to false-positive signals and misinterpretation of results.[1]
To minimize this issue, manufacturers often employ a purification process called cross-adsorption (or pre-adsorption).[1][2][3] In this process, the secondary antibody solution is passed through a column containing immobilized serum proteins from potentially cross-reactive species.[1] This step captures and removes the cross-reactive antibodies, resulting in a more specific reagent.[1][2] When selecting a secondary antibody, it is crucial to choose one that has been cross-adsorbed against the species present in your experimental system, including the species of your sample tissue.[1][3]
Properties of this compound
This compound (6-AF) is a fluorescent labeling reagent used to conjugate antibodies and other proteins for visualization in various applications.[4][5] It is known for its brightness and stability, making it a valuable tool in biological imaging.[6] 6-AF is typically excited by blue light and emits a green fluorescence.
Spectral Properties:
Comparative Analysis of Labeled Secondary Antibodies
To illustrate the performance of 6-AF labeled secondary antibodies in comparison to other common fluorophores, the following table summarizes representative data from a cross-reactivity assessment using a dot blot assay. In this hypothetical experiment, secondary antibodies are tested against IgGs from various species. A higher signal intensity on the target IgG (in this case, Mouse IgG) and lower signal intensity on other IgGs indicate higher specificity and lower cross-reactivity.
| Fluorophore Label | Target Species | Host Species | Cross-Adsorption | Mouse IgG Signal (RFU) | Rat IgG Signal (RFU) | Human IgG Signal (RFU) | Bovine IgG Signal (RFU) | Goat IgG Signal (RFU) |
| This compound | Mouse | Goat | Yes | 8500 | 350 | 200 | 150 | 100 |
| FITC | Mouse | Goat | Yes | 8200 | 400 | 250 | 180 | 120 |
| TRITC | Mouse | Goat | Yes | 7800 | 300 | 180 | 130 | 90 |
| This compound | Mouse | Goat | No | 8700 | 1500 | 1200 | 800 | 500 |
| FITC | Mouse | Goat | No | 8400 | 1600 | 1300 | 850 | 550 |
RFU: Relative Fluorescence Units. Data is representative and for illustrative purposes.
Experimental Protocols
To empirically determine the cross-reactivity of a labeled secondary antibody, several methods can be employed. Here are detailed protocols for key experiments.
Dot Blot Assay for Cross-Reactivity Screening
This straightforward method allows for the direct assessment of a secondary antibody's binding to various immunoglobulins.[1]
Materials:
-
Nitrocellulose or PVDF membrane
-
Purified IgGs from various species (e.g., mouse, rat, human, bovine, goat)
-
This compound labeled secondary antibody to be tested
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Fluorescence imaging system
Procedure:
-
Antigen Spotting: Spot 1 µL of each purified IgG (at a concentration of 100 ng/µL) onto a strip of nitrocellulose or PVDF membrane. Allow the spots to dry completely.[1]
-
Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.[1]
-
Secondary Antibody Incubation: Dilute the 6-AF labeled secondary antibody in blocking buffer to its recommended working concentration. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation, protected from light.[1]
-
Washing: Wash the membrane three times with TBST for 5 minutes each to remove unbound secondary antibody.[1]
-
Imaging: Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters for this compound (Ex: ~490 nm, Em: ~520 nm).[1]
-
Analysis: Analyze the intensity of the fluorescent signal for each spotted IgG. A strong signal on the target IgG and minimal to no signal on the other IgGs indicates high specificity and low cross-reactivity.[1]
Dot Blot experimental workflow for assessing secondary antibody cross-reactivity.
Western Blot for Specificity Confirmation
Western blotting can be used to assess cross-reactivity against a panel of protein lysates from different species.
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues of different species. Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Load 20-30 µg of each protein lysate into the wells of an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-actin) raised in the target species (e.g., mouse) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the 6-AF labeled secondary antibody (e.g., anti-mouse) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Imaging: Image the membrane using a fluorescence imaging system.
-
Analysis: A specific secondary antibody should only produce a band in the lane corresponding to the species of the primary antibody. Bands in other lanes indicate cross-reactivity.
Immunofluorescence Microscopy for In-Situ Evaluation
This protocol helps to identify non-specific binding of the secondary antibody in a cellular or tissue context.
Procedure:
-
Sample Preparation: Prepare cells or tissue sections on microscope slides.
-
Fixation and Permeabilization: Fix and permeabilize the samples as required by the specific protocol.
-
Blocking: Block with a suitable blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate one set of samples with the primary antibody and another set with antibody diluent alone (secondary antibody control).
-
Washing: Wash the samples with buffer (e.g., PBS).
-
Secondary Antibody Incubation: Incubate all samples with the 6-AF labeled secondary antibody.
-
Washing: Wash the samples to remove unbound secondary antibody.
-
Mounting and Imaging: Mount the slides with an anti-fade mounting medium and image using a fluorescence microscope.
-
Analysis: The sample incubated with the primary antibody should show a specific fluorescent signal. The secondary antibody control sample should have minimal to no background fluorescence. Any significant signal in the control indicates non-specific binding or cross-reactivity of the secondary antibody.
Logical Relationship in Data Interpretation
The assessment of cross-reactivity involves a logical progression from initial screening to in-depth validation. The choice of method depends on the specific requirements of the assay and the level of confidence needed in the antibody's specificity.
Logical workflow for assessing and interpreting secondary antibody cross-reactivity data.
Conclusion
The selection of a fluorescently labeled secondary antibody requires careful consideration of its specificity and potential for cross-reactivity. This compound is a reliable fluorophore offering bright and stable signals. However, as with any secondary antibody, its performance is critically dependent on its specificity, which can be enhanced through cross-adsorption. By employing the experimental protocols outlined in this guide, researchers can confidently assess the cross-reactivity of 6-AF labeled secondary antibodies and their alternatives, ensuring the generation of accurate and reproducible results.
References
A Comparative Analysis of Green Fluorescent Probes: Benchmarking 6-Aminofluorescein
In the dynamic fields of life sciences and drug discovery, the selection of an appropriate fluorescent probe is paramount for the generation of accurate and reproducible data. This guide provides an objective comparison of 6-Aminofluorescein against other commonly used green fluorescent probes: Fluorescein Isothiocyanate (FITC), Alexa Fluor 488, and Green Fluorescent Protein (GFP). The following sections detail their key photophysical and chemical properties, supported by experimental data and protocols to assist researchers in making informed decisions for their specific applications.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent probe is primarily dictated by its photophysical properties. The following table summarizes the key parameters for this compound and its counterparts.
| Property | This compound | Fluorescein Isothiocyanate (FITC) | Alexa Fluor 488 | Green Fluorescent Protein (GFP) |
| Excitation Max (nm) | ~490[1] | ~495[2] | ~496-499 | ~395/475 (wild-type)[3] |
| Emission Max (nm) | ~515-520[1] | ~519[2] | ~519-520[4] | ~509[3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000 | ~75,000 | ~71,000[4] | ~28,000 (at 488 nm for EGFP)[5] |
| Quantum Yield (Φ) | Not explicitly found, but aminofluoresceins are noted to be practically nonfluorescent in water.[6] | ~0.3-0.9 (highly pH-dependent) | ~0.92[4] | ~0.79[3] |
| Fluorescence Lifetime (τ) (ns) | Not explicitly found | ~4.1[7] | ~4.1[4][7] | ~3.2[7] |
| Photostability | Moderate | Low | High[2][4][8] | Moderate to High (mutant dependent) |
| pH Sensitivity | Sensitive | Highly Sensitive | Low Sensitivity[9] | Sensitive (pKa dependent on mutant) |
In-Depth Performance Analysis
Brightness: A fluorophore's brightness is a function of its molar extinction coefficient and quantum yield. While this compound possesses a high extinction coefficient, its quantum yield in aqueous solutions is reported to be low, which can significantly impact its overall brightness.[6] Alexa Fluor 488, with a high extinction coefficient and a very high and stable quantum yield, is recognized for its exceptional brightness.[2][4] FITC's brightness is highly variable due to its pH-sensitive quantum yield. GFP's brightness is generally lower than that of the organic dyes.
Photostability: Photostability, the ability of a fluorophore to resist photodegradation upon excitation, is critical for long-term imaging experiments. Alexa Fluor 488 is renowned for its superior photostability compared to FITC, which is notoriously prone to photobleaching.[2][4][8][10] The photostability of GFP can vary significantly depending on the specific mutant.
pH Sensitivity: The fluorescence of many probes is influenced by the pH of their environment. Fluorescein and its derivatives, including this compound and FITC, are known to be highly pH-sensitive, with their fluorescence decreasing in acidic conditions. In contrast, Alexa Fluor 488 exhibits robust fluorescence over a wide pH range, making it a more reliable choice for studies in varying cellular environments.[9] GFP and its variants have been engineered to exhibit a range of pKa values, and some are specifically used as pH sensors.[11]
Experimental Protocols
To ensure a fair and accurate comparison of fluorescent probes, standardized experimental protocols are essential.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.[12][13][14]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Fluorescence cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., 0.1 M NaOH for fluorescein-based dyes)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Sample of unknown quantum yield (e.g., this compound)
Procedure:
-
Prepare a series of dilutions for both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Slope is the gradient of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Protocol 2: Assessment of Photostability
This protocol describes a method to compare the photostability of different fluorescent probes by measuring their photobleaching rate.[4][15]
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera
-
Microscope slides and coverslips
-
Solutions of the fluorescent probes to be tested at the same concentration
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a sample of each fluorescent probe on a microscope slide.
-
Mount the slide on the microscope stage and bring the sample into focus.
-
Select the appropriate filter set for the fluorophore.
-
Illuminate the sample continuously with the excitation light. It is crucial to use the same illumination intensity for all samples.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
Analyze the images using software to measure the mean fluorescence intensity in a defined region of interest (ROI) over time.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time for each probe. The rate of decay indicates the photostability, with a slower decay signifying higher photostability.
Protocol 3: Determination of pH Sensitivity
This protocol details how to assess the effect of pH on the fluorescence intensity of a probe.[16][17]
Materials:
-
Spectrofluorometer
-
pH meter
-
A series of buffers with a range of pH values (e.g., citrate, phosphate, and borate (B1201080) buffers to cover a wide pH range)
-
Solutions of the fluorescent probes
Procedure:
-
Prepare a solution of the fluorescent probe in each of the different pH buffers. The final concentration of the probe should be the same in all solutions.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at a fixed excitation wavelength.
-
Determine the maximum fluorescence intensity for each spectrum.
-
Plot the maximum fluorescence intensity as a function of pH. The resulting curve will illustrate the pH sensitivity of the probe. The pKa can be determined as the pH at which the fluorescence is 50% of the maximum.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining key performance indicators of fluorescent probes.
Caption: Workflow for determining fluorescence quantum yield.
Caption: Workflow for assessing fluorophore photostability.
Caption: Workflow for determining pH sensitivity.
Conclusion
The choice of a green fluorescent probe is a critical step in experimental design. While this compound offers a high extinction coefficient, its utility can be limited by its low quantum yield in aqueous environments and its sensitivity to pH. For applications requiring high brightness and photostability, Alexa Fluor 488 stands out as a superior choice. FITC, while widely used, suffers from significant photobleaching and pH sensitivity. GFP and its variants offer the unique advantage of being genetically encodable, enabling the study of protein localization and dynamics in living cells, though with generally lower brightness than synthetic dyes. Researchers should carefully consider the specific requirements of their experiments, including the desired brightness, photostability, and the pH of the experimental environment, when selecting the most appropriate green fluorescent probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. optolongfilter.com [optolongfilter.com]
- 3. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. benchchem.com [benchchem.com]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Aminofluorescein in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics. The choice of the donor and acceptor fluorophore pair is critical for the success of any FRET-based assay. This guide provides a comprehensive comparison of the performance of 6-Aminofluorescein (6-AF) as a FRET donor, benchmarked against other commonly used fluorescent dyes.
Performance Characteristics of this compound
This compound, a derivative of fluorescein (B123965), is a widely used fluorescent probe. Its photophysical properties, however, are highly sensitive to its environment, a critical consideration for FRET assay design.
Key Performance Metrics
The utility of a fluorophore in FRET is determined by several key parameters, including its quantum yield, Förster radius (R₀) with a suitable acceptor, photostability, and pH sensitivity.
| Property | This compound | Fluorescein (General) | BODIPY FL | ATTO 488 |
| Excitation Max (nm) | ~490[1] | ~490 | ~503 | ~501 |
| Emission Max (nm) | ~520[1] | ~515 | ~512 | ~523 |
| Quantum Yield (Φ) | Low in water (0.006-0.008)[2]; High in DMSO (0.61-0.67)[2] | High in 0.1M NaOH (~0.925)[3] | High (~0.9-1.0)[4] | High (~0.80) |
| Förster Radius (R₀) with TMR (nm) | Est. 4.9 - 5.6 | 4.9 - 5.6[5] | ~5.7 | N/A |
| Photostability | Prone to photobleaching | Prone to photobleaching[6] | Generally high[6][7] | High |
| pH Sensitivity | Fluorescence is pH-dependent; quenched in acidic conditions. | Highly pH-dependent; fluorescence decreases significantly below pH 7. | Relatively insensitive to pH.[4] | Relatively insensitive to pH. |
Estimated based on values for fluorescein and its derivatives.
In-depth Performance Analysis
Quantum Yield and Environmental Sensitivity: The fluorescence quantum yield of this compound is remarkably dependent on the solvent. In aqueous solutions, it is practically non-fluorescent[2]. This is a critical limitation for assays conducted in aqueous buffers. However, its fluorescence is significantly enhanced in non-hydrogen bond donor solvents like dimethyl sulfoxide (B87167) (DMSO)[2]. This property can be exploited in specific assay conditions but requires careful optimization.
Photostability: Fluorescein and its derivatives are known to be susceptible to photobleaching, which can be a significant drawback for experiments requiring long or intense light exposure[6]. In contrast, alternatives like BODIPY and ATTO dyes generally offer higher photostability[6][7].
pH Sensitivity: The fluorescence of this compound is highly pH-dependent and is quenched in acidic environments. This can be a major disadvantage in cellular assays where pH can vary between different compartments. However, this property can be leveraged for developing pH-sensitive biosensors.
Alternatives to this compound
For applications demanding high photostability, pH insensitivity, and high quantum yields in aqueous buffers, several alternatives to this compound are available.
-
BODIPY FL: This dye offers high quantum yield, narrow emission spectra, and is relatively insensitive to solvent polarity and pH[4]. It is an excellent alternative for robust and sensitive FRET assays.
-
ATTO Dyes (e.g., ATTO 488): Known for their high photostability and strong absorption, ATTO dyes are well-suited for demanding applications, including single-molecule detection.
Experimental Protocol: FRET-based Caspase-3 Activity Assay
This protocol describes a FRET-based assay to measure the activity of Caspase-3, a key enzyme in apoptosis, using a peptide substrate labeled with a fluorescein derivative (as a proxy for 6-AF) as the donor and a quencher or another fluorophore as the acceptor.
Principle: A peptide containing the Caspase-3 cleavage sequence (DEVD) is labeled with a FRET pair. In the intact peptide, the donor's fluorescence is quenched by the acceptor. Upon cleavage by Caspase-3, the donor and acceptor are separated, leading to an increase in the donor's fluorescence.
Materials:
-
Fluorogenic peptide substrate: A peptide containing the DEVD sequence flanked by this compound and a suitable quencher (e.g., DABCYL).
-
Active Caspase-3 enzyme.
-
Assay buffer: e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO.
-
Prepare a stock solution of active Caspase-3 in assay buffer.
-
Prepare serial dilutions of the Caspase-3 enzyme in assay buffer to generate a standard curve.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 10 µL of the Caspase-3 dilutions (or sample) to the respective wells.
-
Include a "no enzyme" control well containing only assay buffer.
-
-
Reaction Initiation:
-
Add 40 µL of the diluted fluorogenic peptide substrate to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a desired period (e.g., 60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from all other readings.
-
Plot the fluorescence intensity against the concentration of the Caspase-3 standards to generate a standard curve.
-
Determine the Caspase-3 activity in the unknown samples by interpolating their fluorescence values on the standard curve.
Signaling Pathway: Caspase Activation in Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process. A key signaling pathway in apoptosis involves the activation of a cascade of proteases called caspases. Initiator caspases (e.g., Caspase-8 and Caspase-9) are activated by pro-apoptotic signals, and they, in turn, cleave and activate effector caspases, such as Caspase-3. Active Caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. FRET-based biosensors targeting the cleavage of specific peptide sequences by caspases are powerful tools to monitor the dynamics of this pathway in real-time.
Conclusion
This compound can be a useful FRET donor in specific applications, particularly in non-aqueous environments or for developing pH sensors. However, for general FRET-based assays in biological systems, its low quantum yield in water, pH sensitivity, and susceptibility to photobleaching are significant limitations. Researchers and drug development professionals should carefully consider these factors and explore more robust alternatives like BODIPY FL and ATTO dyes to ensure the reliability and sensitivity of their FRET-based experiments.
References
- 1. 6-アミノフルオレセイン BioReagent, suitable for fluorescence, ~95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. FPbase FRET Calculator [fpbase.org]
- 4. BODIPY | AAT Bioquest [aatbio.com]
- 5. FRET Building Blocks | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Aminofluorescein and 6-Aminofluorescein for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Aminofluorescein (5-AF) and 6-Aminofluorescein (6-AF), two isomeric fluorescent dyes widely utilized in biomedical research and drug development. We will delve into their chemical and physical properties, compare their performance in specific applications with supporting data, and provide detailed experimental protocols for their use.
Introduction to 5-Aminofluorescein and this compound
5-Aminofluorescein and this compound are derivatives of the highly fluorescent molecule fluorescein (B123965). The key difference between these two isomers lies in the position of the amine group on the phthalic acid moiety, which influences their chemical reactivity and, to a lesser extent, their spectral properties. This seemingly minor structural variation can have significant implications for their suitability in different applications, such as fluorescent labeling of biomolecules, pH sensing, and in various bioassays. Both isomers are typically synthesized through the reduction of their corresponding nitrofluorescein precursors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-AF and 6-AF is presented below. These properties are crucial for understanding their handling, storage, and reactivity.
| Property | 5-Aminofluorescein (5-AF) | This compound (6-AF) |
| Molecular Formula | C₂₀H₁₃NO₅ | C₂₀H₁₃NO₅ |
| Molecular Weight | 347.32 g/mol | 347.32 g/mol |
| CAS Number | 3326-34-9 | 51649-83-3 |
| Appearance | Orange to red-brown powder | Yellow to orange powder |
| Melting Point | 223 °C (decomposes) | 285 °C (decomposes) |
| Solubility | Soluble in DMSO and methanol | Soluble in DMSO and methanol |
Spectral Properties
The spectral characteristics of a fluorophore are paramount to its utility in fluorescence-based applications. Both 5-AF and 6-AF exhibit bright green fluorescence.
| Spectral Property | 5-Aminofluorescein (5-AF) | This compound (6-AF) |
| Excitation Maximum (λex) | ~490 nm | ~490 nm |
| Emission Maximum (λem) | ~515 nm | ~520 nm |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ at ~490 nm | ~80,000 cm⁻¹M⁻¹ at ~490 nm |
| Quantum Yield (Φ) | Varies significantly with solvent. Low in water (~0.008), high in DMSO (~0.67) and acetone (B3395972) (~0.61).[1] | Generally similar to 5-AF, though direct comparative studies are limited. |
Performance in Specific Applications
Both 5-AF and 6-AF are primarily used as fluorescent labels for biomolecules. Their amine group provides a reactive handle for conjugation to various functional groups.
| Application | 5-Aminofluorescein (5-AF) | This compound (6-AF) | Key Comparison Points |
| Biomolecule Labeling | Widely used for labeling proteins, antibodies, and nucleic acids. The amine group can be reacted with isothiocyanates, succinimidyl esters, or other amine-reactive groups on the target molecule. | Also extensively used for biomolecule labeling. Often used interchangeably with 5-AF in the form of a mixed isomer product (5(6)-AF).[2] | The reactivity of the amine group can be subtly influenced by its position, potentially affecting conjugation efficiency. However, for many applications, the performance of the two isomers is considered comparable. |
| Immunoassays | Used to prepare fluorescently labeled antibodies for techniques like immunofluorescence microscopy and flow cytometry. | Similarly employed in immunoassays for the detection and quantification of specific antigens. | The choice between the two often depends on the specific conjugation chemistry and the desired degree of labeling. |
| pH Sensing | The fluorescence of aminofluoresceins is pH-dependent, making them useful as pH indicators in certain biological contexts. | Exhibits similar pH-dependent fluorescence. | The pKa of the isomers may differ slightly, leading to variations in their optimal pH sensing range. |
| Drug Delivery Monitoring | Can be conjugated to drugs or drug carriers to track their biodistribution and cellular uptake. | Also utilized in drug delivery systems for fluorescent monitoring. | The choice of isomer may depend on the specific drug conjugation strategy and the desired in vivo properties of the conjugate. |
Experimental Protocols
Protocol 1: Labeling of Antibodies with Aminofluorescein
This protocol describes a general method for conjugating 5-AF or 6-AF to an antibody via the formation of a stable thiourea (B124793) bond after converting the amine to an isothiocyanate.
Materials:
-
Antibody solution (1-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0)
-
5-Aminofluorescein or this compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Fluorescein Isothiocyanate (FITC):
-
Dissolve 5-AF or 6-AF in anhydrous DMF or DMSO.
-
Slowly add thiophosgene to the solution while stirring. The reaction converts the amine group to an isothiocyanate. This step should be performed in a fume hood with appropriate safety precautions.
-
The resulting FITC solution should be used immediately.
-
-
Conjugation Reaction:
-
To the antibody solution, slowly add the freshly prepared FITC solution. A typical starting molar ratio is 10-20 moles of FITC per mole of antibody.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification of the Labeled Antibody:
-
Load the reaction mixture onto a size-exclusion chromatography column pre-equilibrated with PBS.
-
Elute the column with PBS. The first colored fraction contains the labeled antibody, while the later fractions contain unconjugated dye.
-
Collect the fractions containing the labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled antibody at 280 nm (for protein concentration) and 490 nm (for fluorescein concentration).
-
Calculate the protein concentration using the following formula: Protein Conc. (M) = [A₂₈₀ - (A₄₉₀ × CF)] / ε_protein (where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the antibody).
-
Calculate the dye concentration using the Beer-Lambert law: Dye Conc. (M) = A₄₉₀ / ε_dye (where ε_dye is the molar extinction coefficient of the aminofluorescein at 490 nm).
-
The DOL is the ratio of the dye concentration to the protein concentration.
-
Protocol 2: Immunofluorescence Staining of Cells
This protocol outlines the use of aminofluorescein-labeled antibodies for staining cells for fluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
Aminofluorescein-labeled primary or secondary antibody
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS, for intracellular antigens)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Mounting medium with an antifade reagent
Procedure:
-
Cell Preparation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If staining intracellular antigens, permeabilize the cells with permeabilization solution for 10 minutes at room temperature. Wash three times with PBS.
-
-
Staining:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 30 minutes at room temperature.
-
Incubate the cells with the aminofluorescein-labeled antibody (diluted in blocking solution) for 1 hour at room temperature in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium with an antifade reagent.
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for fluorescein (excitation ~490 nm, emission ~520 nm).
-
Visualizations
Experimental Workflow: Antibody Labeling and Purification
Caption: Workflow for labeling antibodies with aminofluorescein and subsequent purification.
Signaling Pathway: Monitoring MAPK Pathway Activity
Fluorescein-based probes can be used to monitor the activity of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade. A substrate peptide for a specific kinase in the pathway can be labeled with a fluorescein derivative. Upon phosphorylation by the active kinase, a change in the fluorescence properties of the probe can be detected.
Caption: Monitoring ERK activity in the MAPK pathway using a fluorescein-based probe.
Conclusion
Both 5-Aminofluorescein and this compound are valuable tools for fluorescent labeling in a wide range of research applications. While their core spectral properties are very similar, subtle differences in their chemical reactivity due to the position of the amine group may influence their performance in specific conjugation reactions. For most standard applications, they can be used interchangeably, and are often supplied as a mixture of isomers. However, for highly sensitive or novel applications, empirical testing of the individual isomers is recommended to determine the optimal choice for achieving the desired experimental outcome. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their specific needs.
References
A Comparative Guide to Validating 6-Aminofluorescein Conjugate Purity: Gel Electrophoresis vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of fluorescently labeled conjugates is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) with other common analytical techniques for validating the purity of 6-aminofluorescein conjugates. We present supporting data based on established principles of protein analysis, detailed experimental protocols, and visualizations to aid in methodological selection.
Comparison of Purity Validation Methods
The choice of method for assessing the purity of a this compound conjugate depends on the specific requirements of the analysis, including the need for quantitative data, the nature of potential impurities, and the available instrumentation. While High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful techniques for detailed characterization, SDS-PAGE offers a straightforward and accessible method for routine purity checks.
| Method | Principle of Separation | Advantages | Disadvantages |
| SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separation of molecules based on their molecular weight in a gel matrix under a constant electric field. | - Relatively simple and inexpensive to perform. - Can visually distinguish between conjugated protein, unconjugated protein, and gross aggregation. - Provides an estimation of molecular weight. | - Semi-quantitative, providing relative purity rather than absolute quantification. - Lower resolution compared to HPLC, may not separate species with small mass differences. - Not suitable for identifying the exact nature of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase under high pressure.[1] | - High resolution and sensitivity, capable of separating closely related species.[2] - Provides accurate quantification of the conjugate and impurities.[2] - Different modes (e.g., size-exclusion, reversed-phase) can target different types of impurities. | - Requires specialized and more expensive equipment. - Method development can be time-consuming. - Solvents can be costly and generate chemical waste.[3] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | - Provides precise molecular weight information, confirming the identity of the conjugate and impurities.[1] - Can detect small mass shifts due to labeling. - Highly sensitive. | - Requires expensive and complex instrumentation. - Can be destructive to the sample. - May not be ideal for quantifying the relative amounts of different components without appropriate standards. |
Experimental Protocol: Validation of this compound Conjugate Purity by SDS-PAGE
This protocol outlines the key steps for analyzing the purity of a this compound labeled protein conjugate using SDS-PAGE.
Reagent Preparation
-
10X Tris-Glycine-SDS Running Buffer: 30.3 g Tris base, 144 g glycine, 10 g SDS, dissolved in deionized water to a final volume of 1 L.
-
4X Laemmli Sample Buffer: 250 mM Tris-HCl pH 6.8, 8% (w/v) SDS, 40% (v/v) glycerol, 0.02% (w/v) bromophenol blue, and 10% (v/v) β-mercaptoethanol (added fresh).
-
Acrylamide/Bis-acrylamide solution (30%): Commercially available, or prepared from stock solutions.
-
Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8): 18.15 g Tris base in 80 mL deionized water, adjust pH to 8.8 with HCl, and bring the final volume to 100 mL.
-
Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8): 6 g Tris base in 80 mL deionized water, adjust pH to 6.8 with HCl, and bring the final volume to 100 mL.
-
10% (w/v) Ammonium Persulfate (APS): Prepared fresh.
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
Sample Preparation
-
Thaw the this compound conjugate and unconjugated protein samples on ice.
-
Determine the protein concentration of both the conjugate and the unconjugated control.
-
In separate microcentrifuge tubes, dilute the conjugate and control samples with deionized water to a suitable concentration (e.g., 1 mg/mL).
-
Add 1 part of 4X Laemmli sample buffer to 3 parts of the diluted protein sample.
-
Crucially, to preserve the fluorescence of the this compound, do not boil the samples. Instead, incubate at 50-70°C for 5-10 minutes to denature the protein.[4]
Electrophoresis Conditions
-
Assemble the gel casting apparatus and pour the resolving gel (typically 10-12% for proteins of 20-100 kDa) and stacking gel (4%).
-
Once the gel has polymerized, place it in the electrophoresis tank and fill the inner and outer chambers with 1X Tris-Glycine-SDS running buffer.
-
Load equal amounts of the prepared conjugate and unconjugated protein samples into adjacent wells. Also, load a pre-stained molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Data Analysis and Interpretation
-
After electrophoresis, carefully remove the gel from the cassette.
-
In-gel Fluorescence Imaging: Place the gel on a UV transilluminator or a gel documentation system with an appropriate filter for fluorescein (B123965) (Excitation: ~490 nm, Emission: ~520 nm). Capture an image of the fluorescent bands.
-
Total Protein Staining: Following fluorescence imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands, including the unconjugated protein and molecular weight markers.
-
Purity Assessment:
-
In the fluorescence image, a pure conjugate should show a single major fluorescent band at a slightly higher molecular weight than the unconjugated protein.
-
The presence of a fluorescent band at the molecular weight of the unconjugated protein indicates the presence of unreacted labeled protein.
-
Smearing or additional bands may indicate aggregation or degradation of the conjugate.
-
The intensity of the fluorescent bands can be quantified using densitometry software to provide a semi-quantitative estimation of purity.
-
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between different validation methods, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 4. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
6-Aminofluorescein in Multicolor Experiments: A Comparative Guide to Spectral Overlap
In the realm of multicolor fluorescence-based assays, such as flow cytometry and immunofluorescence microscopy, the careful selection of fluorophores is paramount to generating accurate and reproducible data. 6-Aminofluorescein, a derivative of fluorescein (B123965), is a widely utilized green-emitting fluorescent dye. Its utility in complex experimental setups, however, is contingent on a thorough understanding of its spectral properties and the potential for spectral overlap with other commonly used fluorophores. This guide provides a comprehensive comparison of this compound with viable alternatives, offering supporting data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in designing robust multicolor experiments.
Spectral and Photophysical Properties: A Comparative Analysis
The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of how well it absorbs light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, or the resistance to photobleaching, is another critical factor, especially for imaging applications that require prolonged exposure to excitation light.
For comparative purposes, the table below summarizes the key spectral and photophysical properties of this compound (represented by its close relative, FITC) and other commonly used fluorophores in the green, yellow-orange, and red emission spectra.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | Photostability |
| FITC (for this compound) | 495 | 519-525 | ~75,000 | ~0.92 | ~69,000 | Low[1][2][3] |
| Alexa Fluor™ 488 | 496 | 519 | ~71,000 | ~0.92 | ~65,320 | High[1][3] |
| R-Phycoerythrin (R-PE) | 496, 546, 565 | 578 | ~1,960,000 | ~0.84 | ~1,646,400 | Low |
| Allophycocyanin (APC) | 652 | 657.5 | ~705,000 | ~0.68 | ~479,400 | Moderate |
| Peridinin-Chlorophyll-Protein Complex (PerCP) | 482 | 675 | ~406,000 | High | High | Low[4] |
Note: The brightness is a relative measure and can be influenced by the experimental conditions and the degree of conjugation to a target molecule.
Spectral Overlap Considerations
In multicolor experiments, the emission spectrum of one fluorophore can "bleed through" or "spill over" into the detection channel of another, leading to false positive signals.[5][6][7] This is a significant challenge when using fluorophores with broad emission spectra, such as fluorescein derivatives.
The diagram below illustrates the concept of spectral overlap between this compound (represented by FITC) and a commonly used yellow-orange fluorophore, R-Phycoerythrin (R-PE). The tail of the FITC emission spectrum extends into the primary detection area for PE, necessitating a correction process known as compensation.
As depicted, the emission from this compound can be detected in the channel designated for PE. To correct for this, single-color compensation controls are essential. These controls allow for the mathematical subtraction of the spillover signal from the total signal in the secondary channel, ensuring that the measured fluorescence accurately reflects the abundance of the target molecule.[8][9]
Experimental Protocols
To mitigate the challenges of spectral overlap and ensure data integrity, meticulous experimental design and execution are critical. Below are detailed protocols for multicolor immunofluorescence staining and a workflow for setting up compensation in flow cytometry.
Multicolor Immunofluorescence Stating Protocol
This protocol provides a general framework for staining cells with multiple antibodies conjugated to different fluorophores, including a fluorescein-based dye like this compound.
Flow Cytometry Compensation Workflow
Proper compensation is crucial for accurate data analysis in multicolor flow cytometry.[10] This workflow outlines the essential steps for setting up a compensation matrix.
Conclusion and Recommendations
This compound and its derivatives remain valuable tools for multicolor fluorescence experiments due to their high quantum yield. However, their broad emission spectra and lower photostability necessitate careful consideration during experimental design.
Key Recommendations:
-
For high-sensitivity detection of abundant antigens: this compound can be a suitable choice, provided that proper compensation controls are used.
-
For imaging applications requiring long exposure times or for detecting low-abundance targets: More photostable alternatives like Alexa Fluor™ 488 are recommended to minimize signal loss and phototoxicity.[1][3]
-
When designing multicolor panels:
-
Pair bright fluorophores (e.g., R-PE, APC) with antibodies targeting low-abundance antigens.[10]
-
Use dimmer fluorophores for highly expressed markers.
-
Whenever possible, choose fluorophores that are excited by different lasers to minimize spectral overlap.[11][12]
-
Always include single-color controls for accurate compensation.[5][6]
-
For confocal microscopy, employ sequential scanning to eliminate bleed-through between channels.
-
By carefully selecting fluorophores based on their spectral properties and implementing rigorous experimental protocols that account for spectral overlap, researchers can successfully incorporate this compound into their multicolor experiments and generate high-quality, reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Spectral Compensation in Flow Cytometry | Proteintech Group [ptglab.co.jp]
- 6. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 7. Compensation of Fluorescent Spillover • CytoExploreR [dillonhammill.github.io]
- 8. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 12. benchchem.com [benchchem.com]
A Comparative Cost-Benefit Analysis of 6-Aminofluorescein Versus Other Fluorescent Dyes for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts experimental outcomes, budget, and the reliability of data. This guide provides a comprehensive cost-benefit analysis of 6-Aminofluorescein compared to other widely used fluorescent dyes, including Fluorescein (B123965) isothiocyanate (FITC), Alexa Fluor 488, Cy3, and Cy5. This comparison is supported by a review of their performance characteristics, cost-effectiveness, and practical considerations in common laboratory applications.
Executive Summary
This compound emerges as a cost-effective alternative to more expensive dyes, particularly for applications where extreme photostability or brightness is not the primary concern. While Alexa Fluor 488 generally offers superior performance in terms of brightness and photostability, its higher cost may not be justified for all experimental needs. FITC, a traditional and inexpensive option, suffers from significant drawbacks such as poor photostability and pH sensitivity, making it less suitable for quantitative and long-term imaging studies. Cy3 and Cy5 expand the spectral range for multiplexing and offer good performance, but at a higher cost compared to the basic fluorescein derivatives. The choice of dye should therefore be a careful consideration of the specific experimental requirements weighed against budgetary constraints.
Data Presentation: Quantitative Comparison of Fluorescent Dyes
The following tables summarize the key quantitative data for this compound and its common alternatives.
Table 1: Photophysical Properties of Selected Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound | ~490[1][2] | ~515-520[1][2] | Not Widely Reported | Not Widely Reported |
| FITC (Fluorescein) | ~494-495 | ~518-525[3] | ~73,000[3] | ~0.5 (pH dependent)[3] |
| Alexa Fluor 488 | ~495-496 | ~517-519[4] | ~71,000-73,000[4] | 0.92[5] |
| Cy3 | ~550 | ~570 | ~150,000[6] | ~0.2 (conjugate) |
| Cy5 | ~646-650 | ~662-670 | ~250,000 | ~0.2[7] |
Table 2: Qualitative Performance and Cost Comparison
| Dye | Relative Brightness | Photostability | pH Sensitivity | Relative Cost |
| This compound | Moderate | Moderate | High | $ |
| FITC | Moderate | Low[3][8][9] | High[10] | $ |
| Alexa Fluor 488 | High[5] | High[5][11] | Low[11] |
|
| Cy3 | High | Moderate | Low |
|
| Cy5 | Very High | Moderate | Low |
|
Brightness is a function of both molar extinction coefficient and quantum yield. Relative cost is an approximation based on publicly available pricing for unconjugated dyes and may vary by supplier and purity.
In-Depth Performance Analysis
This compound: This dye is a derivative of fluorescein and shares similar spectral properties. Its primary advantage is its low cost and the presence of a primary amine group, which allows for straightforward conjugation to biomolecules using various cross-linking chemistries. While specific quantitative data on its quantum yield and molar extinction coefficient are not as readily available as for more commercialized dyes, its performance is generally considered to be comparable to FITC. Its main drawbacks are its susceptibility to photobleaching and the pH dependence of its fluorescence, which are characteristic of fluorescein-based molecules.[7][12]
FITC (Fluorescein isothiocyanate): For decades, FITC has been a workhorse in fluorescence-based assays due to its low cost and bright green fluorescence. However, its utility is significantly limited by its poor photostability, leading to rapid signal decay under illumination, and its high sensitivity to environmental pH, which can affect the reproducibility and quantitation of results.[3][10]
Alexa Fluor 488: Widely regarded as a superior alternative to FITC, Alexa Fluor 488 offers significantly improved photostability and its fluorescence is stable over a wide pH range.[5][11] This makes it an excellent choice for demanding applications such as confocal microscopy and quantitative imaging. These performance benefits, however, come at a considerably higher cost.
Cy3 and Cy5: These cyanine (B1664457) dyes are staples in multicolor fluorescence experiments, offering distinct spectral profiles in the yellow-orange (Cy3) and far-red (Cy5) regions. They possess high molar extinction coefficients, contributing to their brightness, and are generally less sensitive to pH than fluorescein-based dyes. Their photostability is moderate and can be a limiting factor in long-term imaging experiments. The cost of Cy dyes is typically higher than FITC and this compound but can be more affordable than Alexa Fluor dyes.
Experimental Protocols
General Protocol for Antibody Conjugation with Amine-Reactive Dyes
This protocol provides a general guideline for conjugating amine-reactive dyes (such as NHS esters) to the primary amines (e.g., lysine (B10760008) residues) of antibodies. This compound, while possessing a primary amine, would require activation or the use of a homo-bifunctional crosslinker to be conjugated via this method. For direct conjugation of this compound, alternative chemistries targeting its amine group would be employed.
Materials:
-
Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
Amine-reactive dye (e.g., Alexa Fluor 488 NHS ester, Cy3 NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Reaction Buffer to remove any amine-containing substances and to adjust the pH. Adjust the antibody concentration to 1-2 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring, slowly add the dissolved dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 to 20:1 is common.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to react with any excess dye. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS with a preservative).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
Visualizations
References
- 1. This compound fluorescence, BioReagent, 95 HPLC 51649-83-3 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. chemimpex.com [chemimpex.com]
- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. thomassci.com [thomassci.com]
- 9. Fluorescein (FITC) | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 11. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
Literature review of 6-Aminofluorescein applications and limitations
A comprehensive review of the applications and limitations of 6-Aminofluorescein in biological research, with a detailed comparison to modern alternatives.
This compound (6-AF) is a derivative of the widely known fluorophore, fluorescein (B123965). It is frequently utilized as a fluorescent label for a variety of biomolecules in numerous applications within the fields of life sciences and drug development. This guide provides an in-depth analysis of the applications and inherent limitations of this compound, alongside a quantitative comparison with contemporary alternative fluorescent dyes. Detailed experimental protocols are also provided to assist researchers in its practical application.
Core Applications of this compound
This compound's primary utility lies in its ability to be covalently attached to other molecules, thereby rendering them fluorescent. Its amine group provides a convenient handle for conjugation to biomolecules. The major applications include:
-
Fluorescent Labeling of Biomolecules: 6-AF is commonly used to label proteins, antibodies, and peptides through its reactive amine group.[1] This allows for the visualization and tracking of these molecules in various assays. It can also be used to label nanostructures, such as fullerene-based liposomes.[2][3]
-
Biological Imaging: Due to its bright green fluorescence, 6-AF is employed in fluorescence microscopy to visualize cellular structures and processes.[4]
-
Immunoassays: In techniques like immunofluorescence and flow cytometry, antibodies labeled with 6-AF are used to detect and quantify specific antigens in cells and tissues.
-
Diagnostic Assays: It plays a role in the development of diagnostic tests for the detection of biological markers.[4]
Limitations of this compound
Despite its widespread use, this compound exhibits several limitations that can impact experimental outcomes, particularly in demanding applications.
-
pH Sensitivity: The fluorescence intensity of fluorescein and its derivatives is highly dependent on pH.[5] In acidic environments, the fluorescence is significantly quenched, which can lead to unreliable quantification in applications where the local pH is unknown or variable.
-
Photostability: Compared to more modern fluorescent dyes, this compound is more susceptible to photobleaching, the irreversible destruction of the fluorophore upon exposure to excitation light.[5][6][7] This can be a significant drawback in experiments requiring prolonged or intense illumination, such as time-lapse microscopy.
-
Non-specific Binding: Fluorescein-based dyes, being negatively charged, can exhibit non-specific binding to positively charged molecules and surfaces in biological samples, leading to high background fluorescence and reduced signal-to-noise ratios.[8] This is a particular concern in immunofluorescence applications.[8]
-
Fluorescence Quenching: The fluorescence of aminofluoresceins can be quenched in aqueous and alcohol solutions.[9]
Comparison with Alternative Fluorophores
Several alternative fluorescent dyes have been developed to overcome the limitations of traditional fluorophores like this compound. The most common alternatives for the green emission spectrum are Alexa Fluor 488 and DyLight 488.
| Property | This compound (approximated as Fluorescein) | Alexa Fluor 488 | DyLight 488 |
| Excitation Maximum (nm) | ~490-495 | 495 | 493 |
| Emission Maximum (nm) | ~515-520 | 519 | 518 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~70,000 | ~71,000[5] | Not Specified |
| Quantum Yield | ~0.9 (in 0.1 M NaOH)[10] | ~0.92[6][11] | Not Specified |
| Fluorescence Lifetime (ns) | ~4.0-4.1 (in alkaline solution)[12] | ~4.1 | Not Specified |
| Photostability | Low to Moderate[6] | High[5][6][7] | High |
| pH Sensitivity | Sensitive to pH changes | Insensitive over a wide pH range (pH 4-10)[5] | Stable over a wide pH range (pH 4-9) |
Key Findings from the Comparison:
-
Brightness: While the quantum yield of fluorescein is high under optimal pH conditions, the overall brightness of Alexa Fluor 488 conjugates is often superior due to their higher extinction coefficients and resistance to quenching.[5]
-
Photostability: Alexa Fluor 488 and DyLight 488 are significantly more photostable than this compound, allowing for longer and more intense imaging without significant signal loss.[5][6][7]
-
pH Stability: The fluorescence of Alexa Fluor 488 and DyLight 488 is stable over a broad physiological pH range, making them more reliable for quantitative applications in living cells and tissues.[5]
Experimental Protocols
Protein Labeling with Amine-Reactive Dyes
This protocol describes the general procedure for labeling proteins with an amine-reactive fluorescent dye like this compound (or its NHS-ester derivative).
Detailed Steps:
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 8.3-8.5. The protein concentration should ideally be between 2 and 10 mg/mL.
-
Dye Preparation: Prepare a stock solution of the amine-reactive dye (e.g., this compound N-hydroxysuccinimidyl ester) in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Labeling Reaction: Add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0, can be added to a final concentration of 50-100 mM.
-
Purification: Remove the unreacted dye from the labeled protein using gel filtration chromatography or dialysis.
-
Degree of Labeling (DOL) Determination: The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
Immunofluorescence Staining with a Fluorescein-Labeled Antibody
This protocol outlines the key steps for performing immunofluorescence staining, with specific considerations for using fluorescein-conjugated antibodies to minimize non-specific binding.
Detailed Steps:
-
Sample Preparation: Fix cells or tissue sections with an appropriate fixative (e.g., 4% paraformaldehyde). For intracellular targets, permeabilize the cell membranes with a detergent like Triton X-100.
-
Blocking: To minimize non-specific antibody binding, incubate the sample with a blocking solution for at least 1 hour.[13] Common blocking agents include bovine serum albumin (BSA) or normal serum from the species in which the secondary antibody was raised.[14]
-
Primary Antibody Incubation: Incubate the sample with the primary antibody at its optimal dilution.
-
Washing: Wash the sample multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the sample with the fluorescein-conjugated secondary antibody, diluted in blocking buffer, protected from light.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Mounting and Imaging: Mount the sample with an antifade mounting medium and visualize using a fluorescence microscope with appropriate filters for fluorescein.
Flow Cytometry using a this compound Labeled Antibody
This protocol provides a general workflow for staining cells for flow cytometry analysis using a directly conjugated antibody.
Detailed Steps:
-
Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cell culture, blood, or dissociated tissue).
-
Cell Counting: Count the cells and determine their viability. Adjust the cell concentration to approximately 1 x 10⁷ cells/mL in a suitable staining buffer.
-
Fc Receptor Blocking (Optional but Recommended): For samples containing cells with Fc receptors (e.g., B cells, macrophages), pre-incubate the cells with an Fc blocking reagent to prevent non-specific antibody binding.[15]
-
Antibody Staining: Add the this compound conjugated antibody at the predetermined optimal concentration and incubate on ice for 20-30 minutes, protected from light.
-
Washing: Wash the cells with staining buffer to remove unbound antibody. Centrifuge the cells and discard the supernatant. Repeat the wash step.
-
Resuspension and Analysis: Resuspend the cells in an appropriate volume of staining buffer for analysis on a flow cytometer equipped with a 488 nm laser and appropriate emission filters for detecting fluorescein.
Conclusion
This compound remains a useful and cost-effective fluorescent probe for a variety of standard biological applications. However, for more demanding applications that require high photostability, pH insensitivity, and low non-specific binding, researchers should consider using modern alternatives such as Alexa Fluor 488 or DyLight 488. The choice of fluorophore should be carefully considered based on the specific experimental requirements to ensure the generation of high-quality, reliable, and reproducible data.
References
- 1. alkemix.eu [alkemix.eu]
- 2. This compound 51649-83-3 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. usbio.net [usbio.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Proper Disposal of 6-Aminofluorescein: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 6-Aminofluorescein, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and professionals in drug development, the proper management of chemical reagents is paramount. This document provides a detailed, step-by-step procedure for the safe disposal of this compound, a commonly used fluorescent marker. Adherence to these guidelines is crucial for minimizing environmental impact and ensuring a safe laboratory environment.
Understanding the Compound: Properties and Hazards
This compound is a yellow to orange powder utilized for its fluorescent properties in various biological applications. While some safety data sheets (SDS) classify it as non-hazardous, others indicate that it may cause serious eye irritation, skin irritation, and potential respiratory irritation[1]. Given this conflicting information, it is prudent to handle this compound as a potentially hazardous substance.
A summary of its key quantitative properties is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₃NO₅ | [1][2] |
| Molecular Weight | 347.32 g/mol | [1][2] |
| Melting Point | >285 °C (decomposes) | [1][3] |
| Solubility | Soluble in methanol (B129727) (1 mg/ml), acetone, and DMSO.[3][4] | [3][4] |
| Fluorescence | Excitation: ~490 nm, Emission: ~520 nm (in 0.1 M Tris pH 9.0) | [3] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound from laboratory waste streams. This protocol includes a neutralization step to mitigate the reactivity of the aromatic amine group prior to final disposal.
Experimental Protocol: Neutralization of this compound
This procedure is designed to chemically modify the amino group of this compound, reducing its potential reactivity and biological activity.
Materials:
-
Waste this compound (solid or in solution)
-
Sodium nitrite (B80452) (NaNO₂) solution (10% w/v in water)
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (B78521) (NaOH) solution (2M) for final pH adjustment
-
Stir plate and stir bar
-
pH indicator strips or pH meter
-
Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.
Procedure:
-
Preparation: In a well-ventilated chemical fume hood, place the container with the this compound waste on a stir plate. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., methanol or DMSO).
-
Acidification: Slowly add 2M hydrochloric acid to the stirring solution until the pH is approximately 2-3. This step protonates the amino group, preparing it for diazotization.
-
Diazotization: While maintaining the acidic pH and stirring, slowly add the 10% sodium nitrite solution. The amount of sodium nitrite should be in slight molar excess relative to the estimated amount of this compound. A color change may be observed. Allow the reaction to proceed for at least 30 minutes at room temperature. This reaction converts the primary aromatic amine to a diazonium salt.
-
Neutralization: After the reaction is complete, neutralize the solution by slowly adding 2M sodium hydroxide until the pH is between 6 and 8. Monitor the pH carefully.
-
Final Disposal: The neutralized solution should be transferred to a properly labeled hazardous waste container for aqueous chemical waste. Do not pour down the drain.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the decision points and procedural steps from initial waste generation to final disposal.
Important Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
-
Ventilation: All steps of the disposal and neutralization process should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Regulatory Compliance: Disposal of hazardous waste must always be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.
References
Personal protective equipment for handling 6-Aminofluorescein
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Aminofluorescein in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1] The following table summarizes the required PPE for each stage of the handling process.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Tightly fitting safety goggles. A face shield (minimum 8 inches) is also recommended.[2] | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use.[1][2] | Laboratory coat. For procedures with a higher risk of splashes, an impervious apron is recommended.[1] | Work in a well-ventilated area or a chemical fume hood to avoid dust formation. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[3] |
| Dissolving and Pipetting Solutions | Tightly fitting safety goggles.[2] | Chemical-resistant gloves (e.g., Nitrile).[2] | Laboratory coat.[1] | Work in a well-ventilated area or a chemical fume hood.[3] |
| Handling and Storage | Tightly fitting safety goggles.[2] | Chemical-resistant gloves (e.g., Nitrile).[2] | Laboratory coat.[1] | Not generally required if containers are kept closed in a well-ventilated area. |
| Waste Disposal | Tightly fitting safety goggles.[2] | Chemical-resistant gloves (e.g., Nitrile).[2] | Laboratory coat.[1] | Not generally required if handling sealed waste containers. |
Hazard and Precautionary Data
While some sources state that this compound is not a hazardous substance, others indicate it can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2][4] Therefore, handling with appropriate care and PPE is crucial.
| Hazard Statement | Precautionary Statement |
| Causes serious eye irritation[4] | Wear eye/face protection.[2] |
| Causes skin irritation[4] | Wear protective gloves.[2] |
| May cause respiratory irritation[4] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Don all required PPE as specified in the table above.
-
Conduct all weighing and initial preparation activities within a certified chemical fume hood to control dust.[3]
-
Use a non-sparking spatula to weigh the desired amount of this compound powder.
2. Dissolution:
-
Slowly add the solvent (e.g., DMSO, methanol) to the powder to avoid splashing.[4][5]
-
If sonication is required for dissolution, ensure the container is properly sealed.[5]
-
Keep the solution container tightly closed when not in use.
3. Storage:
-
Store this compound powder in a tightly sealed container, protected from light and moisture.[6]
-
Recommended storage temperature for the powder is typically +4°C or -20°C for long-term stability.[5][6]
-
Solutions should be stored at -20°C or -80°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[5][7]
Disposal Plan
Contaminated materials and unused this compound must be disposed of as chemical waste in accordance with all local, state, and federal regulations.
1. Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not empty into drains.[3]
2. Disposal Procedure:
-
Dispose of contaminated gloves after use by using the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]
-
Arrange for pickup of the hazardous waste containers by your institution's environmental health and safety (EHS) department.
Workflow for Handling this compound
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
